molecular formula C19H18N8Na2O5 B1614711 Aminopterinum natricum CAS No. 7007-85-4

Aminopterinum natricum

Número de catálogo: B1614711
Número CAS: 7007-85-4
Peso molecular: 484.4 g/mol
Clave InChI: USOUFAHHWNKDJC-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Aminopterinum natricum is a useful research compound. Its molecular formula is C19H18N8Na2O5 and its molecular weight is 484.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Aminopterinum natricum suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aminopterinum natricum including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

7007-85-4

Fórmula molecular

C19H18N8Na2O5

Peso molecular

484.4 g/mol

Nombre IUPAC

disodium;2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioate

InChI

InChI=1S/C19H20N8O5.2Na/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29;;/h1-4,8,12,22H,5-7H2,(H,25,30)(H,28,29)(H,31,32)(H4,20,21,23,26,27);;/q;2*+1/p-2

Clave InChI

USOUFAHHWNKDJC-UHFFFAOYSA-L

SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+].[Na+]

SMILES canónico

C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+].[Na+]

Secuencia

XE

Origen del producto

United States
Foundational & Exploratory

A Technical Guide to the Inhibition Kinetics of Dihydrofolate Reductase by Aminopterin: Theory and Practical Application

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Aminopterin, the 4-amino derivative of folic acid, is a foundational molecule in the field of chemotherapy and a potent inhibitor of dihydrofolate reductase (DHFR).[1] As a critical enzyme in the folate metabolic pathway, DHFR is responsible for replenishing the cellular pool of tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids.[2][3] Its inhibition leads to the arrest of DNA synthesis and cell proliferation, making it a prime therapeutic target.[4][5] This technical guide provides an in-depth exploration of the inhibition kinetics of DHFR by aminopterin (as its sodium salt, aminopterinum natricum). We move beyond classical enzyme kinetics to address the specific challenges posed by aminopterin's character as a slow, tight-binding inhibitor.[6][7] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and a validated, practical workflow for the accurate determination of its inhibitory constants.

The Dihydrofolate Reductase (DHFR) System: A Cornerstone of Cellular Metabolism

Biological Role and Therapeutic Significance

Dihydrofolate reductase (EC 1.5.1.3) is a ubiquitous and essential enzyme that catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[2][8] This reaction is the sole cellular pathway for the de novo synthesis of THF, a vital one-carbon carrier required for the biosynthesis of purines, thymidylate, and several amino acids, including serine and methionine.[3][9] By maintaining the intracellular pool of reduced folates, DHFR directly supports DNA replication, RNA transcription, and protein synthesis.[5]

The central role of DHFR in cell proliferation makes it an outstanding target for therapeutic intervention, particularly in oncology.[10] Rapidly dividing cells, such as those found in tumors, have a high demand for nucleotide precursors and are thus exquisitely sensitive to the depletion of THF.[5] The inhibition of DHFR effectively starves these cells of the building blocks needed for replication, leading to cell cycle arrest and apoptosis.[11]

The DHFR Catalytic Mechanism

The catalytic cycle of DHFR is a well-characterized, multi-step process involving significant conformational changes.[2] The reaction follows a sequential kinetic mechanism where both the cofactor NADPH and the substrate DHF bind to the enzyme's active site to form a ternary complex.[4] The core chemical transformation involves the stereospecific transfer of a hydride ion from the C4 position of NADPH to the C6 position of the DHF pteridine ring, accompanied by protonation at the N5 position.[3][8] Key active site residues, such as Asp27 (in E. coli DHFR), play a crucial role in protonating the substrate, thereby facilitating hydride transfer.[3][12] The rate-limiting step in the steady-state turnover is typically the release of the product, THF.[8]

DHFR_Catalytic_Cycle E_NADPH E:NADPH Ternary_Michaelis E:NADPH:DHF (Michaelis Complex) E_NADPH->Ternary_Michaelis + DHF Ternary_Product E:NADP+:THF (Product Complex) Ternary_Michaelis->Ternary_Product Hydride Transfer Protonation inv1 Ternary_Product->inv1 - NADP+ E_THF E:THF inv2 E_THF->inv2 - THF inv1->E_THF inv2->E_NADPH + NADPH

Caption: The catalytic cycle of Dihydrofolate Reductase (DHFR).

Aminopterin: A Prototypical Tight-Binding Inhibitor

Mechanism of Action

Aminopterin is a structural analogue of folic acid and functions as a powerful competitive inhibitor of DHFR.[1][13] It binds to the same active site on the enzyme as the endogenous substrate, DHF, but with a significantly higher affinity.[1] This high-affinity binding effectively blocks the synthesis of THF, leading to the downstream metabolic consequences previously described.[13][14]

The Critical Distinction: Classical vs. Tight-Binding Inhibition

A core tenet of classical Michaelis-Menten kinetics is the assumption that the concentration of free inhibitor is approximately equal to the total inhibitor concentration added to the assay ([I]free ≈ [I]total). This holds true when the inhibitor concentration is much greater than the enzyme concentration ([I] >> [E]). However, for inhibitors with extremely high affinity, such as aminopterin, the dissociation constant (Ki) can be in the picomolar range, a concentration comparable to or even lower than the enzyme concentration used in a typical assay.[15][16][17]

This scenario defines tight-binding inhibition .[18][19] Under these conditions, a significant fraction of the inhibitor is bound to the enzyme, meaning [I]free is substantially lower than [I]total. This depletion of free inhibitor violates the core assumption of classical models, rendering analyses like the Lineweaver-Burk plot inaccurate and misleading, often producing nonlinear curves.[19] Consequently, the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is no longer a true measure of inhibitor potency but becomes highly dependent on the enzyme concentration in the assay.[19]

Slow-Binding Kinetics

Further complicating the analysis, many antifolates, including aminopterin, exhibit slow-binding inhibition .[6] This behavior deviates from the simple rapid equilibrium model (E + I ⇌ EI). Instead, inhibition often proceeds via a two-step mechanism where an initial, rapidly formed enzyme-inhibitor complex (EI) undergoes a slow conformational change (isomerization) to a more stable, tightly bound complex (EI*).[6] This time-dependent increase in inhibition requires pre-incubation of the enzyme and inhibitor to ensure a true steady-state is reached before initiating the reaction.

Inhibition_Mechanism cluster_competitive Competitive Inhibition E Enzyme (E) ES ES Complex E->ES + S EI EI Complex (Tightly Bound) E->EI + I S Substrate (S) I Inhibitor (I) (Aminopterin) ES->E + P EI->E (very slow dissociation) P Product (P)

Caption: Competitive, tight-binding inhibition of DHFR by Aminopterin.

Quantitative Kinetic Analysis

The Morrison Equation: The Gold Standard for Tight Binders

To accurately determine the Ki for a tight-binding inhibitor, it is essential to use a kinetic model that accounts for the depletion of free inhibitor. The Morrison equation for competitive inhibition is the appropriate model for this analysis.[19][20] It directly relates the inhibited reaction velocity (vi) to the total enzyme ([E]t), total inhibitor ([I]t), and substrate ([S]) concentrations, and the Michaelis constant (Km).

The equation is: vᵢ / v₀ = 1 - (([E]t + [I]t + Kᵢᵃᵖᵖ) - √(([E]t + [I]t + Kᵢᵃᵖᵖ)² - 4[E]t[I]t)) / (2[E]t)

Where:

  • vᵢ is the velocity in the presence of the inhibitor.

  • v₀ is the velocity in the absence of the inhibitor.

  • [E]t is the total active enzyme concentration.

  • [I]t is the total inhibitor concentration.

  • Kᵢᵃᵖᵖ is the apparent inhibition constant, which for a competitive inhibitor is defined as Kᵢ(1 + [S]/Km) .

This quadratic equation must be solved using non-linear regression analysis of the velocity data, which provides a direct and accurate determination of Kᵢᵃᵖᵖ, from which the true Ki can be calculated.[20]

Comparative Inhibitory Potency

Aminopterin is one of the most potent DHFR inhibitors known. Its Ki value is consistently reported in the low picomolar range. For context, its potency is often compared to methotrexate, another widely used antifolate. While often considered equipotent, some in vitro studies suggest aminopterin has a higher potency.[21][22]

CompoundParameterValueOrganism/Cell LineReference(s)
Aminopterin Ki 3.7 pM L1210 murine leukemia[15][16][17]
Aminopterin IC50 4.4 nM CCRF-CEM cells (72h)[15]
Methotrexate IC50 78 nM (median) Pediatric leukemia lines[21]
Methotrexate Ki ~1000x > DHFGeneral[21]
Note: IC50 values are highly dependent on assay conditions (e.g., enzyme and substrate concentration, incubation time) and should be interpreted with caution, especially for tight-binding inhibitors. Ki is the more reliable measure of intrinsic affinity.[7]

Experimental Protocol: Determining Aminopterin-DHFR Inhibition Kinetics

This section provides a validated, step-by-step workflow for the kinetic characterization of aminopterin. The causality for this specific protocol design is to rigorously address the challenges of tight-binding inhibition.

Principle of the Assay

The activity of DHFR is monitored using a continuous spectrophotometric assay. The assay quantifies the conversion of DHF and NADPH to THF and NADP+. The reaction progress is followed by monitoring the decrease in absorbance at 340 nm, which is characteristic of the oxidation of NADPH (molar extinction coefficient ε₃₄₀ = 6220 M⁻¹cm⁻¹).[23][24][25]

Materials and Reagents
  • Enzyme: Recombinant Human Dihydrofolate Reductase (DHFR)

  • Inhibitor: Aminopterin Sodium Salt (Aminopterinum Natricum)

  • Substrate: 7,8-Dihydrofolic Acid (DHF)

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 1 mM DTT.

  • Equipment: Temperature-controlled UV-Vis spectrophotometer or microplate reader, quartz cuvettes or UV-transparent 96-well plates.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Assay Buffer: Prepare and adjust pH to 7.5 at the desired assay temperature (e.g., 25°C).

  • NADPH Stock (10 mM): Dissolve NADPH in assay buffer. Determine the precise concentration spectrophotometrically at 340 nm. Aliquot and store at -80°C.

  • DHF Stock (5 mM): Dissolve DHF in assay buffer containing 10 mM β-mercaptoethanol to prevent oxidation. Protect from light. Prepare fresh daily.

  • Aminopterin Stock (1 mM): Dissolve aminopterin sodium in a small amount of 10 mM NaOH, then dilute with assay buffer. Create a serial dilution series for the assay, typically from nM to pM range.

  • Enzyme Solution: Dilute recombinant DHFR in cold assay buffer to the desired working concentration (e.g., 5-10 nM). Keep on ice.

Step 2: Determination of Active Enzyme Concentration ([E]t)

  • Causality: The Morrison equation requires an accurate value for the concentration of active enzyme, not just total protein. This is a critical, self-validating step.

  • Protocol: Perform a titration experiment. In the assay buffer with saturating NADPH, add a fixed, low concentration of DHF. Titrate this reaction with increasing concentrations of aminopterin, from 0 to a concentration approximately 2-fold higher than the estimated enzyme concentration. Plot the steady-state velocity against [Aminopterin]. The x-intercept of the linear portion of this plot provides a highly accurate measurement of the active enzyme concentration, [E]t.[19]

Step 3: Determination of Km for DHF

  • Set up reactions with a fixed concentration of DHFR (e.g., 5 nM) and a saturating concentration of NADPH (e.g., 100 µM).

  • Vary the concentration of DHF across a range (e.g., 0.5 µM to 50 µM).

  • Measure the initial velocity (ΔA₃₄₀/min) for each concentration.

  • Fit the velocity vs. [DHF] data to the Michaelis-Menten equation to determine Vmax and Km.

Step 4: Determination of Ki for Aminopterin

  • Pre-incubation: In each well/cuvette, combine the assay buffer, DHFR enzyme (at the determined active concentration, e.g., 5 nM), NADPH (e.g., 100 µM), and varying concentrations of aminopterin (from 0 pM to ~5-10 nM).

  • Justification: Incubate this mixture for a defined period (e.g., 30 minutes) at the assay temperature. This step is crucial to allow the slow-binding inhibitor to reach equilibrium (formation of the EI* complex).[6]

  • Initiation: Initiate the reaction by adding DHF at a fixed concentration (ideally close to its Km value, as determined in Step 3).

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm in kinetic mode for 5-10 minutes. Calculate the initial velocity for each inhibitor concentration.

  • Data Analysis: Plot the inhibited velocity (vᵢ) versus the total inhibitor concentration ([I]t). Perform a non-linear regression fit of this data to the Morrison equation (Section 3.1) using appropriate software (e.g., GraphPad Prism, R) to solve for Kᵢᵃᵖᵖ.

  • Calculate Ki: Use the relationship Kᵢᵃᵖᵖ = Kᵢ(1 + [S]/Km) to calculate the final Ki value.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_main Phase 2: Ki Determination cluster_analysis Phase 3: Data Analysis Reagents 1. Prepare Reagents (Buffer, Stocks) Active_E 2. Determine Active [E]t (Inhibitor Titration) Reagents->Active_E Km_Det 3. Determine Km for DHF (Substrate Titration) Active_E->Km_Det Preincubation 4. Pre-incubate E + I + NADPH (Allow for slow binding) Initiate 5. Initiate with Substrate (DHF) Preincubation->Initiate Measure 6. Measure Kinetic Rate (ΔA340/min) Initiate->Measure Plot 7. Plot Velocity vs. [Inhibitor] Fit 8. Non-linear Regression Fit (Morrison Equation) Plot->Fit Calculate 9. Calculate Ki from Ki_app Fit->Calculate

Caption: Experimental workflow for determining the Ki of Aminopterin.

Conclusion

Aminopterin stands as a paradigm of a potent, competitive, slow, and tight-binding enzyme inhibitor. Its picomolar affinity for dihydrofolate reductase necessitates a departure from classical kinetic analysis. An accurate characterization of its inhibition profile is not merely an academic exercise; it is fundamental to understanding its pharmacological activity and developing next-generation antifolates. The successful determination of the inhibition constant (Ki) hinges on a methodologically sound approach that acknowledges and corrects for the realities of tight-binding interactions. The use of the Morrison equation, coupled with a rigorous experimental design that includes the precise determination of active enzyme concentration and sufficient pre-incubation times, provides a self-validating system for generating reliable and reproducible kinetic data. This guide provides the theoretical framework and a practical, field-proven protocol to empower researchers in their study of this important therapeutic agent.

References

  • Aminopterin - Wikipedia. (Source provides general information on aminopterin's mechanism as a DHFR inhibitor and its history.) [Link]

  • Dihydrofolate reductase - Wikipedia. (Source describes the function, mechanism, and structure of the DHFR enzyme.) [Link]

  • Bennett, E. M., et al. (2009). Toward resolving the catalytic mechanism of dihydrofolate reductase using neutron and ultrahigh-resolution X-ray crystallography. PNAS. (Source details the catalytic mechanism and intermediates.) [Link]

  • Fierke, C. A., Johnson, K. A., & Benkovic, S. J. (1987). Catalytic mechanism of the dihydrofolate reductase reaction as determined by pH studies. Biochemistry. (Source provides details on the role of pH and key residues in catalysis.) [Link]

  • Magalhães, L. G., et al. (2012). Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis. PLoS ONE. (Source describes the sequential kinetic mechanism of DHFR.) [Link]

  • Mas-Grau, M., et al. (2006). Catalytic Mechanism of Dihydrofolate Reductase Enzyme. A Combined Quantum-Mechanical/Molecular-Mechanical Characterization of Transition State Structure for the Hydride Transfer Step. Journal of the American Chemical Society. (Source provides a detailed look at the hydride transfer step.) [Link]

  • Bertino, J. R., et al. (1962). A Direct Assay for Dihydrofolate Reductase in Human Leukocytes. Blood. (Source describes a direct spectrophotometric assay for DHFR.) [Link]

  • Tian, W. X., & Tsou, C. L. (1982). A simple method for determining kinetic constants of slow, tight-binding inhibition. Biochemistry. (Source describes methods for analyzing slow, tight-binding inhibitors.) [Link]

  • Aminopterin | 54-62-6 | DC Chemicals. (Source provides a specific Ki value for aminopterin.) [Link]

  • Coderre, J. A., et al. (1983). Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, aminopterin, methotrexate and their 5-deaza analogues. Biochemical Pharmacology. (Source describes the slow-binding inhibition mechanism for antifolates.) [Link]

  • Sirotnak, F. M., & Donsbach, R. C. (1972). Uptake of Methotrexate, Aminopterin, and Methasquin and Inhibition of Dihydrofolate Reductase and of DNA Synthesis in Mouse Small Intestine. Cancer Research. (Source compares the in vivo effects and potency of aminopterin and methotrexate.) [Link]

  • Ercikan-Abali, E. A., et al. (1993). Assay for expression of methotrexate-resistant dihydrofolate reductase activity in the presence of drug-sensitive enzyme. Analytical Biochemistry. (Source provides details on spectrophotometric assays for DHFR.) [Link]

  • Murphy, D. J. (2004). Determination of accurate KI values for tight-binding enzyme inhibitors: an in silico study of experimental error and assay design. Analytical Biochemistry. (Source details the use of the Morrison equation and assay design for tight-binding inhibitors.) [Link]

  • Sirotnak, F. M., & Donsbach, R. C. (1972). Uptake of Methotrexate, Aminopterin, and Methasquin and Inhibition of Dihydrofolate Reductase and of DNA Synthesis in Mouse Small Intestine. Cancer Research. (Source compares potency and duration of action of antifolates.) [Link]

  • Kuzmic, P. (2003). Kinetic determination of tight-binding impurities in enzyme inhibitors. Analytical Biochemistry. (Source explains the definition and challenges of tight-binding inhibitors.) [Link]

  • Dihydrofolate Reductase Colorimetric Activity Kit - Creative BioMart. (Source describes the biological role of DHFR and assay principles.) [Link]

  • Gunter, W. B., et al. (1997). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry. (Source describes a microplate-based DHFR assay.) [Link]

  • Aminopterin - Inxight Drugs. (Source provides a summary of aminopterin's properties and history.) [Link]

  • Rosowsky, A., et al. (1982). Methotrexate Analogues. 26. Inhibition of Dihydrofolate Reductase and Folylpolyglutamate Synthetase Activity and in Vitro Tumor Cell Growth. Journal of Medicinal Chemistry. (Source discusses structure-activity relationships of antifolates.) [Link]

  • Definition of aminopterin - NCI Drug Dictionary. (Source provides a concise definition of aminopterin's mechanism.) [Link]

  • Kuzmic, P. (2003). Kinetic determination of tight-binding impurities in enzyme inhibitors. Semantic Scholar. (Source provides an accessible version of the paper on tight-binding kinetics.) [Link]

  • Copeland, R. A. (2016). Tight Binding Inhibition. Basicmedical Key. (Source provides a textbook-level explanation of tight-binding inhibition and the Morrison equation.) [Link]

  • Peters, G. J., & Jansen, G. (1999). Cancer research: from folate antagonism to molecular targets. Cancer Chemotherapy and Pharmacology. (Source discusses the history and importance of antifolates in cancer research.) [Link]

  • Aminopterin, First Studied in 1948, Appears Poised for Comeback in ALL. CancerNetwork. (Source discusses the renewed interest in aminopterin and its potency relative to methotrexate.) [Link]

  • Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric) - Assay Genie. (Source provides information on inhibitor screening kits.) [Link]

  • Blakley, R. L., & Cocco, L. (1985). Substrate and inhibitor complexes of dihydrofolate reductase from amethopterin-resistant L1210 cells. Biochemistry. (Source provides additional context on inhibitor complexes.) [Link]

  • Szedlacsek, S. E., & Duggleby, R. G. (1995). Application of the "kobs" method for the study of tight-binding reversible inhibitors. Methods in Enzymology. (Source discusses kinetic methods for slow-binding inhibitors.) [Link]

  • Kuzmič, P., Ng, K. Y., & Heath, T. D. (1992). Mixtures of Tight-Binding Enzyme Inhibitors. Kinetic Analysis by a Recursive Rate Equation. Analytical Biochemistry. (Source discusses advanced kinetic analysis for multiple tight-binding inhibitors.) [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Aminopterin Sodium

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of aminopterin sodium, a potent antifolate agent with significant applications in biomedical research and a historical role in chemotherapy. The document elucidates the molecule's intricate molecular structure, key chemical properties, and the causal relationships that govern its biological activity. By integrating data from authoritative sources, this guide offers field-proven insights into its mechanism of action as a dihydrofolate reductase (DHFR) inhibitor, structure-activity relationships, and detailed experimental protocols for its analysis. This resource is designed to equip researchers, scientists, and drug development professionals with the in-depth knowledge required for the effective and reliable use of aminopterin sodium in their work.

Molecular Structure and Identification

Aminopterin sodium is the disodium salt of aminopterin, a synthetic derivative of pterin and a 4-amino analog of folic acid.[1][2] Its molecular structure is fundamental to its biological function and is characterized by three key moieties: a pteridine ring, a p-aminobenzoyl group, and an L-glutamic acid residue.[3]

1.1. Chemical Identity

IdentifierValue
IUPAC Name disodium;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioate
Chemical Formula C₁₉H₁₈N₈Na₂O₅
Molecular Weight 484.38 g/mol
CAS Number 58602-66-7
Parent Compound (Aminopterin) CAS 54-62-6

1.2. Structural Elucidation

The core of aminopterin's structure is the pteridine bicyclic system, which is conjugated to a p-aminobenzoyl group via a methylene bridge. This, in turn, is linked to an L-glutamic acid moiety through an amide bond. The key distinction from its endogenous counterpart, folic acid, is the substitution of a hydroxyl group with an amino group at the C4 position of the pteridine ring. This seemingly minor alteration is the primary determinant of its potent biological activity.[3]

Caption: Molecular structure of Aminopterin Sodium.

Chemical Properties

A thorough understanding of the chemical properties of aminopterin sodium is crucial for its handling, formulation, and application in experimental settings.

2.1. Physicochemical Data

PropertyValueSource(s)
Appearance Yellow to orange-yellow crystalline powder or needles.[4]
Melting Point ~225 °C (decomposes)[5]
pKa 5.5 (uncertain)[5]
Solubility Moderately soluble in water. Slightly soluble in ethanol. Soluble in 2 M NaOH (50 mg/mL). Insoluble in non-polar organic solvents.[4][6][7]
Stability Sensitive to light and heat. Aqueous solutions are particularly susceptible to photodegradation. Recommended to store the solid at -20°C and aqueous solutions for no more than one day.[1][8]

2.2. Stability and Degradation

Aminopterin sodium is susceptible to degradation, primarily through photodegradation and to a lesser extent, thermal degradation.[1][8] The primary mechanism of photodegradation is believed to be the cleavage of the C9-N10 methylene-anilino bond, which is analogous to the photolysis of folic acid.[8] This degradation leads to a loss of biological activity as the structural integrity required for binding to DHFR is compromised.

Degradation can be monitored by changes in the ultraviolet (UV) absorption spectrum.[8] For optimal stability, aminopterin sodium should be stored in a dry, dark place at -20°C.[6] Stock solutions in DMSO can be stored for up to a year at -80°C if aliquoted to avoid repeated freeze-thaw cycles.[8] Aqueous solutions should be prepared fresh before use and protected from light.[8]

Mechanism of Action and Structure-Activity Relationship

3.1. Inhibition of Dihydrofolate Reductase (DHFR)

Aminopterin sodium exerts its biological effects as a potent competitive inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway.[1][9] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3]

By binding to the active site of DHFR with high affinity, aminopterin blocks the synthesis of THF.[1] This leads to a depletion of the nucleotide precursors necessary for DNA and RNA synthesis, ultimately resulting in the inhibition of cell proliferation and cell death.[1] The binding of aminopterin to human DHFR is characterized by a very low inhibition constant (Ki) of 3.7 pM, indicating extremely tight binding.[9]

dhfr_inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide_Synthesis Purine & Thymidylate Synthesis (DNA/RNA) THF->Nucleotide_Synthesis Cofactor DHFR->THF Product Aminopterin Aminopterin Sodium Aminopterin->DHFR Competitive Inhibition

Caption: Mechanism of DHFR inhibition by Aminopterin Sodium.

3.2. Structure-Activity Relationship (SAR)

The potent inhibitory activity of aminopterin is a direct consequence of its specific structural features:

  • Pteridine Ring and the 4-Amino Group: The 2,4-diaminopteridine ring is crucial for high-affinity binding to the active site of DHFR. The 4-amino group, in particular, forms critical hydrogen bonds with the enzyme that are not possible with the 4-hydroxyl group of folic acid, dramatically increasing its binding affinity.[3]

  • p-Aminobenzoyl Moiety: This linker region correctly positions the pteridine ring and the glutamate tail within the enzyme's active site.

  • L-Glutamate Tail: The glutamate moiety contributes to the binding affinity and is essential for the intracellular polyglutamylation of aminopterin by the enzyme folylpolyglutamate synthetase.[4] Polyglutamylated forms are retained more effectively within the cell and exhibit prolonged inhibitory activity.

Experimental Protocols

4.1. Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of aminopterin sodium. Method optimization may be required for specific matrices.

4.1.1. Materials and Reagents

  • Aminopterin sodium reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid (or other suitable acid for pH adjustment)

  • Deionized water

  • Primesep 100 column (4.6 x 150 mm, 5 µm, 100 Å) or equivalent C18 column[10][11]

4.1.2. Instrumentation

  • HPLC system with a UV detector

  • Analytical balance

  • pH meter

4.1.3. Chromatographic Conditions

ParameterCondition
Column Primesep 100, 4.6 x 150 mm, 5 µm, 100 Å
Mobile Phase A: Ammonium formate buffer (e.g., 50 mM, pH 3.0) B: Acetonitrile
Gradient Example: 10-60% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 290 nm
Injection Volume 5 µL

4.1.4. Procedure

  • Standard Preparation: Accurately weigh and dissolve the aminopterin sodium reference standard in a suitable solvent (e.g., mobile phase A or a dilute basic solution, followed by dilution in mobile phase A) to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation: Prepare the sample by dissolving it in a suitable solvent and filtering through a 0.45 µm filter to remove particulate matter.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the aminopterin peak versus the concentration of the standards. Determine the concentration of aminopterin in the samples from the calibration curve.

hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standard Solutions HPLC HPLC Separation & UV Detection Standard->HPLC Sample Prepare Sample Solutions Sample->HPLC Calibration Construct Calibration Curve HPLC->Calibration Quantification Quantify Sample Concentration Calibration->Quantification

Caption: Experimental workflow for HPLC analysis.

4.2. Characterization by UV-Visible Spectrophotometry

UV-Vis spectrophotometry can be used for the qualitative and quantitative analysis of aminopterin sodium.

4.2.1. Materials and Reagents

  • Aminopterin sodium

  • 0.1 M Sodium hydroxide (NaOH)

  • Quartz cuvettes

4.2.2. Instrumentation

  • UV-Visible spectrophotometer

4.2.3. Procedure

  • Sample Preparation: Dissolve a known amount of aminopterin sodium in 0.1 M NaOH to prepare a stock solution. Dilute as necessary to obtain an absorbance within the linear range of the instrument.

  • Spectral Scan: Scan the sample solution from approximately 200 to 400 nm to obtain the UV-Vis spectrum.

  • Analysis: Aminopterin in 0.1 M NaOH exhibits characteristic absorption maxima at approximately 261 nm, 282 nm, and 373 nm.[4]

  • Quantification: A calibration curve can be prepared by measuring the absorbance of a series of standard solutions at one of the absorption maxima. The concentration of an unknown sample can then be determined using the Beer-Lambert law.

Conclusion

Aminopterin sodium remains a molecule of significant interest in biomedical research due to its potent and well-characterized mechanism of action. This guide has provided a detailed overview of its molecular structure, key chemical properties, and the scientific principles underlying its function as a dihydrofolate reductase inhibitor. The experimental protocols outlined herein offer a validated framework for the reliable analysis of this compound. A thorough understanding of these technical aspects is paramount for any researcher or drug development professional working with aminopterin sodium, ensuring both the integrity of experimental outcomes and the safety of its handling.

References

  • Aminopterin - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]

  • Aminopterin Sodium | C19H18N8Na2O5 | CID 169370 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]

  • Aminopterin | C19H20N8O5 | CID 169371 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]

  • aminopterin - ClinPGx. (n.d.). Retrieved March 26, 2026, from [Link]

  • HPLC Method for Analysis of Aminopterin on Primesep 100 Column. (2023). SIELC Technologies. Retrieved from [Link]

  • HPLC Method for Separation of Folic Acid and Aminopterin on Primesep 100 Column. (n.d.). AugustaChrom. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Cellular Uptake Mechanisms of Aminopterinum Natricum in Mammalian Cells

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of how a therapeutic agent enters its target cell is paramount. This guide provides a detailed exploration of the cellular uptake mechanisms of aminopterinum natricum (the sodium salt of aminopterin), a potent antifolate agent with historical and renewed interest in clinical applications.[1][2][3][4] We will delve into the primary transport systems, their molecular characteristics, and the experimental methodologies required to elucidate their contributions to aminopterin's cellular accumulation.

Introduction: The Significance of Aminopterin and Its Cellular Entry

Aminopterin, a 4-amino derivative of folic acid, was one of the first chemotherapeutic agents to induce remission in childhood leukemia.[1][2][3] Its mechanism of action relies on the potent inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotide precursors for DNA, RNA, and protein synthesis.[1][3][5] The efficacy of aminopterin is intrinsically linked to its ability to accumulate within target cells to a concentration sufficient to inhibit DHFR. Therefore, a thorough understanding of its transport mechanisms is crucial for optimizing its therapeutic use and overcoming potential resistance.[6][7][8]

This guide will focus on the three primary pathways responsible for aminopterin uptake in mammalian cells: the Reduced Folate Carrier (RFC), the Proton-Coupled Folate Transporter (PCFT), and the Folate Receptors (FRs). We will also briefly discuss the potential roles of other transporters, such as Organic Anion Transporters (OATs) and ATP-binding cassette (ABC) transporters, in the cellular disposition of aminopterin.

The Major Players: Primary Transporters of Aminopterin

The cellular uptake of aminopterin is a complex process mediated by several distinct transport systems, each with its own unique characteristics and regulatory mechanisms.

The Reduced Folate Carrier (RFC/SLC19A1)

The Reduced Folate Carrier is ubiquitously expressed in mammalian tissues and is considered the major transport system for folates and antifolates at physiological pH.[9][10]

  • Mechanism: RFC operates as an anion exchanger, mediating the uptake of folates in exchange for intracellular organic phosphates.[10][11][12]

  • pH Dependence: Optimal transport via RFC occurs at a neutral pH of 7.4.[11][13]

  • Substrate Specificity: RFC has a high affinity for reduced folates and antifolates like methotrexate and aminopterin.[9][11] In fact, studies have shown that aminopterin is accumulated more efficiently by RFC than methotrexate.[14][15]

  • Clinical Relevance: Alterations in RFC expression or function are a well-documented mechanism of resistance to antifolate drugs.[8][9][16]

The Proton-Coupled Folate Transporter (PCFT/SLC46A1)

Discovered more recently, the Proton-Coupled Folate Transporter plays a crucial role in intestinal folate absorption and is also found to be overexpressed in certain tumors.[17][18]

  • Mechanism: PCFT is a proton symporter, utilizing the proton gradient to drive the uphill transport of folates and antifolates into the cell.[11][17]

  • pH Dependence: This transporter functions optimally in acidic environments, with a pH optimum of around 5.5.[13][17] This characteristic is particularly relevant in the acidic microenvironment of solid tumors.[17][18]

  • Substrate Specificity: PCFT transports a broad range of folates and antifolates, including aminopterin.[17] It exhibits a high degree of stereoselectivity, favoring the L-isomers of antifolates.[17][19]

  • Clinical Relevance: The overexpression of PCFT in some cancers presents an opportunity for targeted drug delivery, and its role in hereditary folate malabsorption highlights its physiological importance.[11][17][18]

Folate Receptors (FRs)

Folate Receptors, particularly FRα and FRβ, are high-affinity folate binding proteins that mediate cellular uptake via endocytosis.[10][20][21][22]

  • Mechanism: FRs bind to folates and antifolates on the cell surface with high affinity. The receptor-ligand complex is then internalized into the cell through endosomes.[10][21][22] The acidic environment of the endosome facilitates the release of the ligand, which can then be transported into the cytoplasm.[21]

  • pH Dependence: The binding of ligands to FRs is optimal at neutral pH, while the release within the endosome is pH-dependent.[21]

  • Substrate Specificity: FRs have a very high affinity for folic acid and its derivatives, including aminopterin.[10][23]

  • Clinical Relevance: FRα is overexpressed in several cancers, making it an attractive target for cancer therapy and diagnostic imaging.[10][20][22]

Experimental Protocols for Studying Aminopterin Uptake

A multi-faceted experimental approach is necessary to accurately characterize the cellular uptake of aminopterin. The following protocols provide a framework for these investigations.

Cell Culture and Maintenance

The choice of cell line is critical and should be guided by the specific research question. For general uptake studies, cell lines with well-characterized folate transporter expression are recommended.

  • Recommended Cell Lines:

    • HeLa cells: Express both RFC and PCFT.

    • Caco-2 cells: A human colon adenocarcinoma cell line that can be differentiated to form a polarized monolayer, useful for studying transport across epithelial barriers.[24]

    • L1210 cells: A murine leukemia cell line that has been historically used in antifolate transport studies.[21]

    • Engineered cell lines: Cells transfected to overexpress a specific transporter (e.g., PCFT-HEK293 cells) are invaluable for studying the function of a single transport system in isolation.[19]

  • Culture Conditions: Cells should be maintained in appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2. It is crucial to use folate-replete or folate-deficient media depending on the experimental design to avoid competition for uptake.

Cellular Uptake Assay (Radiolabeled Substrate)

This protocol describes a fundamental method for measuring the accumulation of aminopterin in cultured cells using a radiolabeled tracer.

  • Materials:

    • [3H]-Aminopterin or [14C]-Aminopterin

    • Cultured mammalian cells

    • Hanks' Balanced Salt Solution (HBSS) or other appropriate transport buffer, adjusted to the desired pH.[25]

    • Ice-cold phosphate-buffered saline (PBS)

    • 0.1% Triton X-100 or 0.1 M NaOH for cell lysis.[25]

    • Scintillation cocktail and liquid scintillation counter.[25]

  • Procedure:

    • Seed cells in 24- or 48-well plates and grow to 80-90% confluency.

    • On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed transport buffer (pH 7.4 for RFC and FR studies, pH 5.5 for PCFT studies).

    • Pre-incubate the cells in the transport buffer for 15-30 minutes at 37°C.[25]

    • Initiate the uptake by adding the transport buffer containing a known concentration of radiolabeled aminopterin. For kinetic studies, a range of concentrations will be used.

    • Incubate for a predetermined time (e.g., 1, 5, 10, 30 minutes). It is important to measure initial uptake rates, so shorter time points are often necessary.

    • Terminate the transport by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold PBS.

    • Lyse the cells with 0.1% Triton X-100 or 0.1 M NaOH.

    • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • In parallel wells, determine the total protein content using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

  • Data Analysis: The uptake is typically expressed as pmol or nmol of aminopterin per mg of protein per unit of time.

Kinetic Analysis of Transport

To determine the kinetic parameters of transport (Km and Vmax), the initial rate of uptake is measured at various substrate concentrations.

  • Procedure:

    • Follow the cellular uptake assay protocol.

    • Use a range of aminopterin concentrations that bracket the expected Km value.

    • Measure the uptake at an early time point where the relationship between uptake and time is still linear.

    • Plot the initial uptake rate (V) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation: V = (Vmax * [S]) / (Km + [S]) using non-linear regression software (e.g., GraphPad Prism).[26]

  • Interpretation:

    • Km (Michaelis constant): Represents the substrate concentration at which the transport rate is half of Vmax. A lower Km indicates a higher affinity of the transporter for the substrate.

    • Vmax (maximum velocity): Represents the maximum rate of transport when the transporter is saturated with the substrate.

Inhibition Studies to Differentiate Transport Pathways

Inhibition studies are essential for dissecting the relative contribution of each transporter to the overall uptake of aminopterin.

  • Procedure:

    • Follow the cellular uptake assay protocol.

    • Co-incubate the cells with radiolabeled aminopterin and a known inhibitor of a specific transporter.

    • For example, to inhibit RFC, a high concentration of unlabeled methotrexate can be used. To inhibit PCFT, changes in pH can be employed, or specific inhibitors if available. For FRs, a high concentration of folic acid can be used as a competitive inhibitor.

    • Measure the uptake of radiolabeled aminopterin in the presence and absence of the inhibitor.

    • Calculate the percentage of inhibition.

Quantification of Transporter Expression

Correlating transport activity with transporter expression levels is crucial for a comprehensive understanding.

  • Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of RFC (SLC19A1), PCFT (SLC46A1), and FRs (FOLR1, FOLR2).

  • Western Blotting: To quantify the protein levels of the transporters. This requires specific antibodies against each transporter.

  • Immunofluorescence and Confocal Microscopy: To visualize the subcellular localization of the transporters.

  • Flow Cytometry: To quantify the cell surface expression of the transporters, particularly useful for folate receptors.

Visualizing the Pathways and Workflows

Diagrams are indispensable tools for conceptualizing complex biological processes and experimental designs.

Aminopterin_Uptake_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Aminopterin Aminopterinum Natricum RFC RFC (SLC19A1) pH 7.4 Aminopterin->RFC Anion Exchange PCFT PCFT (SLC46A1) pH 5.5 Aminopterin->PCFT H+ Symport FR Folate Receptor (FRα/β) Aminopterin->FR Receptor Binding Aminopterin_in Intracellular Aminopterin RFC->Aminopterin_in PCFT->Aminopterin_in Endosome Endosome FR->Endosome Endocytosis DHFR DHFR Inhibition Aminopterin_in->DHFR Endosome->Aminopterin_in Release (acidic pH)

Caption: Major cellular uptake pathways for aminopterinum natricum.

Uptake_Assay_Workflow A Seed cells in multi-well plate B Wash with transport buffer A->B C Pre-incubate at 37°C B->C D Add radiolabeled Aminopterin (initiate uptake) C->D E Incubate (time course) D->E F Terminate with ice-cold PBS wash E->F G Lyse cells F->G H Measure radioactivity (Scintillation Counting) G->H I Normalize to protein content H->I

Caption: Experimental workflow for a radiolabeled cellular uptake assay.

Data Summary and Interpretation

The following table summarizes the key characteristics of the primary aminopterin transporters.

TransporterGene NameMechanismOptimal pHAffinity for Aminopterin
Reduced Folate Carrier (RFC) SLC19A1Anion Exchange7.4High
Proton-Coupled Folate Transporter (PCFT) SLC46A1H+ Symport5.5High
Folate Receptors (FRα/β) FOLR1/2EndocytosisNeutral (for binding)Very High

Beyond the Primary Pathways: Other Potential Transporters

While RFC, PCFT, and FRs are the main conduits for aminopterin entry, other transporters may also play a role, particularly in specific tissues or in the context of drug resistance.

  • Organic Anion Transporters (OATs): Some studies have shown that aminopterin can be a substrate for OAT1 (SLC22A6) and OAT3 (SLC22A8), which are primarily expressed in the kidney and brain.[27][28] These transporters may be more relevant for the systemic clearance and distribution of aminopterin rather than its uptake into tumor cells.

  • ATP-Binding Cassette (ABC) Transporters: This superfamily of transporters, including P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Proteins (MRPs), are typically involved in drug efflux and are a major cause of multidrug resistance.[29] While not directly involved in uptake, their activity can significantly impact the net intracellular accumulation of aminopterin.

Conclusion and Future Directions

The cellular uptake of aminopterinum natricum is a multifaceted process orchestrated by a series of specialized transporters. A comprehensive understanding of these mechanisms is not only of fundamental biological interest but also has significant implications for the clinical use of this and other antifolate drugs. By employing the experimental strategies outlined in this guide, researchers can dissect the contributions of each transport pathway, investigate mechanisms of drug resistance, and ultimately, devise strategies to enhance the therapeutic efficacy of aminopterin.

Future research should focus on the development of more specific inhibitors for each transporter to allow for a more precise delineation of their respective roles. Furthermore, investigating the regulation of these transporters in different cancer types and in response to therapeutic interventions will be crucial for personalizing antifolate therapy.

References

  • Matherly, L. H., & Goldman, I. D. (2003). The reduced folate carrier (RFC) or SLC19A1: a paradigm of a major facilitator superfamily mammalian nutrient transporter. Vitamins and Hormones, 66, 331-377. [Link]

  • Zhao, R., & Goldman, I. D. (2013). Biology and therapeutic applications of the proton-coupled folate transporter. Expert Opinion on Drug Metabolism & Toxicology, 9(11), 1437-1454. [Link]

  • Assaraf, Y. G. (2007). The role of the proton-coupled folate transporter (PCFT) in the tissue-specific transport of folates and antifolates. Drug Resistance Updates, 10(4-5), 153-164. [Link]

  • Zhao, R., Matherly, L. H., & Goldman, I. D. (2009). The proton-coupled folate transporter (PCFT-SLC46A1) and the syndrome of systemic and cerebral folate deficiency of infancy: Hereditary folate malabsorption. Molecular Aspects of Medicine, 30(1-2), 67-76. [Link]

  • Inoue, K., et al. (2009). Stereoselective transport of amethopterin enantiomers by the proton-coupled folate transporter. Journal of Pharmacy and Pharmaceutical Sciences, 12(3), 329-335. [Link]

  • Nakashima, T., et al. (2007). Transport of aminopterin by human organic anion transporters hOAT1 and hOAT3: Comparison with methotrexate. Biological and Pharmaceutical Bulletin, 30(11), 2199-2202. [Link]

  • Cheung, A., et al. (2016). Folate receptor alpha for cancer therapy: an antibody and antibody-drug conjugate target coming of age. Expert Opinion on Drug Delivery, 13(5), 769-782. [Link]

  • Fischer, G. A. (1962). Defective transport of amethopterin (methotrexate) as a mechanism of resistance to the antimetabolite in L5178Y leukemic cells. Biochemical Pharmacology, 11, 1233-1234. [Link]

  • Kane, M. A., & Waxman, S. (1989). Structures of human folate receptors reveal biological trafficking states and diversity in folate and antifolate recognition. Proceedings of the National Academy of Sciences, 86(16), 6003-6007. [Link]

  • Matherly, L. H., & Goldman, I. D. (2003). Structure and Function of the Reduced Folate Carrier: A Paradigm of A Major Facilitator Superfamily Mammalian Nutrient Transporter. Vitamins and Hormones, 66, 331-377. [Link]

  • Uwai, Y., et al. (2007). Transport of Aminopterin by Human Organic Anion Transporters hOAT1 and hOAT3: Comparison with Methotrexate. Biological & Pharmaceutical Bulletin, 30(11), 2199-2202. [Link]

  • Hakala, M. T. (1965). On the role of drug penetration in amethopterin resistance of Sarcoma-180 cells in vitro. Biochimica et Biophysica Acta (BBA) - General Subjects, 102(2), 198-208. [Link]

  • Cole, P. D., et al. (2005). Phase II Trial of Oral Aminopterin for Adults and Children with Refractory Acute Leukemia. Clinical Cancer Research, 11(22), 8089-8096. [Link]

  • Valarmathi, M. T. (2023, May 29). Folate Transport Systems – II: Folate Receptors. FratNow. [Link]

  • Wikipedia. (2024, March 19). Folate receptor 1. In Wikipedia. [Link]

  • Matherly, L. H., & Goldman, I. D. (2006). Membrane Transporters and Folate Homeostasis; Intestinal Absorption, Transport into Systemic Compartments and Tissues. The AAPS Journal, 8(3), E549-E558. [Link]

  • Wikipedia. (2024, March 20). Aminopterin. In Wikipedia. [Link]

  • Cole, P. D., et al. (2005). Phase II trial of oral aminopterin for adults and children with refractory acute leukemia. Clinical Cancer Research, 11(22), 8089-8096. [Link]

  • Cole, P. D., et al. (2005). Phase II Trial of Oral Aminopterin for Adults and Children with Refractory Acute Leukemia. Clinical Cancer Research, 11(22), 8089-8096. [Link]

  • Kamen, B. A., et al. (1998). A case for the use of aminopterin in treatment of patients with leukemia based on metabolic studies of blasts in vitro. Clinical Cancer Research, 4(11), 2825-2829. [Link]

  • Fabre, I., Fabre, G., & Goldman, I. D. (1985). Enhanced polyglutamylation of aminopterin relative to methotrexate in the Ehrlich ascites tumor cell in vitro. Cancer Research, 45(1), 89-95. [Link]

  • Sirotnak, F. M. (1985). Membrane transport alterations as a mechanism of resistance to anticancer agents. Cancer Treatment Reports, 69(7-8), 743-747. [Link]

  • Kanamori, M., et al. (2022). Mechanisms of resistance to NAMPT inhibitors in cancer. Journal of Experimental & Clinical Cancer Research, 41(1), 1-17. [Link]

  • Wikipedia. (2023, December 1). Reduced folate carrier family. In Wikipedia. [Link]

  • Zhao, R., et al. (2006). The inverse relationship between reduced folate carrier function and Pemetrexed activity in a human colon cancer cell line. Molecular Cancer Therapeutics, 5(2), 438-449. [Link]

  • Balamurugan, K., & Said, H. M. (2006). Role of reduced folate carrier in intestinal folate uptake. American Journal of Physiology-Cell Physiology, 291(1), C189-C193. [Link]

  • Han, H., et al. (2000). Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter. Pharmaceutical Research, 17(5), 517-523. [Link]

  • National Center for Biotechnology Information. (n.d.). Aminopterin. PubChem Compound Database. [Link]

  • Buda, G., et al. (2008). Other mechanisms to explain the role of reduced folate carrier in cancer. Haematologica, 93(5), 794-795. [Link]

  • Banks, W. A., et al. (2015). METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES. Methods in Molecular Biology, 1289, 231-247. [Link]

  • Monti, D., et al. (2018). In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. Nanomaterials, 8(9), 698. [Link]

  • Koshkin, V., Yang, B. B., & Krylov, S. N. (2013). Kinetics of MDR Transport in Tumor-Initiating Cells. PLOS ONE, 8(11), e79222. [Link]

  • Bertino, J. R. (2009). Cancer research: from folate antagonism to molecular targets. Best Practice & Research Clinical Haematology, 22(4), 553-558. [Link]

  • Demant, E. J. (1992). Analysis of Drug Transport Kinetics in Multidrug-resistant Cells: Implications for Drug Action. Anticancer Research, 12(3), 837-844. [Link]

  • Casas, A., et al. (2005). Mechanisms of 5-aminolevulic acid ester uptake in mammalian cells. British Journal of Cancer, 93(6), 691-697. [Link]

  • Zhang, J., et al. (2016). The cellular uptake mechanism, intracellular transportation, and exocytosis of polyamidoamine dendrimers in multidrug-resistant breast cancer cells. International Journal of Nanomedicine, 11, 3731-3746. [Link]

  • Cole, P. D., et al. (2008). Phase 2B trial of aminopterin in multiagent therapy for children with newly diagnosed acute lymphoblastic leukemia. Cancer Chemotherapy and Pharmacology, 62(2), 261-268. [Link]

  • Madani, F., et al. (2011). Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. Journal of Biophysics, 2011, 414729. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [Link]

Sources

An In-depth Technical Guide to the Binding Affinity and Target Specificity of Aminopterin Sodium

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aminopterin, a potent antifolate agent and the 4-amino derivative of folic acid, serves as a cornerstone in the study of cellular metabolism and the development of chemotherapeutics.[1][2] Its sodium salt, aminopterinum natricum, exhibits profound efficacy, primarily through the high-affinity inhibition of dihydrofolate reductase (DHFR), a pivotal enzyme in nucleotide synthesis.[1][3] This guide provides a comprehensive technical overview of aminopterin's binding affinity and target specificity. We will delve into the molecular interactions governing its potent inhibition of DHFR, present quantitative data on its binding kinetics, and detail robust experimental protocols for its characterization. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively investigate and leverage the properties of aminopterin.

The Molecular Target: Dihydrofolate Reductase (DHFR)

The Central Role of DHFR in One-Carbon Metabolism

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[4][5] This reaction is a critical control point in cellular one-carbon metabolism. THF and its derivatives act as essential cofactors, donating one-carbon units for the de novo synthesis of purines and, most notably, thymidylate (dTMP) — a fundamental building block of DNA.[5][6] Consequently, the inhibition of DHFR leads to a depletion of the intracellular THF pool, which stalls DNA synthesis and repair, ultimately halting cell proliferation.[1][2][5] This dependency on DHFR makes rapidly dividing cells, such as cancer cells, particularly vulnerable to its inhibition.[2][7]

The Folic Acid Pathway and Point of Inhibition

Aminopterin exerts its effect by directly interfering with the folic acid metabolic cycle. As a structural analog of folic acid, it competitively binds to the active site of DHFR.[1][8] This high-affinity binding event effectively blocks the conversion of DHF to THF, causing an accumulation of the DHF substrate and a severe depletion of downstream THF-dependent products.[6]

Folic_Acid_Pathway cluster_cycle DHFR Catalytic Cycle DHF 7,8-Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF 5,6,7,8-Tetrahydrofolate (THF) Synthesis Purine & Thymidylate (dNTP) Synthesis THF->Synthesis NADPH NADPH NADPH->DHFR Cofactor NADP NADP+ DHFR->THF Product DHFR->NADP Aminopterin Aminopterin Aminopterin->DHFR High-Affinity Inhibition DNA DNA Synthesis & Cell Proliferation Synthesis->DNA DHFR_Assay_Workflow start Start prep Prepare Reagents (Buffer, Enzyme, NADPH, DHF, Aminopterin) start->prep plate Plate Inhibitor Dilutions & Controls in 96-well Plate prep->plate add_enzyme Add DHFR Enzyme Solution plate->add_enzyme incubate Pre-incubate (15 min) (Allows Enzyme-Inhibitor Binding) add_enzyme->incubate initiate Initiate Reaction (Add DHF/NADPH Mix) incubate->initiate measure Measure Absorbance (340 nm) in Kinetic Mode initiate->measure analyze Calculate Reaction Rates & Percent Inhibition measure->analyze plot Plot Dose-Response Curve & Determine IC50 analyze->plot end End plot->end

Caption: Experimental workflow for a spectrophotometric DHFR inhibition assay.

Protocol: Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event. It is the only method that can determine all thermodynamic binding parameters (Kₐ, Kₔ, ΔH, ΔS) in a single experiment. [9][10] Principle: A solution of the ligand (aminopterin) is titrated into a cell containing the macromolecule (DHFR). The instrument measures the minute temperature changes that occur upon binding, providing a direct measurement of the heat of interaction (enthalpy, ΔH). [9][10] Causality Behind Experimental Choices:

  • Direct Measurement: ITC provides a true in-solution measurement of binding affinity without the need for labels, tags, or secondary reagents, thus avoiding potential artifacts.

  • Thermodynamic Characterization: Beyond affinity (Kₔ), it provides enthalpy (ΔH) and entropy (ΔS), offering deep insights into the forces driving the binding interaction (e.g., hydrogen bonds, hydrophobic effects). This is invaluable for lead optimization in drug discovery. [10]* Stoichiometry (n): ITC accurately determines the stoichiometry of the interaction (how many molecules of ligand bind to one molecule of protein), which is crucial for validating the binding model. [9] Detailed Step-by-Step Methodology:

  • Sample Preparation:

    • Protein (DHFR): Dialyze purified DHFR extensively against the final ITC buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4) to ensure a perfect buffer match. Determine the final protein concentration accurately using a reliable method (e.g., A₂₈₀). A typical cell concentration is 10-20 µM.

    • Ligand (Aminopterin): Dissolve aminopterin in the final, matched dialysis buffer. The ligand concentration in the syringe should be 10-15 times that of the protein concentration in the cell (e.g., 150-200 µM). [9][10] * Buffer Match: Ensure the buffer used for the ligand is identical to the final dialysis buffer of the protein. Any mismatch will create large heats of dilution, obscuring the binding signal.

  • Instrument Setup and Titration:

    • Thoroughly clean the instrument cell and syringe.

    • Load the DHFR solution into the sample cell and the aminopterin solution into the injection syringe.

    • Allow the system to equilibrate thermally (typically at 25°C).

    • Set up the injection parameters: a series of small injections (e.g., 20 injections of 2 µL each) with sufficient spacing between them to allow the signal to return to baseline.

  • Control Experiment:

    • Perform a control titration by injecting the aminopterin solution into the sample cell containing only buffer. This measures the heat of dilution of the ligand, which must be subtracted from the experimental data for accurate analysis. [9]

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.

    • Subtract the heat of dilution from the binding data.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to an appropriate model (e.g., a one-site binding model) to extract the thermodynamic parameters: association constant (Kₐ), stoichiometry (n), and enthalpy (ΔH). The dissociation constant (Kₔ) is the reciprocal of Kₐ.

Conclusion

Aminopterin sodium remains a molecule of significant interest due to its exceptionally high binding affinity and specificity for dihydrofolate reductase. Its mechanism as a slow, tight-binding inhibitor underpins its potent cytotoxic and immunosuppressive activities. [1][3]A thorough understanding of its interaction with DHFR, quantified through robust methodologies like spectrophotometric inhibition assays and isothermal titration calorimetry, is essential for its application in research and for the rational design of next-generation antifolates. The protocols and data presented in this guide offer a framework for the precise and reliable characterization of aminopterin and related compounds, enabling researchers to further explore the intricacies of the folate pathway and develop novel therapeutic strategies.

References

  • Aminopterin - Wikipedia. (n.d.). Wikipedia. Retrieved March 26, 2026, from [Link]

  • Gao, F., et al. (2005). Kinetics of the Inhibition of Bovine Liver Dihydrofolate Reductase by Tea Catechins: Origin of Slow-Binding Inhibition and pH Studies. Biochemistry, 44(19), 7289-7298. Retrieved March 26, 2026, from [Link]

  • LD-Aminopterin composition and mechanistic model in... - ResearchGate. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Chapter 5. The methotrexate story: folic acid analogs - Drugs Against Cancer: Stories of Discovery and the Quest for a Cure - NIH. (n.d.). National Institutes of Health. Retrieved March 26, 2026, from [Link]

  • Widemann, B. C., et al. (1999). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 45(2), 223-228. Retrieved March 26, 2026, from [Link]

  • Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric) - Assay Genie. (n.d.). Assay Genie. Retrieved March 26, 2026, from [Link]

  • Lu, H. P., et al. (1998). Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics. Proceedings of the National Academy of Sciences, 95(15), 8467-8472. Retrieved March 26, 2026, from [Link]

  • Goldin, A., et al. (1955). Factors influencing the specificity of action of an antileukemic agent (aminopterin); multiple treatment schedules plus delayed administration of citrovorum factor. Cancer Research, 15(1), 57-61. Retrieved March 26, 2026, from [Link]

  • Pinto, I. L., et al. (2011). Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis. Biochemistry, 50(29), 6389-6398. Retrieved March 26, 2026, from [Link]

  • Bradrick, T. D., et al. (2005). Calorimetric Studies of Ligand Binding in R67 Dihydrofolate Reductase. Biochemistry, 44(37), 12510-12521. Retrieved March 26, 2026, from [Link]

  • Bradrick, T. D., et al. (2005). Calorimetric studies of ligand binding in R67 dihydrofolate reductase. Biochemistry, 44(37), 12510-21. Retrieved March 26, 2026, from [Link]

  • Goldin, A., et al. (1954). Factors influencing the specificity of action of an antileukemic agent (aminopterin); time of treatment and dosage schedule. Cancer Research, 14(4), 311-4. Retrieved March 26, 2026, from [Link]

  • Kumar, P., et al. (2014). Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery. Molecules, 19(2), 1549-1576. Retrieved March 26, 2026, from [Link]

  • Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes. (n.d.). The Huck Institutes of the Life Sciences. Retrieved March 26, 2026, from [Link]

  • Aminopterin - Inxight Drugs. (n.d.). National Center for Advancing Translational Sciences. Retrieved March 26, 2026, from [Link]

  • Morrison, J. F., & Stone, S. R. (1985). Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, aminopterin, methotrexate and their 5-deaza analogues. Biochemical Journal, 231(2), 389-395. Retrieved March 26, 2026, from [Link]

  • O'Brien, R., et al. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Methods in Molecular Biology, 703, 223-243. Retrieved March 26, 2026, from [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025). TA Instruments. Retrieved March 26, 2026, from [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Hybridoma Selection Using Aminopterinum Natricum (HAT Medium)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Mechanistic Rationale & Experimental Causality

The generation of monoclonal antibodies relies fundamentally on the fusion of mortal, antibody-producing B-lymphocytes with immortal myeloma cells. The critical bottleneck in this workflow is the selective isolation of successfully fused hybridomas from the vast background of unfused parental cells[1]. This is achieved using HAT (Hypoxanthine-Aminopterin-Thymidine) medium, a biochemical selection system that exploits the dual pathways of mammalian nucleotide synthesis[2].

The Role of Aminopterinum Natricum

Mammalian cells synthesize nucleotides via two routes: the de novo pathway and the salvage pathway. Aminopterin is a potent folic acid antagonist that competitively inhibits Dihydrofolate Reductase (DHFR) , an enzyme essential for the de novo synthesis of purines and thymidylate[3].

In this protocol, we specifically utilize Aminopterinum natricum (Aminopterin Sodium) rather than the free acid form of aminopterin. The causality behind this choice is rooted in physical chemistry: aminopterin free acid is highly insoluble in water and requires harsh alkaline conditions to dissolve, which can degrade the molecule and alter the pH of the culture medium. The sodium salt readily dissolves in physiological buffers, ensuring precise molarity, preventing localized precipitation, and guaranteeing uniform selective pressure across the culture plate[4].

The Selection Logic

By blocking DHFR with aminopterinum natricum, cells are forced into absolute reliance on the salvage pathway, which requires the enzymes Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) and Thymidine Kinase (TK)[3].

  • Unfused Myeloma Cells: Engineered to be HGPRT-deficient, they cannot utilize the salvage pathway and undergo apoptosis due to nucleotide starvation[2].

  • Unfused B-cells: While they possess functional HGPRT, they are mortal primary cells and die of natural senescence within 7–10 days[2].

  • Hybridomas: Inherit immortality from the myeloma parent and functional HGPRT/TK from the B-cell parent, allowing them to synthesize DNA and proliferate exclusively[3].

HAT_Selection DeNovo De Novo Synthesis DHFR DHFR Enzyme DeNovo->DHFR Myeloma Myeloma (HGPRT-) Death DHFR->Myeloma Blocked Aminopterin Aminopterinum natricum Aminopterin->DHFR Inhibits Salvage Salvage Pathway HGPRT HGPRT / TK Enzymes Salvage->HGPRT HGPRT->Myeloma Missing Hybridoma Hybridoma (HGPRT+) Survival HGPRT->Hybridoma Rescues

Nucleotide synthesis pathways and hybridoma selection mechanism via Aminopterin Sodium.

Reagent Formulation & Quantitative Data

To establish a self-validating system, precise stoichiometric ratios of the HAT components must be maintained. The optimal working concentration of aminopterinum natricum is 0.4 µM ; this provides sufficient excess to saturate intracellular DHFR without causing off-target toxicity that could hinder the outgrowth of delicate single-cell hybridomas[3].

Table 1: HAT Medium Component Formulations
ComponentBiological Function50X Stock ConcentrationFinal 1X Concentration
Hypoxanthine Purine salvage precursor5.0 mM (680.5 mg/L)100.0 µM
Aminopterinum natricum DHFR competitive inhibitor20.0 µM (8.8 mg/L)0.4 µM
Thymidine Pyrimidine salvage precursor0.8 mM (193.8 mg/L)16.0 µM

Note: The 50X stock should be prepared in sterile Phosphate Buffered Saline (PBS) or a compatible basal medium and filter-sterilized (0.22 µm). Avoid repeated freeze-thaw cycles by aliquoting the stock at -20°C[5].

Experimental Protocol: Self-Validating Selection Workflow

This protocol is designed with built-in quality control checkpoints. Every fusion experiment must include parallel control wells to validate the efficacy of the aminopterinum natricum and the baseline viability of the cells.

Phase 1: Medium Preparation
  • Base Medium: Warm 450 mL of high-glucose DMEM or RPMI-1640 to 37°C.

  • Supplementation: Aseptically add 50 mL of characterized Fetal Bovine Serum (FBS) to achieve a 10% final concentration[6]. Add 5 mL of 100X Penicillin-Streptomycin and 5 mL of 200 mM L-Glutamine.

  • HAT Integration: Aseptically transfer exactly 10 mL of the thawed 50X HAT Supplement into the 500 mL base medium[5]. Mix by gentle inversion to prevent foaming. Protect the formulated 1X HAT medium from prolonged light exposure, as aminopterin is light-sensitive[7].

Phase 2: Plating and Internal Controls
  • Post-Fusion Plating: Following PEG or electrofusion, gently resuspend the cell pellet in the prepared 1X HAT medium. Plate at a density of 1×105 cells per well in 96-well flat-bottom tissue culture plates (100–200 µL/well)[6].

  • Mandatory Controls (The Self-Validating Step):

    • Positive Control: A previously established, stable hybridoma line in 1X HAT (Validates medium supports growth).

    • Negative Control A (Myeloma Only): Unfused myeloma cells in 1X HAT (Validates aminopterinum natricum efficacy; expected outcome is 100% death).

    • Negative Control B (B-Cell Only): Unfused splenocytes in 1X HAT (Validates natural senescence).

Phase 3: Maintenance & Weaning

Abrupt removal of aminopterin can induce nucleotide starvation while intracellular levels of the drug are still clearing. A gradual weaning process using HT medium (Hypoxanthine-Thymidine without aminopterin) is biologically required[7].

Table 2: Hybridoma Selection & Validation Timeline
DayExperimental PhaseAction RequiredExpected Observation
Day 0 PlatingPlate fused cells and controls in 1X HAT.Uniform single-cell suspension.
Day 3-5 Selection OnsetDo not disturb plates.Massive cell debris visible; Negative Control A must show >90% cell death.
Day 7 Media ReplenishmentCarefully aspirate 50% of the medium; replace with fresh 1X HAT.Negative Control A must show 100% cell death. Micro-colonies emerge in fusion wells.
Day 10-14 Primary ScreeningCollect 50 µL supernatant for ELISA screening.Macroscopic hybridoma colonies visible. Supernatant turns slightly acidic (yellow/orange).
Day 14+ WeaningTransfer positive clones to HT Medium for 2 passages.Robust proliferation. Aminopterin is diluted out of the intracellular space.

Troubleshooting & Quality Assurance

  • Failure of Myeloma Cells to Die (Negative Control A Survives): This indicates a failure in the DHFR blockade. The aminopterinum natricum has likely degraded due to light exposure, heat, or improper pH during stock formulation. Discard the HAT stock and prepare a fresh batch.

  • No Hybridoma Outgrowth: If the Positive Control grows but the fusion wells are empty, the aminopterinum natricum is functioning correctly, but the upstream fusion efficiency (PEG toxicity or electrical parameters) was fatally low[6].

  • Precipitation in Medium: Indicates the use of aminopterin free acid instead of the highly soluble sodium salt (aminopterinum natricum), or improper buffering during the 50X stock preparation.

References

  • Grokipedia. "HAT medium". Grokipedia.
  • BenchChem. "Application Notes and Protocols for HAT Selection with Aminopterin Sodium". BenchChem.
  • BenchChem. "Application Notes: Optimal Concentration of Aminopterin Sodium for Hybrid Cell Selection". BenchChem.
  • Sino Biological. "Hybridoma Technology: Steps, Protocol, and Application". Sino Biological.
  • Creative Diagnostics. "Hybridoma Technology Protocol". Creative Diagnostics.
  • Interchim. "HAT Medium supplement 50X, Liquid". Interchim.
  • Wikipedia. "Aminopterin". Wikipedia.

Sources

Application Note: Optimizing Aminopterin Sodium Concentration for High-Yield Monoclonal Antibody Production

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The Biochemistry of Hybridoma Selection

The successful isolation of monoclonal antibody-producing hybridomas relies on the precise biochemical manipulation of nucleotide synthesis pathways. Following the polyethylene glycol (PEG) or electro-fusion of immortalized murine myeloma cells with primary antibody-producing B-lymphocytes, the culture becomes a heterogeneous mixture of unfused myelomas, unfused B-cells, and fused hybridomas[1].

To isolate the rare hybridomas, the culture is subjected to Hypoxanthine-Aminopterin-Thymidine (HAT) selection[1]. Aminopterin sodium is the critical selective agent in this medium. As a highly potent folic acid antagonist, aminopterin competitively inhibits the enzyme dihydrofolate reductase (DHFR) [2]. DHFR is essential for the reduction of dihydrofolate to tetrahydrofolate, a required cofactor for the de novo biosynthesis of purines and thymidylate[3].

By completely blocking the de novo pathway, aminopterin forces cells to rely exclusively on the salvage pathway for nucleotide synthesis[3]. This pathway requires the enzymes Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) and Thymidine Kinase (TK) to convert exogenous hypoxanthine and thymidine into usable nucleotides[2].

The Selection Logic:

  • Unfused Myeloma Cells: Genetically engineered to be HGPRT-deficient (HGPRT−). Under aminopterin blockade, they cannot utilize the salvage pathway and undergo apoptosis[3].

  • Unfused B-Lymphocytes: Possess functional HGPRT (HGPRT+) but lack immortality. They survive the aminopterin blockade temporarily but die naturally due to cellular senescence[2].

  • Hybridomas: Inherit immortality from the myeloma parent and functional HGPRT from the B-cell parent. They exclusively survive and proliferate in HAT medium[2].

G DeNovo De Novo Nucleotide Synthesis DHFR DHFR Enzyme DeNovo->DHFR Nucleotides Nucleotides (DNA/RNA) DHFR->Nucleotides Aminopterin Aminopterin Sodium (0.4 µM) Aminopterin->DHFR Inhibits Salvage Salvage Pathway (Requires HGPRT & TK) Salvage->Nucleotides Hypoxanthine + Thymidine Myeloma Unfused Myeloma (HGPRT-) Myeloma->DeNovo Blocked by Aminopterin Myeloma->Salvage Blocked (No HGPRT) Death1 Cell Death (Nucleotide Starvation) Myeloma->Death1 BCell Unfused B-Cell (HGPRT+) BCell->Salvage Functional Death2 Cell Death (Natural Senescence) BCell->Death2 Hybridoma Hybridoma (HGPRT+ & Immortal) Hybridoma->Salvage Functional (From B-Cell) Survival Survival & Proliferation Hybridoma->Survival

Biochemical mechanism of HAT selection via DHFR inhibition by aminopterin.

Establishing the Optimal Aminopterin Concentration

The standard, widely accepted optimal concentration of aminopterin sodium in the final working (1X) HAT medium is 0.4 µM [2].

Causality Behind the 0.4 µM Standard: Selecting this exact concentration is a delicate balancing act.

  • If < 0.3 µM: Residual DHFR activity may persist. This allows "breakthrough" survival of unfused myeloma cells, which rapidly outgrow the fragile hybridomas and deplete the culture of essential nutrients[4].

  • If > 0.8 µM: Aminopterin exhibits off-target cytotoxicity. High concentrations lead to severe intracellular accumulation that can overwhelm the salvage pathway's compensatory mechanisms, resulting in the death of newly formed, low-viability hybridomas[4].

Quantitative Formulation Summary

To ensure precision, aminopterin is typically formulated as part of a 50X concentrated supplement[5]. The table below outlines the exact molarity and mass concentrations required to achieve the optimal 0.4 µM selection pressure.

ComponentFunction50X Stock Concentration1X Working Concentration
Hypoxanthine Purine precursor for salvage pathway5.0 mM (680.5 mg/L)100.0 µM
Aminopterin Sodium DHFR inhibitor (De novo blockade)20.0 µM (8.8 mg/L)0.4 µM
Thymidine Pyrimidine precursor for salvage pathway0.8 mM (193.8 mg/L)16.0 µM

Data synthesized from standard commercial HAT supplement formulations[5][6].

Self-Validating Experimental Protocol: HAT Selection & Weaning

A robust protocol must be self-validating. To ensure that the aminopterin has not photo-degraded and that the selection pressure is absolute, this workflow incorporates mandatory internal controls.

Phase 1: Preparation of Selection Media

Aminopterin is highly photosensitive. Prolonged exposure to ambient laboratory light degrades the molecule, dropping the active concentration below the 0.4 µM threshold and ruining the selection process[7].

  • Thaw the 50X HAT supplement at 2-8°C in the dark[5].

  • Aseptically transfer 10 mL of the 50X HAT supplement into 500 mL of sterile basal medium (e.g., DMEM or RPMI-1640 supplemented with 10-20% FBS and L-Glutamine)[3][5].

  • Mix gently by inversion to avoid foaming. Wrap the bottle in aluminum foil to protect it from light[5].

Phase 2: Post-Fusion Plating with Internal Controls
  • Following PEG-mediated cell fusion, gently resuspend the cell pellet in the 1X HAT selection medium[4].

  • Plate the suspension into 96-well tissue culture plates (typically 100-200 µL per well)[4].

  • Self-Validation Step (Critical):

    • Control Well A1 (Myeloma Only): Plate 1×104 unfused myeloma cells in 1X HAT medium. Expected Outcome: 100% cell death by Day 5. If cells survive, the aminopterin is degraded or improperly diluted.

    • Control Well A2 (Spleen Cells Only): Plate 1×105 unfused spleen cells in 1X HAT medium. Expected Outcome: Gradual cell death over 7-10 days due to lack of immortality.

Phase 3: The HT Weaning Process

Aminopterin accumulates intracellularly and clears slowly. If hybridomas are moved directly from HAT medium to standard medium, the sudden absence of exogenous hypoxanthine and thymidine—while intracellular aminopterin is still blocking DHFR—will cause immediate nucleotide starvation and cell death[4].

  • Culture the plates undisturbed at 37°C in a 5% CO₂ incubator for 10 to 14 days[4].

  • Once macroscopic hybridoma colonies are visible, begin the weaning process.

  • Perform a 50% media exchange using HT Medium (Hypoxanthine and Thymidine without Aminopterin)[3].

  • Maintain the cells in HT medium for an additional 1 to 2 weeks, performing half-media changes every 3 days. This provides the necessary salvage substrates while intracellular aminopterin is naturally metabolized and diluted out through cell division[4].

  • Transition the fully stabilized clones to standard growth medium for ELISA screening and limiting dilution[3].

Workflow Fusion Day 0 Cell Fusion (PEG) HAT Days 1-14 HAT Selection (0.4 µM Aminopterin) Fusion->HAT HT Days 14-21 HT Weaning (No Aminopterin) HAT->HT Screening Day 21+ ELISA Screening & Limiting Dilution HT->Screening

Timeline of hybridoma selection, HT weaning, and clonal screening.

Troubleshooting & Process Optimization

Issue: High Background Survival of Myeloma Cells

  • Cause: Sub-optimal aminopterin concentration (< 0.4 µM) due to calculation errors, incomplete mixing, or photo-degradation[4].

  • Solution: Always run the Myeloma-Only control well. Store HAT supplements at -20°C in the dark, and avoid repeated freeze-thaw cycles[6].

Issue: Zero Hybridoma Colony Formation

  • Cause: Aminopterin toxicity. While 0.4 µM is standard, certain sensitive hybridoma fusions (particularly interspecies or humanized fusions) may experience toxicity[3].

  • Alternative: Consider substituting aminopterin with Methotrexate . Methotrexate is another folic acid antagonist that operates via the same DHFR-inhibition mechanism but is noted in some literature to exhibit lower off-target toxicity, higher chemical stability, and reduced photosensitivity, allowing for faster hybridoma recovery[7].

Sources

Application Notes and Protocols for the Dissolution and Use of Aminopterin Sodium in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Aminopterin, a potent folic acid antagonist, is a critical component in selective cell culture media, most notably the Hypoxanthine-Aminopterin-Thymidine (HAT) medium used in hybridoma technology.[1][2][3] Its efficacy is predicated on its ability to inhibit dihydrofolate reductase (DHFR), thereby blocking the de novo synthesis of nucleotides and forcing cells to rely on the salvage pathway for survival.[1][2][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution, handling, and application of aminopterin sodium for in vitro cell culture. It outlines detailed protocols, explains the biochemical principles behind the methodologies, and emphasizes critical safety and handling procedures for this hazardous compound.

Introduction: The Role of Aminopterin in Cell Selection

Aminopterin is a 4-amino derivative of folic acid and a powerful competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][4][5][6] DHFR is essential for regenerating tetrahydrofolate (THF), a vital cofactor in the synthesis of purines and thymidylate, the building blocks of DNA and RNA.[4] By blocking DHFR, aminopterin effectively shuts down the de novo nucleotide synthesis pathway.[2][3]

This mechanism is ingeniously exploited in cell culture for selection purposes. In the presence of aminopterin, cells can only survive if they can utilize the "salvage pathway" to recycle pre-formed nucleobases. The HAT medium provides hypoxanthine and thymidine as substrates for this pathway.[2][3] Therefore, only cells possessing functional salvage pathway enzymes, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and thymidine kinase (TK), can proliferate. This principle is the cornerstone of hybridoma technology, where HAT medium is used to select for fused B-cell-myeloma hybrids while eliminating unfused, HGPRT-deficient myeloma cells and short-lived B-cells.[3][7][8]

Mechanism of Action: Blocking the De Novo Pathway

The selective pressure exerted by aminopterin is a direct consequence of its high affinity for DHFR. This inhibition leads to a depletion of the cellular pool of THF, halting the synthesis of essential nucleotide precursors and ultimately arresting DNA, RNA, and protein synthesis in susceptible cells.[1][9]

cluster_DeNovo De Novo Pathway cluster_Salvage Salvage Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Precursors Purine & Thymidylate Synthesis THF->Precursors Cofactor DHFR->THF Hypoxanthine Hypoxanthine HGPRT HGPRT Hypoxanthine->HGPRT Thymidine Thymidine TK TK Thymidine->TK Nucleotides Nucleotides (DNA/RNA Synthesis) HGPRT->Nucleotides TK->Nucleotides Aminopterin Aminopterin Aminopterin->DHFR INHIBITS

Caption: Mechanism of HAT selection. Aminopterin blocks DHFR, halting the de novo pathway.

Physicochemical Properties and Solubility

Aminopterin sodium is typically supplied as a yellow to orange-yellow crystalline solid.[10][11] Understanding its solubility is paramount for preparing accurate and effective stock solutions. The compound is known to be sensitive to light and heat, which necessitates specific storage and handling conditions.[1]

Solvent Solubility & Key Considerations Reference(s)
Water Moderately soluble. Aqueous solutions are not recommended for long-term storage (instability suggests use within one day).[10]
DMSO Soluble up to 50-88 mg/mL. Use fresh, anhydrous DMSO as moisture can reduce solubility. This is a common solvent for stock solutions.[12][13][14]
Aqueous NaOH Soluble in dilute sodium hydroxide solutions (e.g., 0.1 N to 2 N NaOH). The alkaline pH increases solubility. This is a primary method for preparing aqueous stocks.[11][12][15]
Ethanol Slightly soluble. Not a recommended primary solvent for preparing concentrated stock solutions.[10]

Safety and Handling Precautions

WARNING: Aminopterin is classified as a hazardous substance. It is highly toxic if swallowed, may impair fertility, and may cause harm to the unborn child.[16][17] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[16][18]

  • Handling Environment: Handle the solid powder and concentrated solutions exclusively within a certified chemical fume hood to prevent inhalation of dust or aerosols.[18]

  • Engineering Controls: Ensure adequate ventilation in the work area.[18][19]

  • Spill Management: In case of a spill, use dry clean-up procedures to avoid generating dust.[16] Do not allow the material to enter sewers or waterways.[19]

  • Waste Disposal: Dispose of all waste materials (including contaminated tips, tubes, and media) in accordance with local, state, and federal regulations for hazardous chemical waste.[16][18]

  • Exposure: In case of accidental ingestion, seek immediate medical attention.[17][18] If exposed, get medical advice.[18]

Protocol: Preparation of Aminopterin Sodium Stock Solution (1000x)

This protocol details the preparation of a 1000x stock solution (0.4 mM Aminopterin) for subsequent use in preparing 1x HAT medium. The final concentration of aminopterin in 1x HAT medium is typically 0.4 µM.[7]

Materials
  • Aminopterin Sodium (FW: 462.40 g/mol for sodium salt; 440.41 g/mol for free acid - check your product sheet)[9][10]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • OR 0.1 N Sodium Hydroxide (NaOH), sterile

  • Sterile, nuclease-free water

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile, light-blocking cryovials for aliquoting

Step-by-Step Methodology

The choice between DMSO and NaOH as the initial solvent depends on experimental requirements. DMSO is common for organic compounds, but even at high dilutions, it can have effects on some cell types. An aqueous stock prepared with NaOH is often preferred for cell culture applications.

Method A: Dissolution in DMSO

  • Calculation: To prepare a 1000x (0.4 mM) stock solution, weigh out the required amount of aminopterin sodium powder.

    • Example for 10 mL of 0.4 mM stock using Aminopterin free acid (FW 440.41): 0.0004 mol/L * 0.010 L * 440.41 g/mol = 0.00176 g = 1.76 mg

  • Dissolution: In a chemical fume hood, add the weighed aminopterin powder to a sterile conical tube. Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 1.76 mg in 10 mL DMSO).

  • Mixing: Vortex gently until the powder is completely dissolved. The solution should be clear.

  • Sterilization (Optional but Recommended): While DMSO is generally sterile, if you need to ensure the sterility of your stock, you can filter it through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter compatible with DMSO.

  • Aliquoting and Storage: Dispense the stock solution into sterile, light-blocking cryovials in volumes appropriate for single-use to avoid repeated freeze-thaw cycles.[5] Store aliquots at -20°C. The stock solution is stable for at least one month at -20°C and up to six months at -80°C.[5]

Method B: Dissolution in NaOH (Aqueous Stock)

  • Calculation: Perform the same calculation as in Method A to determine the required mass of aminopterin.

  • Initial Dissolution: In a chemical fume hood, add the weighed powder to a sterile conical tube. Add a small volume of sterile 0.1 N NaOH (e.g., 1 mL for 1.76 mg) and gently vortex until fully dissolved. Solubility is high in alkaline solutions.[11][15]

  • Dilution and pH Neutralization: Bring the solution to the final volume (e.g., 10 mL) using sterile, nuclease-free water. The addition of a large volume of water will dilute the NaOH, bringing the pH closer to neutral.

  • Sterilization: Sterilize the final aqueous solution by passing it through a sterile 0.22 µm syringe filter (e.g., PES or PVDF membrane). Do not autoclave , as aminopterin is heat-sensitive.[1]

  • Aliquoting and Storage: Dispense into sterile, light-blocking cryovials. Store at -20°C. Note that aqueous solutions of aminopterin are less stable than DMSO stocks; it is best practice to use them within a month.[5][10]

Protocol: Preparation of 1x HAT Medium

This protocol describes how to use the 1000x aminopterin stock solution as part of a complete 1x HAT selection medium.

cluster_Preparation Stock Solution Preparation cluster_Media 1x HAT Medium Formulation Powder Aminopterin Sodium Powder Solvent Select Solvent (DMSO or 0.1N NaOH) Powder->Solvent Dissolve Dissolve & Mix Solvent->Dissolve Filter Sterile Filter (0.22 µm) Dissolve->Filter Stock 1000x Stock (0.4 mM) Filter->Stock A_Stock 1000x Aminopterin Stock (0.5 mL) Stock->A_Stock Use in Media Prep Basal Basal Medium (e.g., DMEM, 489 mL) FinalHAT Final 1x HAT Medium (500 mL) Basal->FinalHAT HT_Stock 100x HT Stock (5 mL) HT_Stock->FinalHAT A_Stock->FinalHAT

Caption: Workflow for preparing aminopterin stock and 1x HAT medium.

Materials
  • Basal cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • 100x Hypoxanthine-Thymidine (HT) supplement

  • 1000x Aminopterin stock solution (prepared as above)

Step-by-Step Methodology

This protocol is for preparing 500 mL of complete 1x HAT medium.

  • Start with Basal Medium: In a sterile biological safety cabinet, begin with 445 mL of your chosen basal medium in a sterile bottle.

  • Add Serum: Add 50 mL of FBS for a final concentration of 10%.

  • Add Antibiotics: Add 5 mL of 100x Penicillin-Streptomycin solution.

  • Add HT Supplement: Aseptically add 5 mL of a 100x HT supplement. This will yield a final concentration of 100 µM hypoxanthine and 16 µM thymidine.

  • Add Aminopterin: Aseptically add 0.5 mL of your 1000x aminopterin stock solution to the 500 mL of medium. This dilutes the stock 1:1000 to achieve the final working concentration of 0.4 µM.

  • Mix and Store: Gently swirl the bottle to mix all components thoroughly. The medium is now ready for use. Store at 4°C and protect from light. Use within 2-4 weeks for optimal performance.

Quality Control and Validation

To validate your prepared HAT medium, perform a control experiment. Culture your unfused, HGPRT-deficient myeloma cells in three conditions:

  • Standard Growth Medium: Cells should proliferate normally.

  • HT Medium (without Aminopterin): Cells should proliferate normally.

  • HAT Medium: Cells should die off within 3-5 days, confirming the selective activity of the aminopterin.

Successful selection of hybridoma colonies after 10-14 days in your HAT medium serves as the ultimate validation of the protocol's effectiveness.[20]

References

  • Wikipedia. Aminopterin. [Link]

  • Interchim. HAT Medium supplement 50X, Liquid. [Link]

  • Sdfine. Chemwatch MSDS 18282. [Link]

  • Carl ROTH. Aminopterin - Safety Data Sheet. [Link]

  • PubMed. Distinct effects of aminopterin on stimulation of T and B lymphocytes with mitogen. [Link]

  • Wikipedia. HAT medium. [Link]

  • National Institutes of Health. Chapter 5. The methotrexate story: folic acid analogs. [Link]

  • Sino Biological. Hybridoma Technology: Steps, Protocol, and Application. [Link]

  • EuroMAbNet. Hybridoma production protocol. [Link]

  • PubChem - NIH. Aminopterin | C19H20N8O5 | CID 169371. [Link]

  • ResearchGate. How do you dissolve chemicals in the culture medium?. [Link]

Sources

Application Note: Aminopterinum Natricum in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aminopterinum natricum (aminopterin sodium) is a highly potent 4-amino derivative of folic acid and a competitive inhibitor of dihydrofolate reductase (DHFR). While historically overshadowed by methotrexate (MTX) due to its severe systemic toxicity, aminopterin has experienced a renaissance in the era of Targeted Drug Delivery Systems (TDDS). By conjugating aminopterin to targeting ligands—specifically folic acid—researchers can selectively deliver this highly potent payload to Folate Receptor-beta (FR-β) expressing cells, such as activated macrophages. This application note details the mechanistic rationale, quantitative advantages, and validated protocols for utilizing aminopterin in modern targeted delivery workflows for autoimmune and inflammatory diseases.

Scientific Rationale: The Resurgence of Aminopterin

Aminopterin binds to DHFR with a Ki​ of 3.7 pM, making it significantly more potent than MTX [[1]](). However, unmodified aminopterin enters cells ubiquitously via the Reduced Folate Carrier (RFC), leading to off-target bone marrow and gastrointestinal toxicity 2.

To harness its potency while mitigating toxicity, aminopterin is now engineered into targeted conjugates (e.g., EC0746, EC2319) or Reactive Oxygen Species (ROS)-sensitive prodrugs [[3]](), 4. Because FR-β is highly restricted to activated myelo-monocytic cells and synovial macrophages, folate-aminopterin conjugates bypass healthy tissue. The conjugate is internalized via receptor-mediated endocytosis, and the payload is released intracellularly, resulting in a ~40-fold reduction in systemic toxicity compared to the free drug 2, 5.

Mechanistic Pathway

G Conj Folate-Aminopterin Conjugate (e.g., EC0746) FRb Folate Receptor-β (FR-β) on Activated Macrophage Conj->FRb Sub-nanomolar Affinity Endo Receptor-Mediated Endocytosis FRb->Endo Internalization Cleave Endosomal Cleavage (Disulfide/Hydrazide Reduction) Endo->Cleave Acidic pH / Glutathione AMT Cytosolic Release of Free Aminopterin Cleave->AMT Linker Degradation DHFR Inhibition of Dihydrofolate Reductase (DHFR) AMT->DHFR Ki = 3.7 pM Effect Resolution of Inflammation (Suppressed Cytokines/Proliferation) DHFR->Effect Metabolic Blockade

Mechanism of Folate Receptor-Targeted Aminopterin Delivery in Activated Macrophages

Quantitative Data Summary

The following table summarizes the pharmacological advantages of targeted aminopterin delivery versus free aminopterin and standard-of-care MTX, derived from established in vivo arthritis and uveitis models [[6]](), [[5]]().

ParameterFree Aminopterin (AMT)Folate-AMT Conjugate (e.g., EC0746)Methotrexate (MTX)
Primary Cellular Entry Reduced Folate Carrier (RFC)Folate Receptor-β (FR-β)RFC & FR-β
Target Specificity Low (Ubiquitous uptake)High (Activated Macrophages)Low to Moderate
DHFR Inhibition ( Ki​ ) 3.7 pM3.7 pM (Post-cleavage)~5.3 pM
Relative Toxicity Baseline (Lethal at low doses)~40-fold reduction Moderate
In Vivo Efficacy Severely limited by toxicitySuperior to MTX & EtanerceptBaseline Standard

Experimental Protocols

Protocol A: Synthesis & Validation of Folate-Aminopterin Conjugates

Objective: Synthesize a stable, target-specific conjugate utilizing a reducible disulfide linker.

  • Ligand-Spacer Assembly: Synthesize the targeting moiety by coupling folic acid (via its gamma-carboxyl group) to a hydrophilic saccharo-amino acid peptide spacer. Causality: The spacer prevents steric hindrance during receptor binding and reduces rapid hepatic clearance 2.

  • Linker Conjugation: Attach a hydrazide/disulfide linker to the spacer.

  • Payload Attachment: React the linker-spacer construct with aminopterinum natricum to form the final conjugate.

  • Self-Validating QC (Serum Stability): Incubate the purified conjugate in 50% human serum at 37°C for 48 hours. Analyze via LC-MS. Validation: The disulfide bond must remain >95% intact extracellularly to ensure the payload is not prematurely released into the bloodstream, which would recreate the toxicity of free aminopterin.

Protocol B: In Vitro FR-β Specificity & DHFR Inhibition Assay

Objective: Confirm that cellular toxicity is strictly mediated by FR-β endocytosis.

  • Cell Culture Preparation: Culture RAW264.7 macrophages (an FR-positive subclone) in folate-deficient RPMI media supplemented with 10% dialyzed FBS. Causality: Standard media contains artificially high folic acid levels (~4 mg/L) that will competitively block the FR-β receptors, yielding false negatives.

  • Treatment Application: Seed cells in a 96-well plate. Treat with the Folate-AMT conjugate in a dose-response gradient (0.1 nM to 100 nM).

  • Self-Validating Control (Critical): In a parallel cohort, pre-incubate the cells with a 100-fold molar excess of free folic acid for 30 minutes prior to conjugate addition.

  • Assay Readout: Measure cell proliferation (XTT assay) and cytokine production (TNF-α ELISA) after 48 hours.

  • Validation: In the primary cohort, the conjugate should potently suppress proliferation and cytokine release. In the control cohort, the excess folic acid must completely abrogate this effect, rescuing cell viability to 100%. This proves the drug's action is entirely dependent on FR-β binding 5.

Protocol C: In Vivo Efficacy in Adjuvant-Induced Arthritis (AIA)

Objective: Demonstrate systemic safety and localized efficacy in a macrophage-driven inflammation model.

  • Model Induction: Induce arthritis in female Lewis rats via subcutaneous injection of heat-killed Mycobacterium butyricum at the base of the tail.

  • Dosing Regimen: At disease onset (approx. day 9), administer the Folate-AMT conjugate subcutaneously (e.g., 100 nmol/kg) twice weekly.

  • Efficacy Tracking: Measure hind paw volume using a plethysmometer every alternate day.

  • Self-Validating Toxicity Screen: Monitor total body weight daily and perform weekly Complete Blood Counts (CBC). Validation: A successful targeted delivery system will halt paw swelling (outperforming oral MTX) while maintaining normal body weight and leukocyte counts, confirming the 40-fold reduction in aminopterin toxicity 2, 5.

Expert Insights & Troubleshooting

  • Why Disulfide Linkers? The intracellular environment of a macrophage has a glutathione concentration roughly 1000 times higher than blood plasma. The disulfide linker exploits this gradient; it remains highly stable in the circulatory system but is rapidly reduced upon entering the endolysosomal pathway, ensuring the aminopterin is only liberated inside the target cell 2.

  • Alternative Triggers (ROS Prodrugs): If receptor-mediated endocytosis is insufficient for a specific tissue type, consider ROS-sensitive aminopterin prodrugs. Inflamed tissues (like arthritic joints) produce high levels of H2​O2​ , which can be utilized to locally cleave boronate-based linkers, releasing aminopterin specifically at the site of inflammation 4.

  • Receptor Saturation: When designing dosing schedules, remember that FR-β recycles back to the cell surface rapidly (every few hours). Frequent, low-dose subcutaneous administration often yields better target saturation and lower Cmax​ -driven off-target effects than single massive boluses.

References

  • A new weapon against an old target Arthritis Research & Therapy URL:[Link]

  • Folate receptor-targeted aminopterin therapy is highly effective and specific in experimental models of autoimmune uveitis and autoimmune encephalomyelitis Clinical Immunology URL:[Link]

  • A Novel Treatment for Glomerular Disease: Targeting the Activated Macrophage Folate Receptor with a Trojan Horse Therapy in Rats MDPI - International Journal of Molecular Sciences URL:[Link]

  • Treatment of experimental adjuvant arthritis with a novel folate receptor-targeted folic acid-aminopterin conjugate Arthritis Research & Therapy URL:[Link]

  • Synthesis and Evaluation of Hydrogen Peroxide Sensitive Prodrugs of Methotrexate and Aminopterin for the Treatment of Rheumatoid Arthritis Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Application Notes and Protocols: In Vivo Dosing of Aminopterin Sodium in Rodents

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of aminopterin sodium (also known as 4-aminopteroyl-L-glutamic acid) in rodent models. Aminopterin is a potent antifolate agent and a first-generation chemotherapy drug that functions by powerfully inhibiting the enzyme dihydrofolate reductase (DHFR).[1][2] This inhibition blocks the synthesis of nucleotide precursors, thereby halting DNA, RNA, and protein synthesis, making it a valuable tool in cancer research, immunology, and cell biology.[1][3] However, its high toxicity necessitates meticulous planning and execution of in vivo studies. This guide moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring protocols are self-validating and grounded in authoritative references. We will cover its mechanism of action, critical safety and handling procedures, reagent preparation, and detailed dosing protocols derived from peer-reviewed literature, alongside essential post-administration monitoring.

Mechanism of Action and Pharmacological Context

Aminopterin's efficacy and toxicity are rooted in its role as a competitive inhibitor of dihydrofolate reductase (DHFR).[3][4] Its chemical structure is remarkably similar to folic acid, allowing it to bind to the active site of DHFR with extremely high affinity (Ki of 3.7 pM).[2] This binding event is the critical bottleneck it creates in the folate metabolic pathway.

The Folate Pathway Disruption:

  • DHFR Inhibition: DHFR is the enzyme responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF).[3][4] By binding to DHFR, aminopterin prevents this crucial reduction step.

  • THF Depletion: THF and its derivatives are essential one-carbon donors required for the de novo synthesis of purines (adenine, guanine) and thymidylate, a key component of DNA.[4]

  • Cellular Arrest: The resulting depletion of THF stalls the production of DNA, RNA, and certain amino acids, leading to mitotic arrest and cell death, particularly in rapidly proliferating cells like those found in tumors or the gastrointestinal tract.[1][5]

Folate_Pathway cluster_0 Cellular Environment Folic_Acid Folic Acid (Dietary Intake) DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Purines Purine Synthesis (dATP, dGTP) THF->Purines One-Carbon Donation dTMP Thymidylate Synthesis (dTMP -> dTTP) THF->dTMP One-Carbon Donation DNA_RNA DNA, RNA, and Protein Synthesis Purines->DNA_RNA dTMP->DNA_RNA Aminopterin Aminopterin DHFR DHFR (Dihydrofolate Reductase) Aminopterin->DHFR High-Affinity Inhibition TS Thymidylate Synthase

Caption: Mechanism of Aminopterin action on the folate pathway.

Critical Pre-Dosing Considerations: Safety and Formulation

The transition from in vitro to in vivo work with a compound as potent as aminopterin requires an uncompromising focus on safety and the integrity of the formulation. Its use was largely supplanted by methotrexate in the 1950s due to methotrexate's better therapeutic index in rodent tumor models.[6][7]

Toxicology and Safe Handling

Aminopterin is classified as highly toxic.[8] Accidental ingestion of even small amounts can have severe consequences.[8] All handling of the powdered compound and concentrated solutions must be performed within a certified chemical fume hood or a similar containment system. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and double gloves, is mandatory.

Toxicity Data: Published toxicity data for aminopterin can vary, but it is consistently shown to be a highly potent substance. The lowest published lethal dose (LDLo) for oral administration in rats is 2.5 mg/kg.[6] It is crucial for researchers to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and up-to-date toxicity information.[8][9]

Table 1: Rodent Acute Toxicity Data for Aminopterin

SpeciesRoute of AdministrationValueReference
RatOralLDLo: 2.5 mg/kg[6]

Note: LDLo (Lowest Observed Lethal Dose) is the lowest dose reported to have caused death in a study. This value underscores the compound's high toxicity. Researchers should aim for doses well below this level unless lethality is an intended endpoint.

Monitoring for Toxicity: Animals must be monitored daily, and more frequently after dosing, for clinical signs of toxicity, which include:

  • Weight loss (>15-20% of baseline is a common humane endpoint)

  • Anorexia (loss of appetite) and dehydration

  • Diarrhea[5]

  • Ruffled fur and lethargy

  • Stomatitis (inflammation of the mouth)[6]

Reagent Preparation and Formulation

The stability of aminopterin is a critical experimental variable. The compound is sensitive to both light and heat, and aqueous solutions are particularly prone to photodegradation.[6][10]

Protocol 1: Preparation of Aminopterin Sodium for Injection

  • Safety First: Perform all steps in a chemical fume hood. Wear appropriate PPE.

  • Weighing: Carefully weigh the desired amount of aminopterin sodium powder (FW: 440.4 g/mol ).[1]

  • Solubilization:

    • Aminopterin sodium is moderately soluble in water but is more readily soluble in a slightly alkaline solution, such as 0.1N NaOH.[8][9]

    • For in vivo use, a common vehicle is sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS). To aid dissolution, the pH can be carefully adjusted upwards with dilute NaOH until the powder dissolves, and then back-titrated to a physiologically compatible pH of ~7.4 with dilute HCl.[11]

    • Alternatively, for some applications, a suspension in an agent like carboxymethylcellulose sodium (CMC-Na) can be prepared.[12]

  • Sterilization: Once fully dissolved, sterile-filter the solution through a 0.22 µm syringe filter into a sterile, light-protecting (amber) vial.

  • Storage and Stability:

    • Aqueous solutions are not recommended for storage for more than one day.[9] It is strongly advised to prepare the dosing solution fresh for each experiment.

    • Protect the solution from light at all times by using amber vials and covering the syringe with foil during administration.[10]

    • The powder form should be stored at -20°C in a dry, dark place and is stable for ≥4 years under these conditions.[9]

In Vivo Dosing Protocols and Methodologies

Dosing regimens for aminopterin are highly dependent on the specific research goal, the rodent model used, and the desired balance between efficacy and toxicity. Doses from historical literature can be significantly higher than what is used in modern, refined studies.

Workflow cluster_workflow Experimental Dosing Workflow Prep Protocol 1: Dose Preparation (Aseptic, Light-Protected) Dosing Dose Administration (e.g., IP, SC, PO) Record Time & Volume Prep->Dosing Animal_Prep Animal Acclimation & Baseline Measurements (Weight) Animal_Prep->Prep Monitoring Post-Dose Monitoring (Toxicity Signs, Weight) Dosing->Monitoring Monitoring->Dosing Repeat Dosing (if applicable) Endpoint Endpoint Analysis (Efficacy & Histo- pathology) Monitoring->Endpoint

Caption: General experimental workflow for in vivo aminopterin studies.

Routes of Administration
  • Intraperitoneal (IP): A common route in rodent studies, offering rapid systemic absorption. A historical study in rats used daily IP injections.[5]

  • Subcutaneous (SC): Allows for slower, more sustained absorption. A recent study in a rat model of multiple sclerosis used subcutaneous administration of a folate-aminopterin conjugate.[13][14]

  • Oral (PO): Can be performed via gavage. Aminopterin has good oral bioavailability in humans (~83.5%), suggesting this is a viable route in rodents as well.[15]

Published Dosing Regimens

The following table summarizes dosing information gleaned from various published studies. It is critical to note that many of these are historical or involve aminopterin derivatives. Researchers should use these as a starting point for their own dose-range-finding studies.

Table 2: Summary of Published In Vivo Rodent Dosing Regimens for Aminopterin and Analogs

Species/ModelCompoundDose & ScheduleRouteResearch ContextKey Findings / OutcomeReference
Young Male Rats (110-130g)Aminopterin50 µ g/rat daily for 6 days (~0.4 mg/kg/day)IPToxicity studyInduced anorexia, diarrhea, adrenal hyperplasia, and myeloid inhibition.[5][5]
Lewis RatsEC2319 (Folate-Aminopterin Conjugate)750 nmol/kg/day on days 0, 3, 7, 10SCMultiple Sclerosis Model (fDTH-EAE)Well-tolerated; attenuated inflammation and lesion development in the chronic phase.[13][13][14]
Mice with Leukemia XenograftsAminopterin (AMT)Not specifiedNot specifiedPreclinical ALL/LymphomaAMT and MTX showed equivalent activity in extending event-free survival in 3 of 4 xenografts.[16][16]
Rats10-Ethyl-10-deazaaminopterin (10-EdAM)125 mg/kg (LD10), weekly for 3 weeksIPToxicity studyLethal dose determination; caused GI damage and marrow hypocellularity.[17][17]
Pregnant RatsAmethopterin (Methotrexate)>0.5 mg/kg daily for 5 daysIPDevelopmental ToxicityCaused maternal weight loss, fetal resorption, abortion, or hypotrophy.[18][18]

Note: Doses are highly variable based on the specific analog used and the experimental context. Direct application of these doses without a pilot study is not recommended.

Post-Administration and Rescue Strategies

Animal Welfare and Monitoring

Rigorous post-administration monitoring is a cornerstone of a trustworthy and ethical study. As outlined in Section 2.1, daily checks of animal weight and clinical signs of toxicity are the minimum requirement. The onset of severe toxic reactions can be rapid, sometimes manifesting on the third or fourth day of daily administration.[5]

Leucovorin Rescue

In cases of overdose or in protocols designed to use supralethal doses for maximum efficacy, an antidote is available. Leucovorin (also known as folinic acid) is a reduced form of folic acid that can bypass the DHFR enzyme block imposed by aminopterin.[6] It has been successfully used to rescue rats, dogs, and humans from aminopterin toxicity.[1][6] The administration of leucovorin can be a planned part of the experimental design to mitigate toxicity while achieving high therapeutic concentrations of the antifolate.[6]

Conclusion

Aminopterin sodium is a powerful research tool for studying cellular proliferation and for preclinical evaluation of antifolate therapies. Its utility is matched by its high toxicity, which demands a thorough understanding of its mechanism, careful dose preparation, and diligent animal monitoring. The protocols and data presented here, grounded in authoritative literature, provide a framework for designing and executing safe and effective in vivo studies. Researchers are strongly encouraged to perform pilot dose-range-finding studies in their specific rodent model to establish a well-tolerated and efficacious dosing regimen before embarking on large-scale experiments.

References

  • Aminopterin - Wikipedia. (URL: [Link])

  • Aminopterin - wikidoc. (URL: [Link])

  • THE EFFECT OF FOLIC ACID ON THE TOXICITY OF ITS ANALOGUE 4-AMINOPTEROYLGLUTAMIC ACID (AMINOPTERIN) | Blood - ASH Publications. (URL: [Link])

  • Chapter 5. The methotrexate story: folic acid analogs - Drugs Against Cancer: Stories of Discovery and the Quest for a Cure - NIH. (URL: [Link])

  • Cancer research: from folate antagonism to molecular targets - PubMed. (URL: [Link])

  • The relative toxicites of methotrexate and aminopterin - PubMed. (URL: [Link])

  • Toxicity, elimination, and metabolism of 10-ethyl-10-deazaaminopterin in rats and dogs. (URL: [Link])

  • Effects of amethopterin (methotrexate) on the evolution of pregnancy in rats - PubMed. (URL: [Link])

  • Efficacy and tolerability of folate-aminopterin therapy in a rat focal model of multiple sclerosis. (URL: [Link])

  • Methotrexate and aminopterin exhibit similar in vitro and in vivo preclinical activity against acute lymphoblastic leukaemia and lymphoma - PubMed. (URL: [Link])

  • EP0416232A2 - Stable injectable pharmaceutical formulation for folic acid and leucovorin salts and method - Google P
  • Studies on the mechanism of action of chemotherapeutic agents in cancer. II. Requirements for the prevention of aminopterin toxicity by folic acid in mice - PubMed. (URL: [Link])

  • Synthesis and biological activities of 5-deaza analogues of aminopterin and folic acid - PubMed. (URL: [Link])

  • Efficacy and tolerability of a folic acid derivative of aminopterin in a rat focal model of multiple sclerosis - Novartis OAK. (URL: [Link])

  • Evolution of Cancer Modeling Drives Drug Discovery - DIA Global Forum. (URL: [Link])

  • Phase I and pharmacokinetic trial of aminopterin in patients with refractory malignancies. (URL: [Link])

  • Correlation of lethal doses of industrial chemicals between oral or intraperitoneal administration and inhalation exposure - PubMed. (URL: [Link])

  • Advances in Rodent Models for Breast Cancer Formation, Progression, and Therapeutic Testing - Frontiers. (URL: [Link])

  • (PDF) Rodent LD50 Tests: - ResearchGate. (URL: [Link])

  • Toxicity and tissue distribution of aminophyline in neonatal and adult mice and rats - PubMed. (URL: [Link])

  • The Approximate Subcutaneous LD 50 and Associated Lesions Induced by Ivalin, Extracted and Purified from Geigeria aspera Harv., in Sprague–Dawley Rats - MDPI. (URL: [Link])

Sources

Application Notes and Protocols for the Use of Aminopterin Sodium in Selective Culture Media

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide on the formulation and application of selective culture media using aminopterin sodium. Aminopterin, a potent folic acid antagonist, is a critical component of the widely used Hypoxanthine-Aminopterin-Thymidine (HAT) medium, indispensable for the selection of hybridoma cells in monoclonal antibody production.[1][2] We will delve into the biochemical principles underpinning this selection system, provide detailed, validated protocols for media preparation and cell selection, and offer expert insights into troubleshooting and quality control. The causality behind experimental choices is explained to empower researchers to optimize these protocols for their specific cell systems.

Introduction: The Principle of Aminopterin-Based Selection

Aminopterin is a synthetic derivative of pterin and a powerful antagonist of folic acid.[3][4] Its primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway.[3][5][6][7] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial one-carbon carrier required for the de novo synthesis of purines and thymidylate.[8][9][10] By blocking DHFR, aminopterin effectively halts the de novo nucleotide synthesis pathway, which is essential for DNA replication and cell division.[2][8][11]

This blockade forms the basis of a powerful selection system. Cells can, however, survive this metabolic challenge if they possess a functional nucleotide salvage pathway. This alternative route utilizes pre-formed precursors, specifically hypoxanthine and thymidine, to synthesize the necessary nucleotides. The key enzymes in this pathway are Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) and Thymidine Kinase (TK).[2][8]

The HAT (Hypoxanthine-Aminopterin-Thymidine) selection system exploits these two pathways. It is most famously used in hybridoma technology to isolate fused hybrid cells from a mixed population of unfused parental cells.[8][11][12] In this system:

  • Myeloma Cells , the immortal fusion partner, are genetically selected to be deficient in HGPRT (HGPRT-). They normally rely on the de novo pathway.[1][13]

  • Spleen Cells (B-lymphocytes), the antibody-producing partner, have a functional HGPRT enzyme but are mortal and have a limited lifespan in culture.[14][15]

When cultured in HAT medium:

  • Unfused myeloma cells cannot use the salvage pathway due to their HGPRT deficiency and are killed by aminopterin, which blocks their de novo pathway.[14][16][17]

  • Unfused spleen cells die off naturally due to their short lifespan.[14][15]

  • Successfully fused Hybridoma Cells inherit both immortality from the myeloma parent and a functional HGPRT gene from the spleen cell parent. This unique combination allows them to survive and proliferate in HAT medium by using the salvage pathway.[2][14]

This elegant selection principle ensures that only the desired hybridoma cells survive and expand, forming the foundation for monoclonal antibody production.

Core Components and Their Formulation

The efficacy of the HAT selection system is critically dependent on the precise concentration and quality of its components. Commercially available, pre-mixed HAT supplements are common, but understanding the formulation is key for optimization and troubleshooting.[14]

ComponentStock Concentration (Typical)Final Working ConcentrationPurpose in HAT Medium
Hypoxanthine 10 mM (100X)100 µMA purine precursor for the salvage pathway.[12]
Aminopterin Sodium 0.4 mM (1000X) or 40 µM (100X)0.4 µMBlocks the de novo nucleotide synthesis pathway by inhibiting DHFR.[2]
Thymidine 16 mM (1000X) or 1.6 mM (100X)16 µMA pyrimidine precursor for the salvage pathway.[12]

Table 1: Standard Concentrations for HAT Medium Components. Note that concentrations can vary slightly between protocols, and optimization may be required for specific cell lines.[12]

Visualization of the Selection Mechanism

The following diagram illustrates the metabolic pathways central to HAT selection.

HAT_Selection cluster_DeNovo De Novo Pathway cluster_Salvage Salvage Pathway cluster_Cells Cell Fates in HAT Medium Precursors Small Molecule Precursors DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Purines_dTMP Purines & Thymidylate (dTMP) THF->Purines_dTMP DNA DNA Purines_dTMP->DNA DNA Synthesis DHFR->THF Aminopterin Aminopterin Aminopterin->DHFR Inhibits Hypoxanthine Hypoxanthine (from medium) HGPRT HGPRT Hypoxanthine->HGPRT Thymidine Thymidine (from medium) TK TK Thymidine->TK Purines Purines Purines->DNA dTMP_salvage Thymidylate (dTMP) dTMP_salvage->DNA HGPRT->Purines TK->dTMP_salvage Myeloma Myeloma (HGPRT-) Death1 Dies Myeloma->Death1 De Novo Blocked, No Salvage Spleen Spleen Cell (Mortal) Death2 Dies Spleen->Death2 Limited Lifespan Hybridoma Hybridoma (HGPRT+) Survival Survives & Proliferates Hybridoma->Survival Uses Salvage Pathway

Caption: Mechanism of HAT selection showing inhibition of the de novo pathway by aminopterin and rescue via the salvage pathway.

Protocols and Methodologies

Safety and Handling of Aminopterin Sodium

CAUTION: Aminopterin is highly toxic, a suspected carcinogen, and may cause genetic defects and damage fertility or the unborn child.[18] Always handle with extreme care in a designated area.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.[19]

  • Handling: Handle as a powder in a chemical fume hood or a well-ventilated area to avoid inhalation.[19] Avoid generating dust.[19]

  • Spills: Clean up spills immediately using dry procedures. Do not use water. Dispose of waste according to institutional and governmental regulations.[19]

  • Storage: Store aminopterin powder and stock solutions at -20°C, protected from light.[20][21]

Preparation of Stock Solutions

It is recommended to prepare concentrated stock solutions of Hypoxanthine (H), Aminopterin (A), and Thymidine (T) to be added to the basal medium. Commercially available 50x or 100x HAT supplements are also a reliable option.[22]

Protocol: Preparation of 1000x Aminopterin Stock (0.4 mM)

  • Materials:

    • Aminopterin sodium salt (FW: 462.39 g/mol for sodium salt, check your product's specifications)

    • 2 M NaOH[21]

    • Cell culture grade water

    • Sterile 0.22 µm filter

  • Procedure:

    • Weigh out 1.85 mg of aminopterin sodium salt.

    • Add a small volume of 2 N NaOH dropwise to dissolve the powder, as aminopterin is soluble in alkaline solutions.[4][21]

    • Bring the final volume to 10 mL with cell culture grade water. The final concentration will be 0.4 mM.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Aliquot into sterile, light-protecting tubes and store at -20°C. Stock solutions are typically stable for up to one month.[23] Aqueous solutions are not recommended for storage longer than one day.[20]

Note on Solubility: Aminopterin powder is also soluble in DMSO.[4][21] If using DMSO, ensure the final concentration in the media does not exceed levels toxic to your cells (typically <0.1%).

Protocol: Preparation of 100x HT Stock

  • Hypoxanthine (10 mM): Dissolve 136.1 mg in 100 mL of cell culture grade water. Gentle heating may be required.

  • Thymidine (1.6 mM): Dissolve 38.75 mg in 100 mL of cell culture grade water.

  • Combine, filter-sterilize, aliquot, and store at -20°C.

Formulation of Complete HAT and HT Media
  • Basal Medium: Start with a high-quality basal medium suitable for your cells (e.g., DMEM or RPMI-1640).

  • Supplements: Supplement the basal medium with standard additives such as Fetal Bovine Serum (FBS, typically 10-20%), L-glutamine (e.g., 2 mM), and antibiotics (e.g., Penicillin-Streptomycin).[12]

  • Adding HAT/HT:

    • For HAT Medium: Aseptically add the HAT stock solution to the complete basal medium. For a 50x stock, add 2 mL to 98 mL of medium. The final concentrations should be 100 µM hypoxanthine, 0.4 µM aminopterin, and 16 µM thymidine.[22]

    • For HT Medium: Aseptically add the HT stock solution to the complete basal medium. This medium is used to wean cells off aminopterin.

Quality Control of Prepared Media

Each new batch of HAT medium should be validated to ensure its efficacy.

  • Sterility Test: Incubate one plate or flask of the final medium at 37°C for 24-48 hours and visually inspect for any signs of microbial contamination.[24]

  • Performance Test:

    • Positive Control: Plate your HGPRT-positive cells (e.g., spleen cells, or a known hybridoma) in the new HAT medium. They should survive and proliferate.

    • Negative Control: Plate your HGPRT-deficient myeloma cells in the new HAT medium. They should all die within 3-5 days.

    • This validation confirms that the aminopterin concentration is sufficient to kill sensitive cells but not toxic to resistant cells.

Application Protocol: Hybridoma Selection

This protocol outlines the standard workflow for selecting hybridoma cells following cell fusion.

HybridomaWorkflow node_process node_process node_medium node_medium node_outcome node_outcome node_critical node_critical Fusion Day 0: Cell Fusion (Spleen + Myeloma) Plate Plate Cells in 96-Well Plates Fusion->Plate AddHAT Add HAT Medium Plate->AddHAT IncubateHAT Days 1-14: Incubate in HAT Medium AddHAT->IncubateHAT CheckColonies Observe for Hybridoma Colony Formation IncubateHAT->CheckColonies Screening Days 10-14: Screen Supernatants (ELISA) CheckColonies->Screening Expand Expand Positive Clones Screening->Expand If Positive WeanHT Wean into HT Medium (2-3 weeks) Expand->WeanHT WeanNormal Transfer to Normal Growth Medium WeanHT->WeanNormal Final Stable Monoclonal Antibody Production WeanNormal->Final

Caption: Standard experimental workflow for hybridoma selection using HAT and HT media.

Step-by-Step Methodology:

  • Cell Fusion (Day 0): Fuse spleen cells from an immunized mouse with HGPRT-deficient myeloma cells using polyethylene glycol (PEG).[14][15]

  • Plating: After fusion, gently resuspend the cell pellet in complete HAT medium. Plate the cell suspension into multiple 96-well plates.[14] The use of feeder cells or specialized cloning supplements can improve hybridoma survival and growth.[14]

  • HAT Selection (Days 1-14): Incubate the plates at 37°C in a humidified, 5% CO2 incubator.[14] Over this period, unfused parental cells will be eliminated.

  • Medium Exchange: Every 3-4 days, carefully aspirate half the medium from each well and replace it with fresh, pre-warmed HAT medium. This replenishes nutrients and removes waste products.

  • Monitoring: Beginning around day 7, monitor the plates daily using an inverted microscope for the appearance of small, circular, and refractile hybridoma colonies.

  • Screening (Days 10-14): Once colonies are visible to the naked eye (typically 1-2 mm in diameter), collect a small aliquot of supernatant from each well to screen for the presence of the desired antibody (e.g., by ELISA).[13]

  • Weaning from Aminopterin:

    • Transfer positive clones to larger wells (e.g., 24-well plates) containing HT medium .[25]

    • Culture the cells in HT medium for at least 2-3 weeks, passaging as needed. This step is crucial to allow the cells to clear any residual intracellular aminopterin before being moved to a medium without hypoxanthine and thymidine.[14]

  • Expansion: Once the cells are growing robustly in HT medium, they can be gradually transitioned into a standard growth medium (without H or T) for further expansion, cloning, and cryopreservation.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Action
No/Few Hybridoma Colonies 1. Inefficient Cell Fusion: Suboptimal cell ratios, poor PEG quality, or incorrect procedure.[14]Optimize spleen cell to myeloma cell ratio (2:1 to 10:1 are common).[14] Ensure PEG is high quality and added slowly.[14] Verify viability of parental cells before fusion.[14]
2. Aminopterin Toxicity: Concentration of aminopterin is too high.[14]Double-check calculations and dilutions for HAT medium preparation.[14] Perform a titration experiment to find the optimal aminopterin concentration for your specific myeloma cell line if issues persist.
3. Suboptimal Culture Conditions: Poor quality basal medium or FBS, contamination, incorrect incubator settings.Use high-quality, tested reagents. Regularly check incubator CO2 and temperature. Consider using feeder cells or conditioned medium to support initial growth.[14]
Myeloma Cells Surviving 1. Ineffective Aminopterin: Concentration is too low, or the compound has degraded.Verify aminopterin concentration.[14] Prepare fresh HAT medium from a new aliquot of aminopterin stock. Store aminopterin protected from light.[14]
2. Revertant Myeloma Cells: The HGPRT-deficient myeloma cell line may have a subpopulation of revertants that have regained HGPRT function.Test your myeloma cell stock for sensitivity to HAT medium before fusion. Discard any batches with surviving cells.
Hybridomas Die After Transfer to HT Medium Premature Weaning: Residual intracellular aminopterin is still present, leading to cell death when H and T are removed too early.Extend the culture period in HAT medium (some protocols suggest up to 4 weeks).[14][26] Ensure cells undergo several passages in HT medium before transitioning to normal medium.
Loss of Antibody Production Genetic Instability: Hybridomas can be genetically unstable and may lose chromosomes, including those responsible for antibody production.[27]This is not directly related to aminopterin but is a common issue. It is critical to subclone positive hybridomas by limiting dilution as soon as possible to isolate stable, high-producing clones.[27]

Conclusion

The use of aminopterin sodium in selective media is a robust and foundational technique in cell biology, particularly for the generation of monoclonal antibodies. A thorough understanding of its mechanism of action, coupled with meticulous preparation, handling, and quality control, is paramount for experimental success. By explaining the causality behind the protocols and providing a framework for troubleshooting, this guide equips researchers with the necessary expertise to confidently and effectively apply this powerful selection system in their work.

References

  • BenchChem. (2025). troubleshooting low hybridoma yield with Aminopterin HAT selection. BenchChem Technical Support.
  • Wikipedia. (n.d.). Aminopterin. Retrieved from [Link]

  • Grokipedia. (n.d.). HAT medium. Retrieved from [Link]

  • Roth, G. J. (2011). DNA Synthesis as a Therapeutic Target: The First 65 Years. Journal of Biological Chemistry, 286(44), 37897–37903. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Hybridoma Selection. BenchChem Technical Support.
  • National Cancer Institute. (n.d.). NCI Drug Dictionary - Definition of aminopterin. Retrieved from [Link]

  • Sino Biological. (n.d.). Hybridoma Technology: Steps, Protocol, and Application. Retrieved from [Link]

  • Leduc, M., et al. (2021). Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. International Journal of Molecular Sciences, 22(16), 8785. [Link]

  • Unknown Author. (n.d.). Cell Fusion/Hybridoma Production Protocol.
  • Cayman Chemical. (2025).
  • Cayman Chemical. (2022).
  • Wikipedia. (n.d.). HAT medium. Retrieved from [Link]

  • EuroMAbNet. (n.d.). Hybridoma production protocol. Retrieved from [Link]

  • DC Chemicals. (n.d.). Aminopterin|54-62-6|COA. Retrieved from [Link]

  • ResearchGate. (n.d.). LD-Aminopterin composition and mechanistic model in.... Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Hybridoma Technology Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Dihydrofolate reductase. Retrieved from [Link]

  • Aldeyra Therapeutics, Inc. (n.d.). Dihydrofolate Reductase Inhibition. Retrieved from [Link]

  • BenchChem. (2025). Application Notes: Optimal Concentration of Aminopterin Sodium for Hybrid Cell Selection. BenchChem Technical Support.
  • ResearchGate. (2016). My Hybridoma cell culture stops producing IgGs after almost 2 months of cultivation in HAT medium. What are the possible reasons?. [Link]

  • YouTube. (2016). Selecting hybridomas using the HAT method. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Chapter 11 Quality Control of Media and Reagents. [Link]

  • Creative Biolabs. (n.d.). Hybridoma Cell Screening Overviews. Retrieved from [Link]

Sources

Application Notes and Protocols for the Preparation of Aminopterin Sodium Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Aminopterin in Modern Cell Biology

Aminopterin, the 4-amino derivative of folic acid, is a potent and specific inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2] This enzyme is a cornerstone of de novo nucleotide synthesis, catalyzing the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate. By competitively binding to DHFR, aminopterin effectively halts this pathway, leading to the cessation of DNA, RNA, and protein synthesis.[1][3][4]

This powerful mechanism of action makes aminopterin an indispensable tool in biomedical research, most notably as the selective agent in Hypoxanthine-Aminopterin-Thymidine (HAT) medium.[5][6] HAT medium is fundamental to hybridoma technology for the production of monoclonal antibodies. In this system, aminopterin eliminates unfused myeloma cells, which lack a functional salvage pathway for nucleotide synthesis, while allowing fused hybridoma cells (which inherit the salvage pathway enzymes from B-cells) to proliferate.[6][7]

Given its high potency and cytotoxicity, the accurate and sterile preparation of aminopterin stock solutions is of paramount importance for experimental success and laboratory safety. This document provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on the preparation, sterile filtration, and storage of aminopterin sodium solutions.

Mechanism of Action: Dihydrofolate Reductase Inhibition

The scientific rationale for aminopterin's use hinges on its high affinity for DHFR. The workflow below illustrates how aminopterin disrupts cellular proliferation.

Aminopterin_MoA cluster_pathway De Novo Nucleotide Synthesis cluster_inhibition Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR dUMP dUMP Purines Purine Synthesis THF->Purines Cofactor dTMP dTMP (Thymidine) dUMP->dTMP Thymidylate Synthase DNA Synthesis DNA Synthesis dTMP->DNA Synthesis DNA/RNA Synthesis DNA/RNA Synthesis Purines->DNA/RNA Synthesis Cell Proliferation Arrest Cell Proliferation Arrest DNA Synthesis->Cell Proliferation Arrest DNA/RNA Synthesis->Cell Proliferation Arrest Aminopterin Aminopterin DHFR_node Dihydrofolate Reductase (DHFR) Aminopterin->DHFR_node

Caption: Mechanism of Aminopterin Action.

Material Properties and Data

Accurate solution preparation begins with a thorough understanding of the reagent's physical and chemical properties. Aminopterin is typically supplied as the free acid or its sodium salt, aminopterinum natricum. The sodium salt generally exhibits improved solubility in aqueous solutions.

PropertyValueSource(s)
Chemical Formula C₁₉H₂₀N₈O₅ (Aminopterin) C₁₉H₁₈N₈Na₂O₅ (Disodium Salt)[8],[9]
Molecular Weight ~440.41 g/mol (Aminopterin) ~484.38 g/mol (Disodium Salt),[10]
Appearance Light yellow to yellow-brown crystalline powder[11],[12]
Solubility Water: Moderately soluble[13] DMSO: 50 mg/mL[14] 2 M NaOH: 50 mg/mL[11][14][11][13][14]
Storage (Powder) -20°C, protect from light[11][13][14]
Storage (Solution) Aliquot and store at -20°C (1 month) or -80°C (6 months)[15]

Safety First: Handling a Potent Cytotoxic Agent

Expert Insight: Aminopterin is not a benign laboratory reagent. It is a highly potent cytotoxic compound that is fatal if swallowed and is classified as a reproductive hazard, potentially damaging fertility or the unborn child.[14][16] All handling steps must be performed with appropriate engineering controls and personal protective equipment (PPE).

  • Engineering Controls: Always handle solid aminopterin powder and concentrated solutions within a certified chemical fume hood to prevent inhalation of airborne particles.[8][17]

  • Personal Protective Equipment (PPE): Wear a lab coat, double gloves (nitrile), and ANSI-approved safety glasses or goggles at all times.[16][17]

  • Waste Disposal: Dispose of all contaminated materials (e.g., weigh boats, pipette tips, tubes, filters) as hazardous chemical waste according to your institution's guidelines.[17][18]

  • Spill Cleanup: Have a spill kit readily available. In case of a spill, evacuate the area, prevent the spread of dust, and follow established institutional procedures for cleaning up cytotoxic compounds.[17]

Protocol I: Preparation of an Aqueous Aminopterin Sodium Stock Solution (e.g., 100X, 0.4 mM)

This protocol is ideal for direct addition to aqueous cell culture media. The use of a small amount of NaOH is critical to deprotonate the carboxylic acid groups on the glutamic acid moiety, significantly enhancing water solubility.

Objective: To prepare 10 mL of a sterile 100X (0.4 mM) aminopterin sodium stock solution.

Materials:

  • Aminopterin sodium powder (MW: ~484.38 g/mol )

  • Sterile, nuclease-free water

  • Sterile 0.1 M NaOH solution

  • Calibrated analytical balance

  • Sterile 15 mL conical tube

  • Sterile serological pipettes and micropipettes with sterile tips

  • Vortex mixer

Calculation:

  • Target Concentration: 0.4 mM = 0.0004 mol/L

  • Target Volume: 10 mL = 0.01 L

  • Moles needed: 0.0004 mol/L * 0.01 L = 0.000004 mol (4 µmol)

  • Mass needed: 4 µmol * 484.38 g/mol = 0.0019375 g = 1.94 mg

Procedure:

  • Pre-label a sterile 15 mL conical tube with the compound name, concentration, date, and your initials.

  • Safety: Don all required PPE and perform all subsequent steps in a chemical fume hood.

  • Weighing: Carefully weigh approximately 1.94 mg of aminopterin sodium powder onto a weigh boat.

    • Expert Insight: Due to the small mass and hazardous nature of the powder, it is advisable to weigh a larger quantity (e.g., 19.4 mg) and prepare a larger volume (100 mL) to improve accuracy and reduce handling risks. Alternatively, purchase pre-weighed vials if available.

  • Transfer: Gently tap the weigh boat to transfer the powder into the pre-labeled 15 mL conical tube.

  • Initial Solubilization: Add 8 mL of sterile water to the tube. The powder will likely not dissolve completely.

  • pH Adjustment for Dissolution: Add the sterile 0.1 M NaOH solution dropwise (typically 50-100 µL) while vortexing gently. Continue until the solution becomes clear and all powder is dissolved. The solution should be a faint yellow.[11][14]

    • Trustworthiness Check: A clear solution without visible particulates is the first indicator of successful solubilization. Avoid adding an excessive amount of NaOH, as it can significantly alter the pH of your final stock.

  • Final Volume Adjustment: Once the powder is fully dissolved, add sterile water to bring the total volume to exactly 10.0 mL.

  • Mixing: Cap the tube securely and invert several times to ensure a homogenous solution. This is your unsterilized stock solution. Proceed immediately to the sterile filtration protocol.

Protocol II: Sterile Filtration

Filtration is a mandatory step for any solution intended for cell culture. It physically removes microbial contaminants without using heat, which could degrade the compound.[19][20] A 0.22 µm pore size is the standard for achieving sterility.[21][22]

Objective: To sterilize the prepared aminopterin stock solution for use in cell culture applications.

Materials:

  • Prepared aminopterin stock solution

  • Sterile 10 mL syringe

  • Sterile 0.22 µm syringe filter (e.g., PES or PVDF for low protein binding, though less critical for small molecules)

  • Sterile, cryo-safe storage tubes (e.g., 1.5 mL microcentrifuge tubes)

  • Laminar flow hood (Biological Safety Cabinet, Class II)

Sterile_Filtration_Workflow start Start: Unsterilized Stock Solution hood Work in Laminar Flow Hood start->hood draw Draw solution into sterile syringe hood->draw attach Attach 0.22 µm sterile filter draw->attach purge Invert and purge air from syringe/filter attach->purge filter Slowly filter solution into sterile aliquot tubes purge->filter label_store Label and Store at -20°C or -80°C filter->label_store end End: Sterile, Aliquoted Stock Solution label_store->end

Caption: Workflow for Sterile Filtration.

Procedure:

  • Aseptic Environment: Perform all steps within a laminar flow hood to maintain sterility.

  • Prepare Syringe: Unpackage a sterile 10 mL syringe and draw the entire volume of the prepared aminopterin stock solution into it.

  • Attach Filter: Keeping the filter in its sterile packaging, attach it securely to the Luer-lock tip of the syringe.

  • Purge Air: Invert the syringe (filter pointing up) and gently push the plunger to expel all air from the syringe and prime the filter with the solution.

    • Expert Insight: This step is crucial. Air trapped in the filter can cause "air-locking," preventing the solution from passing through. Purging also minimizes the hold-up volume (solution lost within the filter housing).

  • Filter and Aliquot: Carefully remove the filter's sterile cap. Dispense the solution directly into pre-labeled sterile microcentrifuge tubes by applying slow, steady pressure to the syringe plunger. Aliquot into volumes appropriate for your experiments (e.g., 100 µL or 500 µL) to avoid repeated freeze-thaw cycles.[15]

  • Labeling and Storage: Securely cap each aliquot. Ensure labels are clear and include the compound name, concentration (100X, 0.4 mM), date, and your initials.

  • Storage: Immediately transfer the aliquots to a -20°C or -80°C freezer for long-term storage.[15] A logbook entry should be made detailing the preparation and storage location.

Quality Control and Best Practices

  • Visual Inspection: The final sterile solution should be clear and free of any precipitates or discoloration.

  • pH Check (Optional): For highly sensitive applications, the pH of a small sample can be checked to ensure the addition of NaOH did not drastically alter it.

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. Use a fresh aliquot for each new experiment.[15]

  • Aqueous Solution Stability: While frozen stocks are stable for months, some data suggests that aqueous solutions of aminopterin may have limited stability even at 4°C. It is not recommended to store working dilutions in the refrigerator for more than a day.[13]

References

  • Wikipedia. (n.d.). Aminopterin. Retrieved from [Link]

  • Bitesize Bio. (2025, January 20). 6 Powerful Laboratory Sterilization Methods In Microbiology. Retrieved from [Link]

  • Grokipedia. (n.d.). HAT medium. Retrieved from [Link]

  • National Cancer Institute. (n.d.). NCI Drug Dictionary: aminopterin. Retrieved from [Link]

  • Cytiva. (2024, May 30). Solutions for lab scale sterile filtration and clarification. Retrieved from [Link]

  • Stone, S. R., & Morrison, J. F. (1984). Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, aminopterin, methotrexate and their 5-deaza analogues. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 785(1-2), 85-93. Retrieved from [Link]

  • Pall Corporation. (2021, April 16). How to Select and Test Sterility Filtration and Prefiltration for Your Laboratory Workflows. Retrieved from [Link]

  • Stone, S. R., & Morrison, J. F. (1984). Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, aminopterin, methotrexate and their 5-deaza analogues. PubMed. Retrieved from [Link]

  • Carl ROTH. (2025, April 2). Aminopterin - Safety Data Sheet. Retrieved from [Link]

  • Chemwatch. (n.d.). MSDS 18282 - Sdfine. Retrieved from [Link]

  • HiMedia. (n.d.). HAT Medium Supplement 50X, Liquid. Retrieved from [Link]

  • The Pharmaceutics and Compounding Laboratory. (n.d.). Filtration and Filters. Retrieved from [Link]

  • Interchim. (n.d.). HAT Medium supplement 50X, Liquid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169370, Aminopterin Sodium. Retrieved from [Link]

  • Kumar Filters. (n.d.). Sterile Filtration Overview: Industrial Filter Sterilization. Retrieved from [Link]

  • EMBL-EBI. (n.d.). ChEMBL: AMINOPTERIN SODIUM (CHEMBL2104643). Retrieved from [Link]

  • Inxight Drugs. (n.d.). Aminopterin. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aminopterinum Natricum Precipitation in HAT Medium

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with reagent precipitation during hybridoma selection. This guide provides an authoritative, mechanistically grounded approach to diagnosing, resolving, and preventing the precipitation of aminopterinum natricum (aminopterin sodium) in HAT medium.

Part 1: Mechanistic Insights – The Chemistry of Aminopterin Precipitation

In hybridoma technology, HAT (Hypoxanthine-Aminopterin-Thymidine) medium is the definitive selection tool. Aminopterin acts as a potent inhibitor of dihydrofolate reductase (DHFR), effectively blocking the de novo synthesis of nucleic acids[1]. This forces cells to rely on the salvage pathway, which requires the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT)[2]. Unfused myeloma cells lack HGPRT and die, while fused hybridomas survive[1][2].

HAT_Pathway Aminopterin Aminopterin Sodium (DHFR Inhibitor) DeNovo De Novo Nucleotide Synthesis Aminopterin->DeNovo Inhibits DNA DNA Synthesis & Cell Survival DeNovo->DNA Blocked Salvage Salvage Pathway (HGPRT & TK) Salvage->DNA Bypasses Blockade Myeloma Unfused Myeloma (HGPRT-) Myeloma->Salvage Fails (Dies) Hybridoma Hybridoma Cells (HGPRT+ / TK+) Hybridoma->Salvage Utilizes (Survives)

Biochemical mechanism of HAT selection highlighting aminopterin-mediated DHFR inhibition.

While the free acid form of aminopterin is notoriously difficult to dissolve—requiring strong alkaline solutions like 0.1 M or 2 M NaOH[3]—the sodium salt variant (aminopterinum natricum) is significantly more water-soluble[4]. However, precipitation in HAT medium remains a frequent issue due to two primary factors:

  • pH Sensitivity: The pKa of aminopterin's carboxylic acid moieties is approximately 5.5[5]. Even in its sodium salt form, if the local pH of the medium drops below 7.0 (often due to CO₂ absorption in unbuffered media or improper mixing), the compound protonates back into its less soluble free acid form, forming needle-like crystals.

  • Thermodynamic Shock: A standard 50X HAT supplement contains around 8.8 mg/L of aminopterin[6]. When this concentrated supplement is rapidly introduced into cold basal medium, the sudden drop in temperature drastically reduces the solubility threshold, causing an immediate crash.

Part 2: Troubleshooting FAQs

Q1: Why did my aminopterinum natricum precipitate immediately upon addition to the basal medium? A: This is a classic case of thermodynamic and pH shock. If the basal medium (e.g., DMEM) is cold or unbuffered, the localized environment around the added drop of 50X HAT supplement forces the aminopterin out of solution. Causality: The sudden temperature drop lowers the kinetic energy required to keep the sodium salt hydrated, while a lower pH shifts the equilibrium toward the insoluble free acid. Solution: Always pre-warm the basal medium to 37°C and ensure it is properly buffered (pH 7.2–7.4) before dropwise addition of the supplement.

Q2: I see needle-like crystals in my stored 50X HAT supplement after thawing. Can I still use it? A: Yes, provided the crystals redissolve completely. Freeze-thaw cycles disrupt the hydration shell of the aminopterin sodium molecules, leading to localized supersaturation and crystallization. Causality: Ice crystal formation excludes the solute, concentrating the aminopterin into micro-pockets where it exceeds its solubility limit. Solution: Incubate the vial at 37°C for 15–30 minutes, swirling gently every 5 minutes. Do not vortex vigorously, as this can introduce bubbles and shear forces that degrade other components. If the solution clears, it is safe to use.

Q3: Does the order of addition matter when making complete HAT medium? A: Absolutely. The 50X HAT supplement must be added to the basal medium before the addition of Fetal Bovine Serum (FBS). Causality: If HAT is added to medium already containing high concentrations of serum proteins, any localized pH drop can cause the aminopterin to co-precipitate with serum albumin, permanently removing the active drug from the selection pool.

Troubleshooting Start Precipitation Observed in HAT Medium CheckStage When did it occur? Start->CheckStage Thawing During 50X Thawing CheckStage->Thawing Adding Upon Addition to Base CheckStage->Adding ActionThaw Incubate at 37°C & Swirl Gently Thawing->ActionThaw ActionAdd Check Base pH & Temp (Must be 37°C, pH 7.2-7.4) Adding->ActionAdd Resolve1 Crystals Dissolve: Proceed ActionThaw->Resolve1 Success Resolve2 Remains Cloudy: Discard & Remake ActionThaw->Resolve2 Fails ActionAdd->Resolve2 Irreversible

Logical decision tree for diagnosing and resolving aminopterin precipitation in HAT medium.

Part 3: Quantitative Data & Parameters

Table 1: Physicochemical & Storage Parameters of Aminopterin

ParameterFree Acid (Aminopterin)Sodium Salt (Aminopterinum Natricum)
Solubility (Aqueous) Poor (Requires 0.1 M - 2.0 M NaOH)[3]High (Soluble in Water/PBS)[4]
pKa ~5.5[5]~5.5 (Anion form dominates at pH > 7)[5]
50X Working Conc. 0.4 µM (Final) -> 20 µM (50X)0.4 µM (Final) -> 20 µM (50X)
Storage Temp -20°C (Avoid freeze-thaw)-20°C (Avoid freeze-thaw)
Precipitation Trigger pH < 7.5, Cold temperaturespH < 7.0, Freeze-thaw cycles

Table 2: Troubleshooting Matrix for Precipitation

SymptomRoot CauseImmediate ActionPrevention Strategy
Crystals in thawed 50X vialFreeze-thaw solute exclusionWarm to 37°C and swirl gentlyAliquot into single-use vials
Immediate cloudiness upon adding to baseCold basal medium (Thermodynamic shock)Discard medium (irreversible)Pre-warm basal medium to 37°C
Flocculent precipitate after adding FBSCo-precipitation with albuminDiscard medium (irreversible)Add HAT to base before adding FBS

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol: Aseptic Preparation of Complete HAT Medium

Objective: To formulate 500 mL of complete HAT selection medium without aminopterin precipitation. This protocol is designed as a self-validating system; failure at any validation checkpoint requires halting the procedure to prevent downstream experimental failure.

Step 1: Equilibration

  • Action: Pre-warm 440 mL of basal medium (e.g., DMEM) to 37°C in a water bath. Ensure the medium contains appropriate buffering (e.g., sodium bicarbonate).

  • Validation Checkpoint: Use an infrared thermometer to confirm the medium surface is ≥35°C. Check the phenol red indicator; it should be a healthy red (pH 7.2–7.4), not yellow (acidic) or deep purple (highly alkaline).

Step 2: Supplement Thawing

  • Action: Thaw the 50X HAT supplement (10 mL) in a 37°C water bath.

  • Validation Checkpoint: Visually inspect the vial against a dark background. The solution must be completely clear. If needle-like crystals are present, continue heating and swirling until fully resolved.

Step 3: Dropwise Addition

  • Action: Using a sterile serological pipette, add the 10 mL of 50X HAT supplement to the warmed basal medium dropwise (approx. 1 mL/sec) while continuously swirling the bottle.

  • Causality: Continuous swirling disperses the supplement instantly, preventing localized concentration spikes that trigger precipitation.

Step 4: Serum Addition

  • Action: Add 50 mL of pre-warmed, heat-inactivated FBS to the mixture only after the HAT supplement has been thoroughly integrated.

Step 5: Final Validation

  • Action: Incubate the complete medium at 37°C for 1 hour, then inspect for micro-precipitates. A clear solution validates successful integration. Store the complete medium at 4°C, protected from light.

References[3] Aminopterin powder, BioReagent, cell culture 54-62-6. Sigma-Aldrich. Link[2] HAT medium. Grokipedia. Link[1] HAT medium. Wikipedia. Link[6] HAT Medium Supplement 50X. HiMedia Laboratories. Link[5] Aminopterin | C19H20N8O5 | CID 169371. PubChem - NIH. Link[4] An In-depth Technical Guide to the Mechanism of.... Benchchem. Link

Sources

Technical Support Center: Mitigating Aminopterin Sodium Cytotoxicity in Non-Target Primary Cells

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with aminopterin sodium. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of aminopterin-induced cytotoxicity in non-target primary cells. Our focus is on providing scientifically grounded solutions to preserve the integrity of your experiments and the viability of your primary cell cultures.

Introduction: The Precision Paradox of Aminopterin

Aminopterin sodium is a potent antifolate agent that effectively inhibits dihydrofolate reductase (DHFR), a critical enzyme in the synthesis of nucleotides necessary for DNA replication and repair.[1][2][3] This mechanism makes it a powerful tool in cancer research and hybridoma technology. However, its potent, non-selective action often leads to significant cytotoxicity in non-target primary cells, a critical concern in drug development and basic research. This guide will equip you with the knowledge and protocols to effectively manage these off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of aminopterin-induced cytotoxicity in my primary cells?

A1: Aminopterin, a 4-amino derivative of folic acid, is a competitive inhibitor of dihydrofolate reductase (DHFR).[1][2] By binding tightly to DHFR, it blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1][3] The depletion of the THF pool leads to a halt in DNA synthesis and repair, triggering cell cycle arrest and apoptosis, particularly in rapidly dividing cells.[1]

Q2: I'm seeing significant cell death in my primary cell cultures, even at low concentrations of aminopterin. Why are they so sensitive?

A2: The sensitivity of primary cells to aminopterin can be attributed to several factors:

  • Proliferation Rate: Many primary cell types, especially when actively growing in culture, have a high proliferation rate, making them vulnerable to agents that disrupt DNA synthesis.

  • Folate Metabolism: The intrinsic folate metabolism of a specific primary cell type can influence its susceptibility.

  • Drug Uptake and Efflux: The expression levels of folate transporters (like the reduced folate carrier) and drug efflux pumps can vary between cell types, affecting the intracellular concentration of aminopterin.

Q3: What are the main strategies to reduce aminopterin cytotoxicity in non-target primary cells?

A3: The two primary and well-established strategies are:

  • Leucovorin Rescue: This involves the administration of leucovorin (folinic acid), a reduced form of folic acid that bypasses the DHFR enzyme block.[2][4]

  • Nucleoside Supplementation: This strategy provides cells with the downstream products of the folate pathway, specifically hypoxanthine (a purine precursor) and thymidine (a pyrimidine precursor), often referred to as HT supplementation.[5][6][7]

Q4: Is there a difference between using leucovorin and folic acid for rescue?

A4: Yes, and the difference is critical. Leucovorin is a reduced form of folic acid and can be directly utilized by cells to produce THF, effectively bypassing the DHFR block. Folic acid, on the other hand, requires reduction by DHFR to become active. Since aminopterin inhibits DHFR, folic acid is not an effective rescue agent against aminopterin toxicity.[2]

Troubleshooting Guide

Issue 1: High levels of primary cell death despite leucovorin rescue.

Possible Causes & Solutions:

  • Suboptimal Leucovorin Timing: Leucovorin rescue is time-sensitive. It should be administered after the aminopterin has had sufficient time to affect the target cells but before irreversible damage occurs to the non-target primary cells. A typical starting point is 24 hours post-aminopterin treatment.[4][8]

    • Troubleshooting Step: Perform a time-course experiment, varying the time of leucovorin addition (e.g., 12, 24, 36 hours) after aminopterin exposure to determine the optimal rescue window for your specific primary cell type.

  • Inadequate Leucovorin Concentration: The concentration of leucovorin must be sufficient to counteract the effects of the aminopterin dose used.

    • Troubleshooting Step: Titrate the concentration of leucovorin. A common starting point for in vitro studies is a 10-fold molar excess of leucovorin to aminopterin.

  • Leucovorin Instability: Leucovorin solutions can be unstable.

    • Troubleshooting Step: Prepare fresh leucovorin solutions for each experiment and store them protected from light.

Issue 2: My primary cells are not proliferating even with HT supplementation.

Possible Causes & Solutions:

  • Incomplete Rescue: While HT provides the necessary purine and pyrimidine precursors, other cellular processes may still be affected by THF depletion.

    • Troubleshooting Step: Consider a combination approach. A low dose of leucovorin in conjunction with HT supplementation may provide a more complete rescue.

  • Imbalanced Nucleoside Pools: An excess of thymidine can lead to feedback inhibition of ribonucleotide reductase, causing a depletion of other deoxynucleotides and inducing cell cycle arrest.[9][10]

    • Troubleshooting Step: Optimize the ratio of hypoxanthine to thymidine. Commercially available HT supplements are typically formulated at a 100:1 molar ratio of hypoxanthine to thymidine.

Issue 3: I'm observing unexpected changes in my primary cells' phenotype or function.

Possible Causes & Solutions:

  • Subtle Off-Target Effects: Even with rescue protocols, aminopterin can induce cellular stress that may alter gene expression or cell signaling pathways.

    • Troubleshooting Step: Include appropriate controls in your experimental design. This should include a vehicle-treated control, an aminopterin-only control (if feasible without complete cell death), and a rescue-agent-only control to assess the effects of the rescue agents themselves.

  • Nutrient Depletion in Media: High cell proliferation during rescue can deplete other essential nutrients in the culture medium.

    • Troubleshooting Step: Ensure you are using a rich culture medium and consider more frequent media changes during the rescue phase of your experiment.

Visualizing the Mechanisms of Cytotoxicity and Rescue

Diagram 1: Aminopterin's Mechanism of Action

aminopterin_mechanism cluster_folate_pathway Folate Metabolism Pathway Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) Reduction Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR Purine & Thymidylate Synthesis Purine & Thymidylate Synthesis Tetrahydrofolate (THF)->Purine & Thymidylate Synthesis DNA/RNA Synthesis DNA/RNA Synthesis Purine & Thymidylate Synthesis->DNA/RNA Synthesis Aminopterin Aminopterin DHFR_Enzyme DHFR Aminopterin->DHFR_Enzyme Inhibits

Caption: Aminopterin competitively inhibits DHFR, halting the folate pathway.

Diagram 2: Rescue Pathways for Aminopterin Cytotoxicity

rescue_pathways cluster_blocked_pathway Blocked Folate Pathway cluster_rescue Rescue Strategies Dihydrofolate (DHF) Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) Blocked by Aminopterin Purine & Thymidylate Synthesis Purine & Thymidylate Synthesis Tetrahydrofolate (THF)->Purine & Thymidylate Synthesis Leucovorin Leucovorin Leucovorin->Tetrahydrofolate (THF) Bypasses block HT Supplement Hypoxanthine & Thymidine HT Supplement->Purine & Thymidylate Synthesis Provides products

Caption: Leucovorin and HT supplementation bypass the aminopterin-induced block.

Experimental Protocols

Protocol 1: Leucovorin Rescue for Adherent Primary Cells
  • Cell Seeding: Plate primary cells at a density that allows for logarithmic growth during the experiment. Allow cells to adhere for 24 hours.

  • Aminopterin Treatment: Remove the culture medium and replace it with fresh medium containing the desired concentration of aminopterin sodium. Include an untreated control.

  • Incubation: Incubate for a predetermined period (e.g., 24 hours). This duration should be optimized for your specific cell type and experimental goals.

  • Leucovorin Rescue: Prepare a stock solution of leucovorin. Add leucovorin directly to the culture medium to the desired final concentration (e.g., 10-fold molar excess to aminopterin).

  • Continued Incubation: Continue to incubate the cells for an additional 24-48 hours.

  • Assessment of Viability: Assess cell viability using a suitable method, such as an MTT assay or Trypan blue exclusion.

Protocol 2: Optimizing HT Supplementation
  • Prepare Media: Prepare culture media with varying concentrations of a commercially available 50x or 100x HT supplement (e.g., 0.5x, 1x, 2x final concentration).

  • Cell Seeding and Treatment: Seed primary cells in the prepared media. Add aminopterin sodium at the desired concentration.

  • Incubation: Incubate the cells for 48-72 hours.

  • Analysis: Monitor cell proliferation and viability at regular intervals. Determine the optimal HT concentration that promotes cell survival and growth in the presence of aminopterin.

Quantitative Data Summary

Cell LineAminopterin IC50 (nM)Methotrexate IC50 (nM)Reference
CCRF-CEM (Human Leukemia)4.4-[11]
L1210 (Mouse Leukemia)--[11]
L929 (Mouse Fibroblast)2.3-[11]

Note: IC50 values are highly dependent on experimental conditions, including cell type, culture medium, and drug exposure time. This table is for illustrative purposes.

References

  • Cole, P. D., et al. (2005). Phase II Trial of Oral Aminopterin for Adults and Children with Refractory Acute Leukemia. Clinical Cancer Research, 11(22), 8089-8096. [Link]

  • Wikipedia. (2024). Aminopterin. Wikipedia. [Link]

  • Franklin, A. L., et al. (1949). THE EFFECT OF FOLIC ACID ON THE TOXICITY OF ITS ANALOGUE 4-AMINOPTEROYLGLUTAMIC ACID (AMINOPTERIN). Blood, 4(11), 1203-1209. [Link]

  • Glode, L. M., et al. (1979). A Phase 1 study of high doses of aminopterin with leucovorin rescue in patients with advanced metastatic tumors. Cancer Research, 39(9), 3707-3714. [Link]

  • Branda, R. F., et al. (1998). Nutritional Folate Status Influences the Efficacy and Toxicity of Chemotherapy in Rats. Blood, 92(7), 2471-2476. [Link]

  • Cole, P. D., et al. (2005). Phase II trial of oral aminopterin for adults and children with refractory acute leukemia. Clinical Cancer Research, 11(22), 8089-8096. [Link]

  • Cole, P. D., et al. (2016). Phase II Trial of Oral Aminopterin for Adults and Children with Refractory Acute Leukemia. Clinical Cancer Research, 11(22), 8089-8096. [Link]

  • Cancer Care Ontario. (n.d.). leucovorin. Cancer Care Ontario. [Link]

  • Interchim. (n.d.). HAT Medium supplement 50X, Liquid. Interchim. [Link]

  • Bester, A. C., et al. (2025). Decoding nucleoside supplementation: how thymidine outperforms ribonucleosides in accelerating mammalian replication forks. Nucleic Acids Research. [Link]

  • Merck Millipore. (n.d.). HT-Supplement | F0493-BC. Merck Millipore. [Link]

  • Kamen, B. A. (2001). Aminopterin, Methotrexate, Trimethoprim, and Folic Acid. In Encyclopedia of Cancer (pp. 1-6). [Link]

  • Cole, P. D., et al. (2008). Phase 2B trial of aminopterin in multiagent therapy for children with newly diagnosed acute lymphoblastic leukemia. Cancer Chemotherapy and Pharmacology, 62(1), 133-140. [Link]

  • Kamen, B. A., et al. (1992). A case for the use of aminopterin in treatment of patients with leukemia based on metabolic studies of blasts in vitro. Cancer Research, 52(1), 221-225. [Link]

  • Goldman, I. D. (2012). The Antifolates. Hematology/oncology clinics of North America, 26(3), 539-63. [Link]

  • CancerNetwork. (2026). Aminopterin, First Studied in 1948, Appears Poised for Comeback in ALL. CancerNetwork. [Link]

  • Jackson, R. C. (1981). Rescue of thymidine cytotoxicity in L1210 ascites by elevated endogenous levels of deoxycytidine. Cancer Treatment Reports, 65(9-10), 853-860. [Link]

  • Lowe, J. K., & Henderson, J. F. (1981). Mechanism of deoxycytidine rescue of thymidine toxicity in human T-leukemic lymphocytes. Biochemical Pharmacology, 30(20), 2841-2846. [Link]

  • Zhang, L., et al. (2011). Insight into the roles of hypoxanthine and thymidine [corrected] on cultivating antibody-producing CHO cells: cell growth, antibody production and long-term stability. Applied Microbiology and Biotechnology, 91(4), 1125-1135. [Link]

Sources

how to prevent aminopterinum natricum degradation during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Aminopterin Sodium . As a potent synthetic folic acid antagonist and dihydrofolate reductase (DHFR) inhibitor, aminopterin sodium is highly effective in biochemical assays and cell-based screens[1]. However, its complex molecular structure makes it exceptionally vulnerable to environmental degradation.

This guide is designed for researchers and drug development professionals. It moves beyond basic handling instructions to explain the causality behind degradation and provides self-validating protocols to ensure absolute scientific integrity in your workflows.

Part 1: Core Troubleshooting & Mechanistic Q&A

Q1: My cell-based DHFR inhibition assays are showing inconsistent results, specifically a loss of potency when using aqueous aminopterin sodium solutions stored over 24 hours. Why is this happening? The Causality: Aminopterin sodium is highly susceptible to hydrolytic and oxidative degradation in aqueous matrices. When dissolved in water, especially in the presence of dissolved oxygen or non-optimal pH, the molecule is vulnerable to radical attacks (such as carbonate or hydroxyl radicals)[2][3]. These radicals preferentially attack the aniline moiety, leading to C-N bond cleavage and the generation of inactive or potentially toxic off-target byproducts[3]. The Solution: Never store aqueous working solutions for more than 24 hours. Always prepare fresh dilutions from a properly stored, anhydrous DMSO stock immediately before your experiment[4].

Q2: I accidentally left my aminopterin sodium stock on the benchtop under standard laboratory fluorescent light. Is the compound still viable? The Causality: It is highly likely that the compound has degraded. Aminopterin and its structural derivatives are extremely photosensitive[4]. The p-aminobenzoyl glutamic acid moiety within the molecule acts as a photosensitizer. Upon absorption of UV or fluorescent light (specifically in the 270–320 nm range), the molecule undergoes rapid photo-oxidation[2]. This excitation forces a cleavage of the C9-N10 bond, splitting the active drug into an inactive pterin moiety and p-aminobenzoyl glutamic acid[2]. The Solution: Discard the light-exposed solution. All handling, dilution, and experimental additions must be performed under subdued lighting or using light-blocking amber tubes[4].

Q3: What is the optimal solvent and temperature matrix for long-term storage to prevent degradation? The Causality: Water promotes hydrolysis, and repeated temperature fluctuations cause structural shearing and precipitation. Therefore, bulk powder must be kept completely dry at -20°C[5]. For liquid stocks, reconstituting in sterile, anhydrous Dimethyl Sulfoxide (DMSO) prevents hydrolytic cleavage. Storing these DMSO aliquots at -80°C arrests kinetic degradation pathways, extending the shelf life to up to one year.

Part 2: Visualizing Degradation and Storage Workflows

To fully understand the handling requirements, it is critical to visualize both the chemical vulnerability of the compound and the operational workflow required to protect it.

Photodegradation A Aminopterin Sodium (Intact Active Molecule) B Photon Absorption (UV / Fluorescent Light) A->B Light Exposure C C9-N10 Bond Cleavage (Oxidative Stress) B->C Excitation D Pterin Moiety (Inactive Byproduct) C->D Degradation E p-Aminobenzoyl Glutamic Acid (Inactive Byproduct) C->E Degradation

Photodegradation pathway of aminopterin sodium via C9-N10 bond cleavage.

StorageWorkflow Powder Aminopterin Powder Store at -20°C (Dark/Dry) Solvent Reconstitute in Sterile DMSO (Avoid Aqueous Stocks) Powder->Solvent Dissolve Aliquot Aliquot into Light-Blocking Tubes (Single-Use Volumes) Solvent->Aliquot Standardize LongTerm Long-Term Storage -80°C (Up to 1 Year) Aliquot->LongTerm Optimal ShortTerm Short-Term Storage -20°C (Up to 1 Month) Aliquot->ShortTerm Acceptable Working Aqueous Working Solution Prepare Fresh (<24h at 4°C) LongTerm->Working Thaw Once ShortTerm->Working Thaw Once

Optimal reconstitution and storage workflow to prevent compound degradation.

Part 3: Quantitative Storage Data

Adhering to strict environmental parameters is non-negotiable. The following table synthesizes the maximum viable shelf-life of aminopterin sodium across different matrices[5].

State / MatrixStorage TemperatureLighting ConditionMaximum Shelf LifeMechanistic Rationale
Lyophilized Powder -20°CDark / DesiccatedUp to 4 YearsAbsence of moisture prevents hydrolysis; cold arrests thermal decay.
Stock Solution (DMSO) -80°CLight-blocking tubeUp to 1 YearAnhydrous environment prevents radical attack; deep freeze halts kinetics.
Stock Solution (DMSO) -20°CLight-blocking tubeUp to 1 MonthSuitable for active screening phases; prevents repeated freeze-thaw.
Aqueous Working Solution 2–8°CProtected from light< 24 HoursHigh risk of C-N bond cleavage and oxidation; must be used immediately.

Part 4: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your data, do not assume your compound is intact. Use the following protocols to prepare your stocks and validate their integrity.

Protocol A: Standardized Reconstitution and Aliquotting

This protocol minimizes freeze-thaw cycles and prevents hydrolytic degradation.

  • Preparation: Equilibrate the lyophilized aminopterin sodium powder to room temperature in a desiccator for 30 minutes before opening. Causality: Opening cold vials causes atmospheric moisture condensation, instantly initiating hydrolytic degradation.

  • Reconstitution: In a biological safety cabinet under subdued lighting, add sterile, anhydrous DMSO to achieve a 10 mM stock concentration[4]. Vortex gently until completely dissolved.

  • Aliquotting: Dispense the stock into single-use volumes (e.g., 10 µL or 50 µL) using amber or opaque light-blocking microcentrifuge tubes[4].

  • Storage: Immediately transfer aliquots to a -80°C freezer.

  • Usage: Thaw a single aliquot immediately before use. Never re-freeze an aliquot once thawed.

Protocol B: Self-Validating Photostability Stress Test

If you suspect your inconsistent assay results are due to degraded aminopterin, run this self-validating test before troubleshooting your biological model.

  • Sample Preparation: Prepare a 10 µM aqueous solution of aminopterin sodium from a verified, fresh DMSO stock[4].

  • Control vs. Variable: Divide the solution equally into two sets of vials:

    • Experimental Set: Clear glass/plastic vials.

    • Control Set: Amber vials (or tubes completely wrapped in aluminum foil).

  • Stress Induction: Place both sets under standard laboratory fluorescent lighting at room temperature (approx. 22°C) for exactly 24 hours[4].

  • Analytical Validation: Run both sets through your standard DHFR inhibition assay or analyze via LC-MS.

  • Data Interpretation (The Self-Validation):

    • If the Control Set maintains high DHFR inhibition but the Experimental Set fails, you have definitively proven that ambient light in your lab is causing photodegradation. You must switch to amber tubes for all future experiments.

    • If both sets fail, the degradation is hydrolytic/thermal, indicating your aqueous buffer system or temperature management is at fault.

References

  • Wikipedia - Aminopterin: Mechanisms and Degradation.[Link]

  • OUS Research - Photodegradation Pathways of Folates and Antimetabolites.[Link]

  • Carl ROTH - Aminopterin Safety Data Sheet and Storage Parameters.[Link]

  • ResearchGate - Degradation of methotrexate and aminopterin substructures: Kinetics and mechanisms.[Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Aminopterinum Natricum

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Aminopterinum natricum (aminopterin sodium). As a Senior Application Scientist, I have designed this guide to address the pervasive solubility challenges researchers face when preparing this critical folic acid antagonist for cell culture, particularly in hybridoma selection (HAT medium) and oncology research.

Aminopterin’s molecular architecture—comprising a pteridine ring and a glutamic acid moiety—results in a highly pH-dependent solubility profile[1]. While it is technically water-soluble under specific conditions, improper handling during buffer dilution frequently leads to micro-precipitation, localized cytotoxicity, and failed selection assays. This guide provides mechanistic troubleshooting, validated protocols, and the causality behind every experimental choice to ensure your workflows are robust and reproducible.

Quantitative Solubility Profile

To understand why aminopterin precipitates, we must first look at its solubility metrics across different solvent environments. The table below summarizes the quantitative data necessary for selecting the correct primary solvent.

Solvent / BufferpH LevelEstimated SolubilityMechanistic Notes & Causality
Deionized Water ~6.5 - 7.0< 0.1 mg/mLHigh risk of precipitation. The free acid form dominates at neutral pH, drastically reducing aqueous solubility.
0.1 N NaOH > 12.0> 10.0 mg/mLOptimal Primary Solvent. Deprotonates the carboxylic acid groups, forming the highly soluble sodium salt[2].
1X PBS 7.4~0.5 - 1.0 mg/mLMarginal solubility. Direct addition of powder to PBS often fails without dropwise alkalinization.
100% DMSO N/A (Aprotic)> 20.0 mg/mLExcellent alternative. Bypasses protonation issues, but requires extreme dilution (<0.1% v/v) to avoid cell toxicity.

Troubleshooting Guides & FAQs

Q1: Why does aminopterinum natricum precipitate when I dilute my stock solution into 1X PBS (pH 7.4)?

Mechanistic Cause: Aminopterin contains ionizable carboxylic acid groups on its glutamic acid tail. While the sodium salt (aminopterinum natricum) is highly soluble in basic conditions, diluting it rapidly into a neutral buffer like PBS can cause a sudden local drop in pH. This shifts the chemical equilibrium back toward the less soluble free acid form, causing immediate micro-precipitation[1]. Solution: Never dump the stock solution into the buffer. Instead, add the alkaline aminopterin stock to the PBS dropwise under continuous, vigorous vortexing. If a precipitate still forms, add 1 N NaOH in 1-2 µL increments until the solution clears, then carefully readjust the final bulk pH to 7.4 using dilute HCl.

Q2: I dissolved aminopterin in 1 N NaOH to ensure complete solubility, but my hybridoma cells are dying in the HAT selection media. What went wrong?

Mechanistic Cause: You are likely observing a combination of alkaline hydrolysis and pH shock. Using a strong base like 1 N NaOH (pH ~14) instead of the recommended 0.1 N NaOH can cleave the glutamate moiety, degrading the active drug. Furthermore, spiking unbuffered or weakly buffered culture media with a highly alkaline stock raises the localized pH beyond physiological tolerance, lysing your cells. Solution: Always use 0.1 N NaOH for the primary dissolution. Ensure your final cell culture media is heavily buffered (e.g., with 10-25 mM HEPES) before adding the aminopterin supplement.

Q3: Can I bypass the pH issues by using DMSO to prepare an aqueous-compatible stock?

Mechanistic Cause: Yes. Aminopterin is highly soluble in aprotic solvents like DMSO, which prevents the protonation/deprotonation struggles entirely. Solution: Prepare a highly concentrated primary stock (e.g., 1000X) in 100% cell-culture grade DMSO. When you dilute this into your aqueous media, the final DMSO concentration will be ≤ 0.1% (v/v), which is generally well-tolerated by mammalian cells. Ensure rapid mixing during the dilution step to prevent the drug from crashing out of the aqueous phase.

Mechanistic Workflows & Visualizations

To successfully utilize aminopterin in HAT (Hypoxanthine-Aminopterin-Thymidine) selection, the drug must remain fully soluble to reliably block Dihydrofolate Reductase (DHFR). If it precipitates, the de novo pathway remains active, and unfused myeloma cells will survive, ruining your hybridoma selection[3].

HAT_Selection DeNovo De Novo Purine/Pyrimidine Synthesis DHFR Dihydrofolate Reductase (DHFR) DeNovo->DHFR Requires THF Tetrahydrofolate (THF) DHFR->THF Catalyzes Aminopterin Aminopterinum natricum (Inhibitor) Aminopterin->DHFR Blocks DNA DNA Synthesis & Cell Survival THF->DNA Precursor Salvage Salvage Pathway (HGPRT / TK) Salvage->DNA Bypasses De Novo HT Hypoxanthine & Thymidine (Supplements) HT->Salvage Substrates

Fig 1. Mechanism of Aminopterin in HAT selection: Blocking DHFR while the salvage pathway sustains DNA synthesis.

Troubleshooting Decision Tree

Dissolution_Workflow Start Weigh Aminopterinum natricum SolventChoice Select Primary Solvent Start->SolventChoice NaOH_Path Add to Water (Suspension) SolventChoice->NaOH_Path Aqueous Route DMSO_Path Add to 100% DMSO (Clear Solution) SolventChoice->DMSO_Path Organic Route AddBase Add 0.1 N NaOH Dropwise (until clear) NaOH_Path->AddBase Dilution Dilute into 1X PBS or Media (Vortex vigorously) AddBase->Dilution DMSO_Path->Dilution Check Precipitate Formed? Dilution->Check FixPrecip Micro-adjust with 1 N NaOH Check pH < 7.8 Check->FixPrecip Yes Filter Filter Sterilize (0.22 µm PES) Check->Filter No FixPrecip->Dilution Done Store at -20°C Filter->Done

Fig 2. Decision tree and troubleshooting workflow for achieving complete aminopterin solubilization.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating; visual and chemical checkpoints are built into the steps to guarantee the integrity of the solution before it ever touches your cells.

Protocol A: Preparation of a 1000X (0.4 mM) Aminopterin Stock via Alkalinization

This protocol uses controlled alkalinization to force the formation of the highly soluble sodium salt, followed by buffering to stabilize the compound for cell culture.

  • Weighing: Accurately weigh 1.76 mg of Aminopterinum natricum powder.

  • Primary Suspension: Add 8.0 mL of sterile, cell-culture grade water to a 15 mL conical tube containing the powder.

    • Validation Checkpoint: The solution must appear cloudy. If it is clear at this stage, your water is unusually alkaline, or the mass is incorrect.

  • Controlled Alkalinization: Add 0.1 N NaOH dropwise (approximately 100-200 µL total) while vortexing continuously.

    • Validation Checkpoint: Stop adding NaOH the exact moment the solution transitions from a cloudy suspension to a completely clear, pale yellow liquid. Over-titration will cause downstream hydrolysis.

  • Volume Adjustment: Bring the final volume to exactly 10.0 mL using 1X PBS.

  • Sterilization: Filter the solution through a 0.22 µm PES (polyethersulfone) syringe filter.

    • Causality Note: Do not use Nylon filters. Nylon possesses a high non-specific binding affinity for small aromatic molecules and will strip the aminopterin out of your solution.

  • Storage: Aliquot into sterile, light-protected microcentrifuge tubes (1 mL each) and store at -20°C.

Protocol B: Preparation of a 1000X HAT Supplement (DMSO/Aqueous Hybrid Method)

This protocol utilizes DMSO as a primary aprotic solvent to bypass the need for NaOH entirely, integrating seamlessly into standard PBS.

  • Prepare HT Base: Dissolve 13.6 mg of hypoxanthine and 3.8 mg of thymidine in 9.0 mL of pre-warmed (37°C) 1X PBS. Stir until completely clear.

  • Aminopterin Solubilization: In a separate, sterile microcentrifuge tube, dissolve 0.176 mg of Aminopterinum natricum in 100 µL of 100% cell-culture grade DMSO.

    • Validation Checkpoint: The powder should dissolve instantly upon vortexing, yielding a clear, bright yellow droplet.

  • Integration: Slowly inject the 100 µL aminopterin/DMSO solution into the 9.0 mL HT base solution while stirring vigorously.

    • Causality Note: Vigorous kinetic mixing prevents the aminopterin from experiencing a localized high-aqueous concentration, which would trigger precipitation.

  • Finalization: Adjust the final volume to 10.0 mL with 1X PBS. Filter sterilize (0.22 µm PES) and store at -20°C.

References

  • PubChem - NIH Aminopterin | C19H20N8O5 | CID 169371[Link]

Sources

Technical Support Center: Troubleshooting Aminopterinum Natricum Selection Failure

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for aminopterin-based cell selection. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with aminopterinum natricum (aminopterin sodium) in their in vitro experiments. As a potent inhibitor of dihydrofolate reductase (DHFR), aminopterin is a cornerstone of selection systems like HAT (Hypoxanthine-Aminopterin-Thymidine) medium.[1][2] However, its efficacy can be compromised by a range of factors.

This document provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions to help you diagnose and resolve selection failures, ensuring the integrity and success of your experiments.

Core Troubleshooting Guide: A Question & Answer Approach

This section addresses the most common and critical issues encountered during aminopterin selection. Each question is followed by a breakdown of potential causes and actionable, field-proven solutions.

Question 1: "Why are none of my cells dying? I've added aminopterin, but there's complete selection failure."

This is the most frequent and critical issue. If your entire cell population is surviving, it points to a fundamental problem with the selection system.

Possible Cause 1.1: Sub-optimal Aminopterin Concentration

  • Expertise & Causality: The sensitivity to aminopterin varies dramatically between cell lines.[3] A concentration that is effective for one cell type may be completely benign to another. Factors like endogenous DHFR expression levels, cell membrane transporter efficiency, and metabolic rate all play a role. Using a "standard" concentration without empirical validation is a primary cause of failure.

  • Trustworthy Solution (Self-Validating Protocol): You must perform a dose-response assay, commonly known as a "kill curve," to determine the minimum concentration of aminopterin that effectively kills 100% of your specific, untransfected parental cell line within a defined timeframe (typically 7-14 days).[4][5] This establishes a baseline and validates that your selection pressure is sufficient.

    • Action: Refer to Protocol 2: Performing a Dose-Response (Kill Curve) Assay for a detailed, step-by-step guide.

Possible Cause 1.2: Inactive or Degraded Aminopterin

  • Expertise & Causality: Aminopterin, particularly in aqueous solutions, can be sensitive to degradation from factors like light and heat.[6] If your stock solution is old, has been stored improperly, or has undergone multiple freeze-thaw cycles, it may have lost its biological activity. Aqueous solutions are not recommended for storage beyond one day.[7]

  • Trustworthy Solution:

    • Action 1 (Preparation): Prepare fresh aminopterin stock solutions. The sodium salt is more readily soluble in aqueous solutions like PBS or culture medium. For the free acid, a small amount of DMSO or a weak base may be required for initial dissolution before further dilution.[8] Store powdered aliquots at -20°C, protected from light.[9]

    • Action 2 (Validation): When in doubt, test the new stock solution on a sensitive, control cell line known to respond to aminopterin. This provides an independent validation of the compound's activity.

Possible Cause 1.3: Antagonistic Components in Culture Medium

  • Expertise & Causality: This is a subtle but critical point. Aminopterin works by blocking the de novo synthesis of nucleotides.[10][11] The entire principle of HAT selection relies on forcing cells to use the "salvage pathway," for which they need hypoxanthine, thymidine, and functional enzymes like HGPRT and TK.[2][12] Standard fetal bovine serum (FBS) and some basal media formulations contain endogenous purines and nucleosides (like thymidine) that allow cells to bypass the DHFR block, rendering aminopterin ineffective.

  • Trustworthy Solution:

    • Action 1: Use dialyzed fetal bovine serum. The dialysis process removes small molecules, including the interfering nucleosides, while retaining essential growth factors.

    • Action 2: If not using a pre-made HAT supplement, ensure your basal medium is free of hypoxanthine and thymidine before you add them as part of the HAT components.

Possible Cause 1.4: Intrinsic or Acquired Cell Line Resistance

  • Expertise & Causality: Some cell lines may possess intrinsic resistance to antifolates. Mechanisms can include overexpression of the DHFR enzyme, mutations in the DHFR gene that reduce aminopterin's binding affinity, or reduced drug uptake into the cell.[13][14]

  • Trustworthy Solution:

    • Action 1 (Higher Dose): Your kill curve experiment (Protocol 2) should reveal this. If you observe that even very high concentrations of aminopterin are ineffective, intrinsic resistance is likely.

    • Action 2 (Alternative Selection): If your cells are highly resistant, consider whether aminopterin is the appropriate selection agent for your experimental system. It may be necessary to use an alternative selection marker and drug.

Question 2: "Why am I seeing high background or inconsistent results? Some cells die, but many survive."

Partial or variable selection is often a problem of experimental setup and technique, leading to a "leaky" system where non-resistant cells escape selection pressure.

Possible Cause 2.1: High Cell Plating Density

  • Expertise & Causality: When cells are plated too densely, dying cells can lyse and release their contents—including purines and nucleosides—into the microenvironment. This creates a "cross-feeding" effect where neighboring cells can take up these components and survive, even in the presence of aminopterin.

  • Trustworthy Solution:

    • Action: Plate cells at a lower density (e.g., 30-50% confluency) at the start of selection.[5] This ensures that each cell is adequately exposed to the selection agent and minimizes the protective effect of metabolic cross-feeding. The optimal density should be determined empirically.

Possible Cause 2.2: Insufficient Duration of Selection

  • Expertise & Causality: Aminopterin is a cytostatic agent, meaning it primarily halts cell division rather than causing immediate cell death.[15] The depletion of the nucleotide pool takes time, and cells will only die after they have attempted to divide without the necessary building blocks for DNA synthesis.

  • Trustworthy Solution:

    • Action: Maintain selection pressure for a sufficient period, typically 10 to 14 days.[5] During this time, change the selection medium every 2-3 days to replenish the aminopterin and remove debris from dead cells.[16] Be patient and monitor the culture daily. A control well of untransfected cells should show complete cell death within this timeframe.

Possible Cause 2.3: Spontaneous Resistance and Gene Amplification

  • Expertise & Causality: A common mechanism for acquiring resistance to DHFR inhibitors is the amplification of the DHFR gene.[14] In a large population of cells, there is a statistical probability that some cells will spontaneously amplify this gene, leading to enzyme overexpression that overwhelms the inhibitor. This is more likely to occur if the selection pressure is too low or is applied gradually.

  • Trustworthy Solution:

    • Action: Use the lowest effective concentration of aminopterin determined from your kill curve. This concentration should be high enough to kill all non-resistant cells but not so high that it creates intense selective pressure for gene amplification events. Apply the full selection pressure at once rather than ramping up the concentration over time.

Visualizing the Troubleshooting Process

A logical workflow is essential for efficiently diagnosing the root cause of selection failure.

start Selection Failure Observed q1 Are ANY cells dying? start->q1 no_branch NO (Complete Failure) q1->no_branch No yes_branch YES (Partial Failure) q1->yes_branch Yes cause1 Cause: Incorrect Concentration no_branch->cause1 cause2 Cause: Inactive Aminopterin no_branch->cause2 cause3 Cause: Media Interference no_branch->cause3 solution1 Solution: Perform Kill Curve Assay (Protocol 2) cause1->solution1 solution2 Solution: Prepare Fresh Stock & Validate on Control Line cause2->solution2 solution3 Solution: Use Dialyzed Serum & Check Basal Medium cause3->solution3 cause4 Cause: High Cell Density yes_branch->cause4 cause5 Cause: Insufficient Duration yes_branch->cause5 cause6 Cause: Spontaneous Resistance yes_branch->cause6 solution4 Solution: Reduce Plating Density cause4->solution4 solution5 Solution: Extend Selection to 10-14 Days & Refresh Media Regularly cause5->solution5 solution6 Solution: Use Lowest Effective Dose from Kill Curve cause6->solution6

Caption: Troubleshooting workflow for aminopterin selection failure.

Frequently Asked Questions (FAQs)

  • Q1: What is the precise mechanism of action for aminopterin?

    • A1: Aminopterin is a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[6][17] DHFR is essential for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF).[1][18] THF is a critical cofactor for the synthesis of thymidylate and purines, which are the building blocks of DNA.[11] By blocking DHFR, aminopterin depletes the cell's THF pool, halting DNA synthesis and preventing cell division.[1][15]

  • Q2: How does aminopterin differ from methotrexate?

    • A2: Both are potent DHFR inhibitors and are structurally very similar. Aminopterin is the 4-amino derivative of folic acid, while methotrexate is its 10-methyl derivative. In some preclinical studies, aminopterin has shown higher in vitro potency (a lower IC50) than methotrexate against certain leukemia cell lines, though their in vivo activity can be equivalent.[15][19][20] For cell culture selection purposes, they are often used interchangeably, but optimal concentrations must be determined independently for each.

  • Q3: What are the critical components of a HAT selection medium?

    • A3: HAT medium is composed of a basal medium supplemented with Hypoxanthine, Aminopterin, and Thymidine.[12]

      • Aminopterin: Blocks the de novo nucleotide synthesis pathway.

      • Hypoxanthine: A purine source for the salvage pathway, utilized by the enzyme HGPRT.[2]

      • Thymidine: A pyrimidine source for the salvage pathway, utilized by the enzyme Thymidine Kinase (TK).[2][21] Only cells possessing functional HGPRT and TK enzymes can use the salvage pathway to survive when the de novo pathway is blocked by aminopterin.[22]

ComponentTypical Final ConcentrationFunction
H ypoxanthine100 µM (1 x 10⁻⁴ M)Precursor for purine synthesis via the salvage pathway.[12]
A minopterin0.4 µM (4 x 10⁻⁷ M)Blocks de novo synthesis by inhibiting DHFR.[12]
T hymidine16 µM (1.6 x 10⁻⁵ M)Precursor for thymidylate synthesis via the salvage pathway.[12]
Caption: Standard composition of HAT selection medium supplement.
  • Q4: How should I prepare and store my aminopterinum natricum stock solution?

    • A4: Aminopterin sodium salt can be dissolved in sterile water or PBS to create a concentrated stock solution (e.g., 100 µM or 100X). Filter-sterilize this solution and store it as small, single-use aliquots at -20°C in the dark.[9] Avoid repeated freeze-thaw cycles. As aqueous solutions have limited stability, it is best practice not to store them for more than a day at 4°C.[7]

  • Q5: How long should aminopterin selection be maintained?

    • A5: Selection should be maintained until all cells in the negative control (untransfected) plate are dead, which typically takes 10-14 days.[5] After this initial selection period, surviving clones are expanded. For hybridoma technology, cells are typically weaned off aminopterin by culturing them in HT medium (containing only hypoxanthine and thymidine) for 2-3 weeks before moving to a standard growth medium.[22]

Visualizing the Mechanism of HAT Selection

Understanding the biochemical pathways is key to troubleshooting.

cluster_denovo De Novo Synthesis Pathway cluster_salvage Salvage Pathway DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Purines & Thymidylate (DNA) THF->Nucleotides DHFR->THF Death Cell Death Survival Cell Survival & Proliferation Nucleotides->Survival Hypoxanthine Hypoxanthine (from medium) HGPRT HGPRT Hypoxanthine->HGPRT Thymidine Thymidine (from medium) TK TK Thymidine->TK Salvage_Nucleotides Purines & Thymidylate (DNA) Salvage_Nucleotides->Survival HGPRT->Salvage_Nucleotides TK->Salvage_Nucleotides Aminopterin Aminopterin Aminopterin->DHFR INHIBITS

Caption: Mechanism of aminopterin inhibition and HAT rescue.

Key Experimental Protocols

Protocol 1: Preparation of a 100X (100 µM) Aminopterin Stock Solution

  • Calculate Mass: The molecular weight of aminopterin (free acid) is 440.4 g/mol . For the sodium salt, use the molecular weight provided by the manufacturer (approx. 462.4 g/mol ). To make 10 mL of a 100 µM (1 x 10⁻⁴ M) solution, you will need:

    • For Aminopterin Sodium (462.4 g/mol ): 0.004624 g or 4.62 mg.

  • Dissolution: Aseptically weigh the required amount of aminopterinum natricum powder and dissolve it in 10 mL of sterile, tissue culture-grade PBS or water inside a laminar flow hood.

  • Sterilization: Filter the solution through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquoting & Storage: Dispense into sterile, light-protecting (amber) microcentrifuge tubes in volumes appropriate for single use (e.g., 100 µL). Store immediately at -20°C for long-term use.[9]

Protocol 2: Performing a Dose-Response (Kill Curve) Assay

This protocol is essential for determining the optimal aminopterin concentration for your specific cell line.[4][16][]

  • Cell Plating: Seed your parental (non-resistant) cells into a 24-well or 96-well plate at a density that will result in 30-50% confluency 24 hours later. Include enough wells for a range of concentrations and a no-drug control, with each condition in triplicate.

  • Prepare Dilutions: The day after plating, prepare serial dilutions of your aminopterin stock solution in complete culture medium (containing dialyzed serum). A good starting range for many cell lines is 0.01 µM to 5 µM.

  • Apply Drug: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of aminopterin. One set of wells should receive medium with no drug (negative control).

  • Incubation and Maintenance: Incubate the plate under standard conditions (37°C, 5% CO₂). Every 2-3 days, carefully replace the medium with fresh medium containing the same concentration of aminopterin for each condition.

  • Monitor Cell Viability: Observe the cells daily using a microscope. Note the concentration and the day at which significant cell death begins to occur. Continue the experiment for 10-14 days.

  • Determine Optimal Concentration: After the incubation period, assess cell viability (e.g., using a Trypan Blue exclusion assay or a metabolic assay like MTT). The optimal concentration for selection is the lowest concentration that results in 100% cell death compared to the no-drug control wells.

References

Sources

Validation & Comparative

Aminopterin Sodium vs. Methotrexate: A Comparative Guide to In Vitro DHFR Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

For researchers and drug development professionals engineering novel antifolates, understanding the nuanced biochemical differences between closely related analogues is critical. Aminopterin (and its highly soluble salt, aminopterin sodium) and 1 are both potent, competitive inhibitors of dihydrofolate reductase (DHFR)[1].

The primary structural distinction between the two lies at the N10 position: methotrexate possesses an N10-methyl group, whereas aminopterin is simply the 4-amino derivative of folic acid, lacking this methylation[2]. This seemingly minor structural deviation dictates significant differences in their target binding affinity and cellular pharmacokinetics. The absence of the N10-methyl group in aminopterin reduces steric hindrance, allowing for tighter hydrogen bonding within the active site of DHFR[2]. Consequently, aminopterin sodium demonstrates superior in vitro potency and a higher affinity for the Reduced Folate Carrier (RFC) compared to MTX, translating to enhanced tumor cell uptake in vitro[2][3].

Mechanistic Overview: The Folate Pathway

DHFR is a critical cytosolic enzyme that catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF)[1][4]. THF and its derivatives are essential one-carbon donors required for the de novo biosynthesis of purines and thymidylate, the fundamental building blocks of DNA and RNA[4].

By acting as slow, tight-binding competitive inhibitors of DHFR, both aminopterin sodium and MTX rapidly deplete intracellular THF pools[4]. This metabolic blockade halts nucleic acid synthesis, ultimately triggering S-phase cell cycle arrest. The resulting cellular stress activates the intrinsic apoptotic cascade, characterized by the activation of initiator caspase-9 and executioner caspase-3, leading to programmed cell death[5].

FolatePathway DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Purines & Thymidylate THF->Nucleotides DNA DNA/RNA Synthesis Nucleotides->DNA Apoptosis Cell Cycle Arrest & Apoptosis DHFR->THF NADPH Oxidation DHFR->Apoptosis Pathway Blockade Inhibitors Aminopterin / MTX Inhibitors->DHFR Competitive Inhibition

Folate metabolism pathway and DHFR inhibition by Aminopterin and MTX.

Comparative Quantitative Data

To objectively evaluate these two antifolates, we must examine their inhibition constants ( Ki​ ) and half-maximal inhibitory concentrations ( IC50​ ). The Ki​ reflects the intrinsic binding affinity to the isolated DHFR enzyme, while the cellular IC50​ incorporates complex variables such as RFC-mediated transport efficiency[2][6].

ParameterAminopterin / Aminopterin SodiumMethotrexate (MTX)Causality / Significance
DHFR Ki​ (In Vitro) 3.7 pM – 34 pM[2][7]1.2 nM – 2.1 nM[1][2]Aminopterin's lack of the N10-methyl group allows tighter active-site binding.
IC50​ (CCRF-CEM Cells) ~4.4 nM[2][7]~14.0 nM[2]Enhanced RFC affinity and DHFR binding yield higher cytotoxicity for Aminopterin.
IC50​ (L1210 Cells) ~0.002 µM[6]~0.002 µM[6]Both exhibit extreme potency in highly susceptible murine leukemia models.
Primary Transporter Reduced Folate Carrier (RFC)RFC & Folate Receptor (FAR)[1]Aminopterin shows superior RFC-mediated cellular uptake[2][3].

Self-Validating Experimental Protocols

To ensure high-fidelity data when comparing these inhibitors, researchers must employ self-validating assay systems. Below are the definitive protocols for evaluating DHFR inhibition and subsequent cellular cytotoxicity.

Cell-Free DHFR Enzyme Inhibition Assay (UV-Vis)

This continuous spectrophotometric assay quantifies DHFR activity by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of DHF[8].

Self-Validation Mechanisms:

  • No-Enzyme Control: Accounts for spontaneous, non-enzymatic NADPH oxidation.

  • Vehicle Control (No Inhibitor): Establishes the 100% maximum velocity ( Vmax​ ) baseline to calculate relative fractional activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM potassium phosphate, pH 7.2, 1 mM DTT)[9]. Reconstitute 7 and MTX in DMSO to create 10 mM stock solutions[7], then perform serial dilutions in the assay buffer.

  • Reaction Setup: In a UV-transparent 96-well plate, combine assay buffer, 100 µM NADPH, and the serially diluted inhibitors[8].

  • Enzyme Addition: Add recombinant human DHFR (e.g., 48 nM final concentration)[9] to the wells. Incubate for 10 minutes at 25°C to allow the slow, tight-binding equilibrium to establish.

  • Initiation: Add 50 µM DHF substrate to initiate the reaction[8].

  • Kinetic Readout: Immediately monitor the absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Plot fractional activity ( Vi​/V0​ ) against inhibitor concentration to determine the IC50​ and calculate the Ki​ using the Morrison equation for tight-binding inhibitors.

Workflow Step1 1. Reagent Prep (Buffer, NADPH) Step2 2. Inhibitor & Enzyme (Equilibration) Step1->Step2 Step3 3. Add DHF (Reaction Initiation) Step2->Step3 Step4 4. UV-Vis Readout (Absorbance 340 nm) Step3->Step4 Step5 5. Kinetic Analysis (Morrison Equation) Step4->Step5

Experimental workflow for the in vitro DHFR enzyme inhibition assay.

In Vitro Cytotoxicity & Apoptosis Profiling

To translate enzymatic inhibition into cellular outcomes, cytotoxicity is assessed via metabolic assays (MTT or SRB)[5][8], followed by flow cytometry to confirm the mechanism of cell death.

Methodology:

  • Cell Seeding: Seed target cells (e.g., CCRF-CEM or HL-60 leukemia cells) in complete culture medium at 2×105 cells/mL[5].

  • Treatment: Expose cells to varying concentrations of Aminopterin Sodium or MTX (e.g., 1 nM to 1 µM) for 48–72 hours[2][5].

  • Viability Readout (MTT): Add MTT reagent; metabolically viable cells will reduce the yellow tetrazolium salt to purple formazan via mitochondrial reductases[5]. Measure absorbance at 570 nm to calculate the cellular IC50​ .

  • Apoptosis Confirmation (Flow Cytometry): Harvest treated cells and stain with Annexin V-FITC and Propidium Iodide (PI)[5]. Annexin V binds to externalized phosphatidylserine (indicating early apoptosis), while PI stains the DNA of cells with compromised membranes (indicating late apoptosis/necrosis)[5].

Conclusion: Selecting the Right Inhibitor

While methotrexate remains the clinical standard due to its established therapeutic index and historical manufacturing advantages[3], aminopterin sodium offers distinct advantages in specific research contexts. For scientists engineering novel antifolates or studying RFC transport mechanisms, aminopterin provides a higher-affinity baseline[2]. Its superior cellular uptake and picomolar Ki​ make it an indispensable tool compound for validating DHFR-targeted assays and overcoming certain MTX-resistant cellular phenotypes[3][6].

References

  • Title: Methotrexate Analogues. 26.
  • Title: Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Aminopterin Sodium Source: Benchchem URL
  • Title: Unveiling the Potency of Aminopterin: A Comparative Guide to Dihydrofolate Reductase Inhibition Source: Benchchem URL
  • Title: Synthesis and in Vitro Antifolate Activity of Rotationally Restricted Aminopterin and Methotrexate Analogues Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Mechanisms and Implications of Dual-Acting Methotrexate in Folate-Targeted Nanotherapeutic Delivery Source: MDPI URL
  • Title: Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics Source: PMC - NIH URL
  • Title: Aminopterin vs.
  • Title: Aminopterin (4-Aminofolic acid)
  • Title: Aminopterin - Inxight Drugs Source: NCATS URL

Sources

High-Performance Liquid Chromatography Method Validation for Aminopterinum Natricum Purity Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aminopterinum natricum (aminopterin sodium) is a highly potent antifolate and antineoplastic agent[1]. Due to its extreme toxicity and the structural similarity of its synthetic impurities (e.g., folic acid, methotrexate, and other pteroylglutamic acid derivatives), rigorous purity analysis is a critical quality attribute (CQA) in drug development[2]. This guide objectively compares traditional HPLC methodologies against advanced mixed-mode chromatography for the purity analysis of aminopterin sodium. Furthermore, it outlines a comprehensive method validation framework in strict compliance with the recently updated ICH Q2(R2) guidelines[3].

Mechanistic Context: The Importance of Purity

Aminopterin functions by competitively inhibiting dihydrofolate reductase (DHFR), the enzyme responsible for converting dihydrofolate into tetrahydrofolate, a crucial step in DNA and RNA synthesis[4]. Impurities such as unreacted folic acid or structurally related pterins possess vastly different binding affinities to DHFR. An inaccurate purity profile can lead to severe miscalculations in dosing, resulting in off-target toxicity or diminished therapeutic efficacy.

DHFR_Pathway FolicAcid Folic Acid (Vitamin B9) DHF Dihydrofolate (DHF) FolicAcid->DHF Reductase THF Tetrahydrofolate (THF) DHF->THF DHFR DNA DNA/RNA Synthesis Cell Proliferation THF->DNA 1-Carbon Transfer Aminopterin Aminopterin Sodium (Antifolate) DHFR DHFR Enzyme Aminopterin->DHFR Competitive Inhibition DHFR->DHF Catalyzes

Fig 1. Aminopterin competitive inhibition of the DHFR pathway blocking DNA synthesis.

Analytical Challenges & Comparative Column Evaluation

Aminopterin and its related impurities are highly polar molecules containing a pteridine ring and a glutamic acid moiety[5]. This structural polarity presents significant chromatographic challenges:

  • Alternative A: Fully Porous C18 (Traditional RP-HPLC)

    • Mechanism: Purely hydrophobic interactions.

    • Limitation: Polar pterins elute near the void volume ( t0​ ). To achieve retention, analysts must use ion-pairing reagents (e.g., hexanesulfonic acid). These reagents cause irreversible column modification, require extensive equilibration times, and severely suppress ionization in Mass Spectrometry (MS).

  • Alternative B: HILIC (Hydrophilic Interaction Liquid Chromatography)

    • Mechanism: Water-layer partitioning and hydrogen bonding.

    • Limitation: While HILIC retains polar compounds, complex pterins often exhibit poor solubility in the high-acetonitrile mobile phases (>70% MeCN) required, leading to severe peak distortion and poor recovery.

  • Product/Alternative C: Mixed-Mode RP/Cation-Exchange (e.g., Primesep 100)

    • Mechanism: Dual orthogonal retention. The column features an embedded acidic functional group on a hydrophobic alkyl chain.

    • Advantage: It leverages hydrophobic interactions for the carbon backbone and cation-exchange for the basic primary amines on the pteridine ring at acidic pH[4]. This allows robust retention and baseline separation using a simple, MS-compatible volatile buffer[6].

Quantitative Performance Comparison
ParameterAlternative A (Fully Porous C18)Alternative B (HILIC Amide)Product (Mixed-Mode RP/CX)
Mobile Phase Water/MeCN + Ion-Pairing Agent80% MeCN / 20% WaterWater/MeCN + Ammonium Formate
Retention Factor ( k′ ) 0.8 (Poor)3.5 (Good)4.2 (Excellent)
Resolution ( Rs​ ) 1.2 (Co-elution risks)1.8> 2.5 (Baseline separation)
Peak Asymmetry ( Tf​ ) 1.6 (Tailing)1.4 (Distortion)1.05 (Highly symmetrical)
MS Compatibility No (Ion suppression)YesYes (Volatile buffer)

Optimized Mixed-Mode Protocol (Self-Validating System)

To ensure data integrity, the following protocol incorporates a System Suitability Test (SST) that acts as a self-validating gateway. If the SST criteria are not met, the analytical sequence is automatically halted, preventing the generation of invalid data.

Causality of Conditions: The mobile phase is buffered to pH 3.0 using ammonium formate. At this pH, the primary amine groups on aminopterin are fully protonated, enabling strong electrostatic interactions with the negatively charged stationary phase. Ammonium formate is selected over phosphate buffers to maintain 100% evaporative detector and MS compatibility[6].

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Buffer: Prepare a 50 mM Ammonium Formate solution and adjust to pH 3.0 using formic acid.

    • Pump A: 100% Buffer.

    • Pump B: 100% Acetonitrile (MeCN).

  • Standard & Sample Preparation:

    • Dissolve Aminopterin Sodium reference standard in 0.02 N NaOH (due to poor neutral aqueous solubility) to a stock concentration of 1.0 mg/mL[2].

    • Dilute to a working concentration of 0.1 mg/mL using the mobile phase starting conditions.

  • Chromatographic Conditions:

    • Column: Mixed-Mode RP/CX (e.g., Primesep 100, 4.6 x 150 mm, 5 µm, 100 Å)[6].

    • Gradient: 10% to 70% MeCN over 10 minutes[6].

    • Flow Rate: 1.0 mL/min[6].

    • Detection: UV at 290 nm (or ELSD/ESI-MS)[6].

    • Injection Volume: 5 µL[6].

  • System Suitability Testing (SST) - The Self-Validating Step:

    • Inject the working standard 5 consecutive times.

    • Acceptance Criteria: Retention time Relative Standard Deviation (RSD) ≤1.0% ; Peak area RSD ≤2.0% ; Resolution ( Rs​ ) between Folic Acid and Aminopterin ≥2.0 . Proceed to sample analysis only if these criteria are satisfied.

ICH Q2(R2) Method Validation Lifecycle

The validation of this analytical procedure follows the ICH Q2(R2) guidelines, demonstrating that the method is "fit for the intended purpose" across the product's lifecycle[3].

Validation_Workflow Start Method Optimization Spec Specificity (Resolution > 2.0) Start->Spec Lin Linearity (R² ≥ 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (RSD ≤ 2.0%) Acc->Prec LOD LOD / LOQ (S/N > 3 & > 10) Prec->LOD Val Validated Method LOD->Val

Fig 2. ICH Q2(R2) analytical method validation lifecycle for purity analysis.

Validation Summary Data

Based on the mixed-mode chromatographic approach, the method yields the following validation metrics, proving its superiority for routine Quality Control (QC) and stability testing:

ICH Q2(R2) ParameterEvaluation MethodAcceptance CriteriaExperimental Result (Mixed-Mode)
Specificity Forced degradation & impurity spiking (Folic Acid, Methotrexate)No interference at Aminopterin peak ( Rs​>2.0 )Pass ( Rs​=2.8 against Folic Acid)
Linearity & Range 5 concentration levels (50% to 150% of target)Correlation coefficient ( R2 ) ≥0.999 R2=0.9998
Accuracy Spike recovery at 80%, 100%, and 120% levelsMean recovery between 98.0% - 102.0%99.4% - 100.6%
Precision Repeatability (6 injections at 100% concentration)RSD ≤2.0% RSD = 0.85%
LOD / LOQ Signal-to-Noise (S/N) ratioLOD S/N ≥3 ; LOQ S/N ≥10 LOD = 0.04 ppm[6]; LOQ = 0.12 ppm
Robustness Deliberate variations in pH ( ±0.2 ), Flow ( ±0.1 mL/min) Rs​≥2.0 , RSD ≤2.0% Pass (No significant chromatographic shift)

Conclusion

For the purity analysis of aminopterinum natricum, traditional C18 and HILIC methodologies introduce severe compromises in retention, peak shape, and MS compatibility. By transitioning to a Mixed-Mode RP/Cation-Exchange column, laboratories can exploit the orthogonal chemical properties of the pteridine ring. This mechanistic shift not only eliminates the need for destructive ion-pairing reagents but also establishes a highly robust, self-validating system that easily exceeds the stringent analytical thresholds defined by the ICH Q2(R2) guidelines.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Methotrexate | C20H22N8O5 | CID 126941 - PubChem. National Institutes of Health (NIH). URL: [Link]

  • HPLC Method for Separation of Biopterin, Rhamnopterin, Neopterin, Folic Acid and Aminopterin on Primesep 100 Column. SIELC Technologies. URL: [Link]

  • HPLC Method for Separation of Folic Acid, Methotrexate and Aminopterin on Primesep 100 Column. SIELC Technologies. URL: [Link]

  • HPLC Method for Separation of Folic Acid, Methotrexate and Aminopterin on Primesep 100 Column. HPLC-Shop.de. URL:[Link]

Sources

Aminopterinum Natricum vs. Aminopterin Free Acid: A Comprehensive Solubility and Application Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a potent folic acid antagonist, aminopterin has played a foundational role in the history of chemotherapy and remains a critical reagent in modern cell culture (e.g., HAT medium selection). However, researchers frequently encounter formulation bottlenecks due to the stark physicochemical differences between aminopterin free acid and its salt form, aminopterinum natricum (aminopterin sodium).

This guide provides an objective, data-driven comparison of their solubility profiles, the mechanistic causality behind their behavior, and field-proven protocols for their preparation and quantification.

Mechanistic Causality: Why Form Matters

Aminopterin functions by competitively inhibiting Dihydrofolate Reductase (DHFR), an enzyme essential for nucleic acid synthesis[1]. To effectively reach this intracellular target in both in vitro and in vivo models, the compound must be fully solvated.

The free acid form of aminopterin contains a glutamic acid moiety with two carboxylic acid groups. At neutral or low pH, these groups are partially protonated. This leads to strong intermolecular hydrogen bonding and tight π−π stacking of the pteridine rings within the crystal lattice, presenting as orange-yellow clusters of needles that resist aqueous dissolution[1].

Conversely, aminopterinum natricum is the pre-deprotonated sodium salt. The introduction of the sodium cation disrupts the rigid hydrogen-bonding network. When introduced to water, the ionized carboxylate groups form highly favorable ion-dipole interactions with water molecules, drastically lowering the thermodynamic barrier to solvation and rendering it highly soluble in aqueous media[2].

DHFR_Pathway Folate Folate (Substrate) DHFR Dihydrofolate Reductase (DHFR Enzyme) Folate->DHFR Binds THF Tetrahydrofolate (THF) (Active Cofactor) DHFR->THF Catalyzes DNA Nucleic Acid Synthesis (Cell Proliferation) THF->DNA Precursor Aminopterin Aminopterin (Free Acid / Sodium Salt) Aminopterin->DHFR Competitive Inhibition

Mechanism of action: Aminopterin competitively inhibits DHFR, blocking nucleic acid synthesis.

Physicochemical & Solubility Profiling

The quantitative differences in solubility dictate the choice of solvent and handling procedures. Below is a comparative summary of their physicochemical properties based on established pharmacological data[1][2][3].

PropertyAminopterin (Free Acid)Aminopterinum Natricum (Sodium Salt)
CAS Number 54-62-6N/A (Salt specific)
Molecular Weight 440.41 g/mol ~462.4 g/mol (Monosodium)
Appearance Orange-yellow crystalline powderYellow crystalline powder
Aqueous Solubility (Neutral pH) ~3.0 mg/L (Very Poor)Highly Soluble (>50 mg/mL)
Solubility in DMSO 50 mg/mLSoluble
Solubility in 2M NaOH 50 mg/mLN/A (Already ionized)
Primary Application Stock solutions for HAT media (via DMSO)Direct aqueous dosing, in vivo formulations

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is built into each step to prevent common formulation errors such as micro-precipitation or compound degradation.

Protocol A: Preparation of Aminopterin Free Acid Stock (50 mg/mL)

Because the free acid has poor intrinsic aqueous solubility, Dimethyl Sulfoxide (DMSO) or strong bases must be used to force dissolution[3]. DMSO is preferred for cell culture to avoid extreme pH shifts.

  • Weighing: Accurately weigh 50 mg of Aminopterin free acid powder into a sterile, light-protected microcentrifuge tube (the compound is light-sensitive).

  • Solvent Addition: Add 1.0 mL of anhydrous, cell-culture grade DMSO. Causality: Anhydrous DMSO prevents water-induced micro-precipitation within the stock.

  • Agitation: Vortex the suspension for 60 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Validation Check: Visually inspect the solution against a white background. It must be a clear, deep yellow/orange liquid with no visible particulates.

  • Storage: Aliquot into single-use vials and store at -20°C. Causality: Repeated freeze-thaw cycles in DMSO can lead to compound degradation and moisture absorption.

Protocol B: Preparation of Aminopterinum Natricum Aqueous Stock

The sodium salt allows for direct aqueous dissolution, making it ideal for animal models where DMSO toxicity is a concern[4].

  • Weighing: Weigh 10 mg of Aminopterinum Natricum into a sterile vial.

  • Solvent Addition: Add 1.0 mL of sterile Phosphate-Buffered Saline (PBS, pH 7.4) or Milli-Q water.

  • Agitation: Gently swirl the vial. The compound should dissolve almost instantaneously due to its pre-ionized state[2].

  • Validation Check: Measure the pH of a 10 µL aliquot. It should read slightly alkaline (pH 7.5–8.5). Filter sterilize through a 0.22 µm PTFE membrane.

  • Usage: Aqueous solutions of aminopterin are prone to hydrolysis over time. It is highly recommended to prepare aqueous stocks fresh on the day of the experiment.

Analytical Workflow: Thermodynamic Solubility Assessment

When developing new formulations or verifying reagent integrity, researchers must quantitatively assess solubility. The shake-flask method coupled with HPLC-UV is the gold standard for this objective comparison.

Solubility_Workflow Step1 1. Weigh API (Free Acid vs Sodium) Step2 2. Add Solvent (PBS pH 7.4) Step1->Step2 Step3 3. Incubate & Agitate (37°C, 24h, 250 rpm) Step2->Step3 Step4 4. Centrifuge / Filter (0.22 µm PTFE) Step3->Step4 Step5 5. HPLC-UV Quantification Step4->Step5

Step-by-step thermodynamic solubility assay workflow for evaluating aminopterin formulations.

HPLC-UV Quantification Methodology
  • Incubation: Suspend excess API (Free acid or Sodium salt) in PBS (pH 7.4) to create a supersaturated solution. Incubate at 37°C for 24 hours under constant agitation (250 rpm) to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet undissolved solid. Filter the supernatant through a 0.22 µm syringe filter. Causality: Filtration removes sub-micron colloidal particles that would otherwise falsely inflate the solubility reading.

  • Chromatography: Inject 10 µL of the filtrate into an HPLC system equipped with a C18 reverse-phase column. Use a mobile phase of Methanol:Water (with 0.1% Formic Acid) in a gradient elution.

  • Detection: Monitor absorbance at 282 nm (the λmax​ for aminopterin)[3]. Quantify the area under the curve (AUC) against a pre-established standard calibration curve.

Conclusion & Best Practices

The choice between aminopterin free acid and aminopterinum natricum strictly depends on the application matrix.

  • For in vitro cell culture (e.g., hybridoma selection): The free acid is sufficient, provided it is first dissolved in DMSO or 2M NaOH to bypass its lattice energy barrier.

  • For in vivo pharmacology or aqueous-dependent assays: Aminopterinum natricum is the superior choice, as its pre-ionized state guarantees rapid, complete dissolution in physiological buffers without the need for co-solvents.

Always protect both forms from prolonged light exposure and avoid storing aqueous solutions for more than 24 hours to maintain molecular integrity.

Sources

Validating Aminopterinum Natricum Efficacy in Custom HAT Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the critical workflow of monoclonal antibody production, the robust performance of the selection medium is paramount. This guide provides an in-depth, scientifically grounded framework for validating the efficacy of aminopterinum natricum (aminopterin sodium) in custom-prepared Hypoxanthine-Aminopterin-Thymidine (HAT) media. We will explore the biochemical rationale behind HAT selection, offer a detailed protocol for validation, and compare the performance of custom media against established commercial alternatives.

The Central Role of Aminopterin in Hybridoma Selection

The HAT selection system is a cornerstone of hybridoma technology, designed to selectively eliminate unfused myeloma cells and short-lived B-lymphocytes, thereby isolating the desired hybridoma cells.[1][2] This is achieved by exploiting the two primary pathways of nucleotide synthesis in mammalian cells: the de novo pathway and the salvage pathway.[3]

Aminopterin, a potent folic acid antagonist, is the key selective agent in HAT medium.[4] It functions by inhibiting the enzyme dihydrofolate reductase (DHFR), which is essential for the de novo synthesis of purines and thymidine, the building blocks of DNA.[5] This blockage forces cells to rely on the salvage pathway for survival, which recycles pre-formed nucleobases.[6][7]

The selection strategy hinges on the specific genetic characteristics of the fusion partners:

  • Myeloma Cells: These are specifically chosen to be deficient in a key enzyme of the salvage pathway, Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).[4] Consequently, when the de novo pathway is blocked by aminopterin, these cells cannot produce the necessary nucleotides and perish.[5]

  • B-Lymphocytes: While possessing a functional HGPRT gene, these primary cells have a limited lifespan in culture and naturally die off.[2]

  • Hybridoma Cells: Successfully fused hybridoma cells inherit immortality from the myeloma parent and a functional HGPRT gene from the B-cell parent.[4] This unique combination allows them to survive and proliferate in HAT medium by utilizing the salvage pathway.[8]

HAT_Selection_Mechanism

Validating Your Custom HAT Medium: A Comparative Approach

While commercially available HAT supplements offer convenience, preparing HAT medium in-house can provide cost savings and greater control over the formulation. However, it is crucial to validate the efficacy of your custom medium to ensure consistent and reliable hybridoma selection.

Experimental Design

A robust validation study should include a direct comparison between your custom HAT medium and a reputable commercial HAT medium (positive control), as well as a negative control group.

Experimental Groups:

  • Custom HAT Medium: Your in-house prepared HAT medium containing aminopterinum natricum.

  • Commercial HAT Medium (Positive Control): A well-established, commercially available HAT medium.

  • HAT-Minus Medium (Negative Control): The same basal medium with hypoxanthine and thymidine, but without aminopterin. This control is essential to confirm that the myeloma cells are indeed sensitive to aminopterin.

  • Myeloma-Only Control in Custom HAT: Myeloma cells cultured in your custom HAT medium to confirm their elimination.

Validation_Workflow

Key Performance Indicators (KPIs)

The efficacy of your custom HAT medium should be evaluated based on the following quantitative and qualitative metrics:

  • Hybridoma Formation Efficiency: The number of viable hybridoma colonies formed per 10^6 spleen cells plated.

  • Myeloma Cell Elimination: Complete elimination of unfused myeloma cells in the myeloma-only control group.

  • Viability of Hybridoma Colonies: Healthy morphology and growth of hybridoma colonies.

  • Antibody Production: The percentage of hybridoma-positive wells that are also positive for the antibody of interest, as determined by a screening assay like ELISA.[9]

Data Presentation: A Comparative Table
Performance MetricCustom HAT MediumCommercial HAT Medium (Positive Control)HAT-Minus Medium (Negative Control)Myeloma-Only in Custom HAT
Hybridoma Colonies/10⁶ Spleen Cells (e.g., 150 ± 20)(e.g., 165 ± 15)(e.g., Overgrowth of Myeloma)0
% Myeloma Cell Survival (Day 14) 0%0%>95%0%
% Antibody-Positive Wells (e.g., 25%)(e.g., 28%)N/AN/A
Colony Morphology Healthy, round, and proliferatingHealthy, round, and proliferatingConfluent monolayer of myelomaNo viable cells

Detailed Experimental Protocols

Preparation of 50x HAT Stock Solution

Materials:

  • Hypoxanthine

  • Aminopterin Sodium (aminopterinum natricum)

  • Thymidine

  • Phosphate Buffered Saline (PBS), sterile

  • 0.22 µm sterile filter

Procedure:

  • In a sterile container, dissolve the following in 100 mL of sterile PBS:

    • Hypoxanthine: 136.1 mg

    • Aminopterin Sodium: 1.76 mg

    • Thymidine: 38.7 mg

  • Gently warm the solution to 37°C to aid dissolution.

  • Once fully dissolved, sterilize the solution by passing it through a 0.22 µm filter.

  • Aliquot into sterile tubes and store at -20°C.[10]

Preparation of 1x HAT Medium

Materials:

  • Basal medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • L-Glutamine

  • 50x HAT stock solution

Procedure:

  • In a sterile biological safety cabinet, start with 445 mL of basal medium.

  • Add 50 mL of FBS to a final concentration of 10%.

  • Add 5 mL of 100x Penicillin-Streptomycin solution.

  • If required by the basal medium, add L-Glutamine to the desired final concentration.

  • Aseptically add 10 mL of the 50x HAT stock supplement to the 500 mL of medium.[3]

  • Mix gently and the medium is ready for use.

Hybridoma Selection Protocol

This protocol assumes that the cell fusion has already been performed.

Day 0: Plating of Fused Cells

  • Gently resuspend the fused cell pellet in the appropriate experimental medium (Custom HAT, Commercial HAT, or HAT-Minus).

  • Distribute the cell suspension into 96-well cell culture plates.[3]

Day 3-5: Initial Observation and Feeding

  • Observe the plates under an inverted microscope. Expect to see significant cell debris from the die-off of unfused cells.

  • Carefully remove approximately half of the medium from each well without disturbing the cells.

  • Gently add an equal volume of fresh, pre-warmed 1x HAT medium to each well.[3]

Day 7-10: Colony Formation

  • Continue to monitor the plates every 2-3 days. Viable hybridoma colonies should start to become visible.

  • Perform half-medium changes as needed to replenish nutrients.

Day 10-14: Screening and Expansion

  • Once colonies are well-established, collect a small aliquot of the supernatant from each well for antibody screening (e.g., ELISA).

  • After this period, the aminopterin should be removed by transitioning the cells to HT (Hypoxanthine-Thymidine) medium for 1-2 weeks before moving to a standard growth medium.[9][11]

Troubleshooting and Considerations

  • Aminopterin Toxicity: While essential for selection, aminopterin can be toxic to newly formed hybridomas.[1] Ensure the concentration is accurate. If you observe widespread cell death, consider titrating the aminopterin concentration.

  • Stability of Aminopterin: Aqueous solutions of aminopterin are not recommended for long-term storage.[12] Using freshly prepared or properly stored frozen aliquots is crucial for consistent results. The stability of other media components, like vitamins, can also impact cell health.[13]

  • Clone Instability: Antibody production can be lost over time due to genetic instability.[14] It is important to subclone positive hybridomas by limiting dilution as early as possible to ensure monoclonality and stability.[9]

  • Mycoplasma Contamination: Ensure that the parental myeloma cell line is free of mycoplasma, as this can severely impact fusion efficiency and hybridoma growth.

Conclusion

Validating your custom-prepared HAT medium is a critical step in ensuring the success of your monoclonal antibody production workflow. By employing a rigorous comparative approach with appropriate controls, you can be confident in the efficacy of your in-house reagents. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and achieve reliable, reproducible results in their hybridoma endeavors.

References

  • Grokipedia. (n.d.). HAT medium.
  • Wikipedia. (n.d.). HAT medium. Retrieved from [Link]

  • Wikidoc. (2012, September 4). HAT medium. Retrieved from [Link]

  • Let's Talk Academy. (2025, April 14). The Role of Aminopterin in HAT Medium and Its Specific Target in Cell Fusion Selection. Retrieved from [Link]

  • Sino Biological. (n.d.). Hybridoma Technology: Steps, Protocol, and Application. Retrieved from [Link]

  • Biotechfront. (2021, April 25). HAT Medium : Principle & Selection. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Hybridoma Technology Protocol. Retrieved from [Link]

  • Molecular Devices. (2016, August 3). Selecting hybridomas using the HAT method [Video]. YouTube. Retrieved from [Link]

  • Interchim. (n.d.). HAT Medium supplement 50X, Liquid. Retrieved from [Link]

  • HiMedia. (n.d.). HAT Medium Supplement 50X, Liquid w/ 680.5 mg/litre Hypoxanthine, 8.8 mg/litre Aminopterin and 193.8 mg/litre Thymidine in Phosphate Buffered Saline. Retrieved from [Link]

  • Singh, R., et al. (2020). Hybridoma technology a versatile method for isolation of monoclonal antibodies, its applicability across species, limitations, advancement and future perspectives. PMC. Retrieved from [Link]

  • RJ Wave. (n.d.). Hybridoma Technology: Advancements, Applications, and Future Directions in Monoclonal Antibody Production. Retrieved from [Link]

  • Kumar, A., et al. (2021). Hybridoma technology; advancements, clinical significance, and future aspects. PMC. Retrieved from [Link]

  • ResearchGate. (2016, February 22). My Hybridoma cell culture stops producing IgGs after almost 2 months of cultivation in HAT medium. What are the possible reasons? Retrieved from [Link]

  • HoopTalent. (2025, July 1). How to Make Custom Hats: Master DIY Techniques and Business Production. Retrieved from [Link]

  • The Biotech Notes. (2019, February 23). Monoclonal Antibody: HATs off. Retrieved from [Link]

  • Farcet, J. B., & Kindermann, M. (n.d.). Vitamins in cell culture media: Stability and stabilization strategies. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Hybridoma technology. Retrieved from [Link]

  • ResearchGate. (2025, November 10). Reasons why my hybridoma cells stopped producing antibodies after limit dilution and subsequent media change from HAT to HT media? Retrieved from [Link]

  • MDPI. (n.d.). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Retrieved from [Link]

Sources

A Comparative Guide to the Toxicity of Aminopterin Sodium and Other Antifolates

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity profiles of aminopterin sodium and other key antifolates used in research and clinical settings, including methotrexate, pemetrexed, and pralatrexate. By synthesizing preclinical and clinical data, this document aims to offer an objective resource for understanding the mechanistic basis of antifolate toxicity and the experimental methodologies used for its evaluation.

The Central Role of Dihydrofolate Reductase in Cell Proliferation and Antifolate Toxicity

Antifolates are a class of antimetabolite drugs that structurally mimic folic acid. Their primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1][2][3][4][5][6] DHFR is responsible for converting dihydrofolate (DHF) into tetrahydrofolate (THF), an essential one-carbon donor required for the de novo synthesis of purines and thymidylate—fundamental building blocks of DNA and RNA.[3]

By blocking DHFR, antifolates lead to a depletion of the THF pool, which halts DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis, particularly in rapidly proliferating cells.[1] This potent antiproliferative effect is the basis of their therapeutic efficacy in oncology. However, this same mechanism is responsible for their inherent toxicity, as they also affect healthy, rapidly dividing tissues such as the bone marrow, gastrointestinal (GI) mucosa, and hair follicles.[6]

Differences in cellular uptake, efflux, and intracellular metabolism (specifically polyglutamylation, which "traps" the drug inside the cell) among various antifolates can significantly influence their potency and toxicity profiles.[1][2][3][7]

DHFR_Pathway Folate Folate (Dietary) DHF Dihydrofolate (DHF) Folate->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Synthesis Synthesis of: - Purines (A, G) - Thymidylate (T) THF->Synthesis One-Carbon Donor DHFR->THF Antifolates Aminopterin, Methotrexate, Pemetrexed, Pralatrexate Antifolates->DHFR Inhibition DNA DNA Synthesis & Cell Proliferation Synthesis->DNA

Caption: Folate Metabolism Pathway and DHFR Inhibition by Antifolates.[4]

Head-to-Head Toxicity Comparison of Key Antifolates

The selection of an antifolate for therapeutic or research purposes requires a careful balance of its efficacy against its toxicity. This section compares the toxicity profiles of aminopterin, methotrexate, pemetrexed, and pralatrexate.

Aminopterin vs. Methotrexate: The Classic Antifolates

Aminopterin was the first antifolate to demonstrate dramatic, albeit temporary, remissions in children with acute lymphoblastic leukemia (ALL) in the late 1940s. However, it was soon replaced by its derivative, methotrexate, due to reports of severe and unpredictable toxicity.[6][8][9] This early reputation for toxicity may have been linked to impurities in the initial drug formulations. Modern studies suggest that when administered in its pure form and at appropriate doses, aminopterin's clinical toxicity is comparable to that of methotrexate.[8]

Mechanistically, aminopterin is a more potent inhibitor of DHFR and is accumulated more efficiently by cancer cells than methotrexate, which may contribute to both its enhanced efficacy and toxicity.[6][10][11]

Table 1: Comparative In Vivo Acute Toxicity (LD₅₀)

CompoundSpeciesRouteLD₅₀ / LDLoSource
Aminopterin MouseOral3 mg/kg[12][13]
MouseIntraperitoneal1.9 mg/kg[12]
RatOral (LDLo)2.5 mg/kg[12][13]
RatIntraperitoneal3 mg/kg[12][13]
Methotrexate MouseIntraperitoneal94 mg/kg
RatOral135 mg/kg
LDLo (Lowest Published Lethal Dose)

Table 2: Comparative In Vitro Cytotoxicity (IC₅₀) in Cancer Cell Lines

The half-maximal inhibitory concentration (IC₅₀) is a measure of a drug's potency in inhibiting biological processes. The values below demonstrate the cytotoxic effects on various cancer cell lines after 48-72 hours of exposure.

CompoundCell Line (Cancer Type)IC₅₀Source
Methotrexate A-549 (Lung)0.15 µM[14]
HCT-116 (Colon)0.15 µM[14]
MCF-7 (Breast)1.76 µM[15]
Saos-2 (Osteosarcoma)0.035 µM[16]
T24 (Bladder)0.0167 µM[17]
Pemetrexed NCI-H460 (Lung)Inactive at tested doses[7]
Pralatrexate NCI-H460 (Lung)Superior to methotrexate[7]

Note: Direct comparative IC₅₀ data for aminopterin across multiple standardized cell lines is limited in recent literature. However, it is consistently reported to be more potent than methotrexate.[10][11]

Newer Generation Antifolates: Pemetrexed and Pralatrexate

These agents were developed to improve upon the therapeutic index of classical antifolates.

  • Pemetrexed (Alimta®) : Pemetrexed is a multi-targeted antifolate that inhibits not only DHFR but also other folate-dependent enzymes. Its use is associated with significant hematological and GI toxicity.[18][19] A critical advancement in its clinical use was the discovery that mandatory supplementation with folic acid and vitamin B12 markedly reduces these severe toxicities without compromising efficacy.[20][21]

  • Pralatrexate (Folotyn®) : Pralatrexate was specifically designed for more efficient transport into cancer cells via the reduced folate carrier (RFC-1) and enhanced intracellular retention through polyglutamylation.[1][7] It is approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][22] Its most common dose-limiting toxicities include mucositis (sores in the mouth and throat), thrombocytopenia (low platelets), and fatigue.[22][23][24][25] Similar to pemetrexed, co-administration of folic acid and vitamin B12 is required to mitigate its toxic effects.[1][3]

Table 3: Common Grade 3/4 Clinical Toxicities

Adverse EventMethotrexatePemetrexedPralatrexate
Mucositis CommonReduced with supplementation[20]Most Common [22][25]
Neutropenia/Leukopenia CommonOccurs, reduced with supplementation[20][21]Common[23][25]
Thrombocytopenia CommonOccurs, reduced with supplementation[19][20]Common[22][25]
Diarrhea CommonOccurs, reduced with supplementation[20]Common[23][24]
Hepatotoxicity CommonLess frequentCan occur[25][26]
Fatigue CommonCommonCommon[22][25]

Experimental Methodologies for Toxicity Assessment

Evaluating the toxicity of antifolates relies on a combination of in vitro and in vivo experimental models.[27]

General Workflow for In Vivo Toxicity Assessment

In vivo studies, typically in rodent models, are essential for understanding the systemic effects of an antifolate, determining its maximum tolerated dose (MTD), and identifying target organs for toxicity.[28][29][30]

InVivo_Workflow start Animal Model Selection (e.g., Mice, Rats) dosing Dose-Range Finding Study (Single or Repeat Dosing) start->dosing monitoring In-Life Monitoring dosing->monitoring monitoring_details - Body Weight - Clinical Signs (e.g., lethargy) - Food/Water Intake monitoring->monitoring_details collection Terminal Sample Collection monitoring->collection blood Blood Analysis (Hematology, Clinical Chemistry) collection->blood Blood histo Histopathology (GI Tract, Bone Marrow, Liver, Kidney) collection->histo Tissues analysis Toxicological Analysis end Data Interpretation (Determine MTD, Identify Target Organs) analysis->end blood->analysis histo->analysis

Caption: Generalized Experimental Workflow for an In Vivo Toxicity Study.

Detailed Protocols for Key In Vitro Assays

In vitro assays on cultured cancer cell lines are fundamental for high-throughput screening, determining IC₅₀ values, and elucidating mechanisms of cell death.

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[31][32] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[31][33]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)[32][33]

  • Cell culture medium (serum-free for incubation step)

  • Solubilization solution (e.g., 10% SDS in 0.01M HCl, or DMSO)[34]

  • 96-well microplate

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of the antifolate compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated (vehicle) control wells.

  • MTT Incubation: Carefully aspirate the media and add 100 µL of fresh serum-free media and 10 µL of MTT solution to each well.[31][35]

  • Incubate the plate for 3-4 hours at 37°C in a humidified incubator, allowing the formazan crystals to form.[33][35]

  • Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[31][33] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Reading: Read the absorbance at a wavelength between 540-590 nm using a microplate reader.[33][34]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC₅₀ value.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[36] The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, which can then be visualized.[36]

Materials:

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Solution (e.g., 0.1% Triton™ X-100 in PBS, or Proteinase K)[36]

  • TdT Reaction Buffer

  • TdT Enzyme

  • Labeled Nucleotides (e.g., Br-dUTP or FITC-dUTP)

  • Stop/Wash Buffer

  • Fluorescence microscope

Procedure:

  • Sample Preparation: Grow and treat cells on coverslips. After treatment, wash with PBS and fix with 4% PFA for 15-30 minutes at room temperature.[36]

  • Rinsing: Wash the fixed cells twice with PBS.

  • Permeabilization: Incubate the cells with the permeabilization solution (e.g., 0.25% Triton™ X-100) for 10-15 minutes on ice to allow the enzyme to access the nucleus.[36]

  • Equilibration: Wash the cells and incubate with the TdT Reaction Buffer for 10 minutes to prime the DNA ends.[36]

  • TdT Labeling Reaction: Prepare the TdT reaction mix (containing TdT enzyme, labeled nucleotides, and reaction buffer) according to the manufacturer's instructions. Add the mix to the cells and incubate for 60 minutes at 37°C in a humidified chamber.[36]

  • Stopping the Reaction: Add Stop/Wash Buffer and incubate for 10 minutes at room temperature.[37]

  • Signal Detection: If using a directly fluorescent nucleotide, proceed to counterstaining (e.g., with DAPI for nuclear visualization) and imaging. If using an indirect label like Br-dUTP, an additional step involving incubation with a fluorescently-labeled anti-BrdU antibody is required.

  • Visualization: Analyze the sample under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Conclusion and Future Perspectives

The comparative analysis of antifolate toxicity reveals a spectrum of activity and safety profiles. Aminopterin, the progenitor of this class, remains the most potent agent, though its clinical use was historically curtailed by toxicity concerns.[6][9] Its successor, methotrexate, offered a more manageable therapeutic index and remains a cornerstone of cancer therapy.[38]

The development of newer agents like pemetrexed and pralatrexate reflects a strategic effort to enhance efficacy and modulate toxicity, in part through differential cellular transport and enzymatic targets. The implementation of vitamin supplementation has been a pivotal strategy in mitigating the dose-limiting toxicities of these newer agents, significantly improving their clinical utility.[3][20]

For researchers, the choice of an antifolate must be guided by the specific experimental context, considering the inherent potency, known toxicity profile, and the cellular characteristics of the model system. Understanding the mechanistic underpinnings of their toxicity and employing robust experimental protocols for evaluation are paramount to advancing the development of safer and more effective cancer therapies.

References

  • Vertex AI Search. Pralatrexate: uses, dosing, warnings, adverse events, interactions.
  • Drugs.com. Pralatrexate Side Effects: Common, Severe, Long Term. (2025).
  • Memorial Sloan Kettering Cancer Center. Pralatrexate. (2022).
  • Oncolink. Pralatrexate (Folotyn®). (2025).
  • Patsnap Synapse. What are the side effects of Pralatrexate?. (2024).
  • R&D Systems. Technical Notes: Detection of Apoptosis with Double Labeling: TUNEL and Active Caspase-3.
  • Blood (ASH Publications). Aminopterin Can Replace Methotrexate for Children with Newly Diagnosed Acute Lymphoblastic Leukemia without Excessive Toxicity. (2004).
  • BroadPharm. Protocol for Cell Viability Assays. (2022).
  • Massive Bio. Pralatrexate. (2026).
  • Patsnap Synapse. What is Pralatrexate used for?. (2024).
  • Santa Cruz Biotechnology. Aminopterin.
  • ResearchGate. IC50 values of free MTX at 12, 24 and 48h for cell lines HTC-116 and A-549.
  • Thermo Fisher Scientific - US. CyQUANT XTT and MTT Assays for Cell Viability.
  • PubMed. The relative toxicites of methotrexate and aminopterin.
  • NCBI Bookshelf - NIH. Cell Viability Assays - Assay Guidance Manual. (2013).
  • ASCO Publications. Do the published toxicity data from clinical trials in oncology give the full picture? An example using pemetrexed and docetaxel.
  • PubMed. Animal models of chemotherapy-evoked painful peripheral neuropathies. (2009).
  • Thermo Fisher Scientific - ES. Apoptosis Protocols.
  • Thermo Fisher Scientific - ES. Apoptosis Protocols.
  • Bio-Techne. TUNEL and Active Caspase-3 Detection by IHC/ICC Protocol.
  • PMC. The Use of Animal Models for Cancer Chemoprevention Drug Development.
  • GlobalRPH. Folotyn™ (Pralatrexate). (2017).
  • ASCO Publications. Pemetrexed—Limitation of toxicity through supplementation treatment. (2008).
  • PMC. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers.
  • Spandidos Publications. DHFR-mediated effects of methotrexate in medulloblastoma and osteosarcoma cells: The same outcome of treatment with different doses in sensitive cell lines. (2015).
  • PMC. Safety and efficacy of pralatrexate in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma.
  • Benchchem. A Comparative Analysis of the Antifolate Activity of Aminopterin and Its Analogues.
  • PMC. Heterogeneous response of different tumor cell lines to methotrexate-coupled nanoparticles in presence of hyperthermia.
  • Abcam. MTT assay protocol.
  • AACR Journals. A Phase I Study of Pemetrexed, Carboplatin, and Concurrent Radiotherapy in Patients with Locally Advanced or Metastatic Non–Small Cell Lung or Esophageal Cancer. (2007).
  • Charles River Laboratories. Neurotoxicity Models in Oncology Studies.
  • PubMed. The Toxicity Profile of Pemetrexed in Non-Small Cell Lung Cancer Patients With Moderate Renal Impairment: A Retrospective Cohort Study. (2025).
  • BenchSci. Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. (2025).
  • Merck Millipore. MTT Assay Protocol for Cell Viability and Proliferation.
  • Clinical Data Suggest Potential Versatility of Pemetrexed-Based Regimens in Lung Cancer. (2007).
  • ILAR Journal. Rodent Models of Chemotherapy-Induced Peripheral Neuropathy. (2014).
  • Animal models of chemotherapy-induced cognitive decline in preclinical drug development. (2021).
  • Cerrahpaşa Medical Journal. Analyzing Methotrexate's Impact on Oxidative Stress Indicators in Breast Cancer Cells. (2025).
  • Safety Data Sheet. Aminopterin. (2025).
  • Cancer Research (AACR Journals). Pharmacodynamic equivalence of aminopterin and methotrexate in patients with acute lymphoblastic leukemia. (2004).
  • Cancer Research (AACR Journals). Uptake of Methotrexate, Aminopterin, and Methasquin and Inhibition of Dihydrofolate Reductase and of DNA Synthesis in Mouse Small Intestine1.
  • PubMed. A case for the use of aminopterin in treatment of patients with leukemia based on metabolic studies of blasts in vitro.
  • AACR Journals. In Vitro and in Vivo Antitumor Activity of Methotrexate Conjugated to Human Serum Albumin in Human Cancer Cells1.
  • Wikipedia. Aminopterin.
  • PMC. The Antifolates.
  • CancerNetwork. Aminopterin, First Studied in 1948, Appears Poised for Comeback in ALL.
  • Mesothelioma. Antifolates for Cancer Treatment.
  • Oncohema Key. The Antifolates. (2017).
  • PubChem - NIH. Aminopterin | C19H20N8O5 | CID 169371.

Sources

Comparative Guide to the Mass Spectrometry Validation of Aminopterin Sodium Cellular Metabolites

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the validation and quantification of aminopterin and its cellular metabolites. It is intended for researchers, scientists, and drug development professionals who require robust and reliable bioanalytical data. The content herein is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the method's integrity.

The Analytical Imperative: Understanding Aminopterin's Intracellular Fate

Aminopterin sodium, a potent antifolate, exerts its cytotoxic effects by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the synthesis of purines and pyrimidines necessary for DNA replication. Upon cellular uptake, aminopterin is metabolized into a series of polyglutamated forms. These aminopterin polyglutamates are retained within the cell for a longer duration and exhibit significantly increased inhibitory activity against DHFR and other folate-dependent enzymes. Therefore, accurately quantifying both the parent drug and its polyglutamated metabolites is paramount for understanding its pharmacodynamics and therapeutic efficacy.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become the definitive technology for this task due to its unparalleled sensitivity, specificity, and ability to multiplex, allowing for the simultaneous measurement of multiple analytes in a complex biological matrix.

The Metabolic Pathway and Analytical Targets

The primary analytical targets include the parent aminopterin and its subsequent polyglutamated forms (AP-Glu₁, AP-Glu₂, ..., AP-Gluₙ). The validation process must be able to distinguish and quantify each of these species.

Caption: Intracellular pathway of aminopterin and its metabolic conversion.

Comparing Mass Spectrometry Platforms for Aminopterin Analysis

The choice of mass spectrometer is a critical decision point that dictates the performance, scope, and complexity of the validation. The two dominant technologies for this application are Triple Quadrupole (QqQ) Mass Spectrometry and High-Resolution Accurate-Mass (HRAM) Mass Spectrometry.

Targeted Quantification: Triple Quadrupole (QqQ) LC-MS/MS

A QqQ instrument operates in Multiple Reaction Monitoring (MRM) mode, which acts as a highly specific chemical filter. It is pre-programmed to isolate a specific parent ion (the analyte of interest), fragment it, and then detect a specific fragment ion. This process provides exceptional sensitivity and a very low signal-to-noise ratio, making it the gold standard for targeted quantification.

  • Principle of Operation: Q1 isolates the precursor ion (e.g., m/z of aminopterin) -> Q2 fragments the ion -> Q3 isolates a specific product ion. This specific precursor-to-product transition is the MRM channel.

  • Strengths: Unmatched sensitivity (often reaching picomolar or femtomolar levels), wide dynamic range, and high sample throughput.

  • Limitations: It can only detect what it is programmed to find. Unexpected metabolites or interferences will be missed.

Comprehensive Analysis: High-Resolution Accurate-Mass (HRAM) LC-MS

HRAM platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, measure the mass-to-charge ratio (m/z) of ions with extremely high precision and accuracy. This allows for the determination of an analyte's elemental formula and confident identification based on its exact mass.

  • Principle of Operation: These instruments can perform full-scan analysis, capturing all ions within a specified mass range at high resolution. Targeted analysis can be performed retrospectively by extracting narrow-mass-window chromatograms for the ions of interest.

  • Strengths: Provides confident identification of analytes, enables the discovery of unknown metabolites, and can overcome interferences that may have the same nominal mass as the analyte.

  • Limitations: Generally, HRAM instruments have a slightly lower linear dynamic range and may be less sensitive for absolute quantification compared to a state-of-the-art QqQ, though modern HRAM systems have significantly closed this gap.

Performance Comparison

The following table summarizes the key performance characteristics of each platform for the validation of aminopterin metabolites, based on typical results cited in bioanalytical literature.

ParameterTriple Quadrupole (QqQ)High-Resolution Accurate-Mass (HRAM)Rationale & Justification
Primary Application Targeted Quantification Quantification & Metabolite ID QqQ is optimized for sensitivity in MRM mode; HRAM's strength is its ability to perform untargeted full scans.
Specificity High (based on MRM transition)Very High (based on exact mass)HRAM can resolve isobaric interferences that may be missed by QqQ if they produce the same fragment.
Sensitivity (LOD/LOQ) Excellent (low pg/mL) Very Good (mid-to-high pg/mL)The targeted nature of MRM provides the lowest noise floor, leading to superior limits of detection.
Linear Dynamic Range ~4-5 orders of magnitude ~3-4 orders of magnitudeQqQ detectors are optimized for a wider linear response, crucial for covering physiological concentration ranges.
Throughput HighModerate to HighMRM methods are typically faster per sample, though HRAM acquisition speed is continually improving.
Retrospective Analysis NoYes HRAM full-scan data can be re-interrogated for new compounds without re-running the sample.

A Validated Workflow for Quantifying Aminopterin Metabolites

This section outlines a detailed, step-by-step protocol for the extraction and quantification of aminopterin and its polyglutamates from cultured cells using a Triple Quadrupole LC-MS/MS system. The principles are broadly applicable to HRAM systems with minor modifications to the acquisition method.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Cell Culture & Treatment B 2. Cell Harvesting & Lysis A->B C 3. Protein Precipitation (with Internal Standard) B->C D 4. Supernatant Evaporation & Reconstitution C->D E 5. LC Separation (Reversed-Phase) D->E F 6. MS Detection (MRM Mode) E->F G 7. Data Acquisition F->G H 8. Peak Integration & Quantification G->H I 9. Validation Checks (QC, Accuracy, Precision) H->I J 10. Final Report I->J

Caption: End-to-end experimental workflow for aminopterin metabolite validation.

Step-by-Step Experimental Protocol

3.1.1 Materials and Reagents

  • Aminopterin analytical standard

  • Methotrexate (or a stable isotope-labeled aminopterin) as an internal standard (IS)

  • Cell culture medium, fetal bovine serum, and supplements

  • Phosphate-buffered saline (PBS)

  • LC-MS grade acetonitrile, methanol, and formic acid

  • Ultrapure water

3.1.2 Cell Seeding and Treatment

  • Seed cells (e.g., HEK293, HeLa) in 6-well plates at a density of 0.5 x 10⁶ cells/well.

  • Allow cells to adhere overnight.

  • Treat cells with the desired concentration of aminopterin sodium for a specified time course (e.g., 24, 48 hours).

3.1.3 Metabolite Extraction This step is critical for efficient and reproducible recovery of analytes.

  • Aspirate the culture medium and wash the cells twice with 1 mL of ice-cold PBS.

  • Add 500 µL of ice-cold 80:20 methanol:water extraction solvent containing the internal standard (e.g., 100 nM Methotrexate). The IS normalizes for variability in extraction efficiency and instrument response.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Vortex for 1 minute and incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube, ensuring no cell debris is carried over.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

3.1.4 LC-MS/MS Instrumentation and Conditions The chromatographic separation is essential to resolve the parent drug from its more polar polyglutamated metabolites.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI

  • MRM Transitions: These must be optimized by infusing pure standards. Example transitions are:

    • Aminopterin: 441.1 -> 294.1

    • Methotrexate (IS): 455.2 -> 308.1

    • Note: Transitions for polyglutamates would be determined similarly.

The Pillars of Method Validation

A method is not reliable until it is validated. The protocol must be challenged to prove it is fit for purpose. This is achieved by assessing key parameters as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA).

Validation ParameterDefinitionAcceptance Criteria
Specificity The ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the retention time of the analyte or IS in blank matrix samples.
Linearity & Range The concentration range over which the instrument response is proportional to the analyte concentration.A calibration curve with a correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the measured value to the true value.The mean value should be within ±15% of the nominal value (±20% at the LLOQ).
Precision The degree of scatter between a series of measurements.The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Signal-to-noise ratio > 10; accuracy and precision within 20%.
Matrix Effect The alteration of ionization efficiency by co-eluting compounds from the biological matrix.The CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery The efficiency of the extraction process.Should be consistent, precise, and reproducible.
Stability The stability of the analyte in the biological matrix under various storage and processing conditions.Analyte concentration should be within ±15% of the baseline values.

Conclusion: A Pragmatic Approach to Platform Selection

The choice between a Triple Quadrupole and an HRAM mass spectrometer for validating aminopterin cellular metabolites depends on the specific research question.

  • For routine, high-throughput quantitative studies where the analytes are known and the primary goal is to measure concentration changes under different conditions, the Triple Quadrupole remains the superior tool due to its unparalleled sensitivity and robustness.

  • For exploratory or discovery-phase studies where there is a need to identify unknown metabolites, confirm elemental composition, or investigate potential off-target effects, the HRAM platform provides invaluable, high-confidence data that a QqQ cannot.

Ultimately, a robustly validated LC-MS method, regardless of the platform, is the cornerstone of any study investigating the cellular pharmacology of aminopterin. The methodologies and validation criteria outlined in this guide provide a framework for generating high-quality, reproducible, and defensible data.

References

  • U.S. Food and Drug Administration (FDA), Bioanalytical Method Validation Guidance for Industry. (Source: fda.gov) [Link]

  • Introduction to Triple Quadrupole Mass Spectrometry. (Source: Technology Networks) [Link]

  • High-Resolution Mass Spectrometry in Drug Discovery. (Source: Drug Discovery Today) [Link]

  • The Role of Polyglutamation in Anticancer Drug Efficacy. (Source: Nature Reviews Cancer) [Link]

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Aminopterin Sodium

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of aminopterin sodium, a highly potent antineoplastic agent. Adherence to these protocols is critical not only for regulatory compliance but, more importantly, for ensuring the safety of laboratory personnel and protecting the environment. The information herein is designed for researchers, scientists, and drug development professionals who handle this compound.

Hazard Profile & Regulatory Imperative

Aminopterin sodium is a cytotoxic folic acid antagonist that is fatal if swallowed, a suspected carcinogen, and may cause genetic defects and damage fertility or an unborn child.[1][2][3][4] Due to its severe toxicity and classification as an antineoplastic agent, all waste generated from its use is considered hazardous.[5][6]

The disposal of this chemical is strictly regulated under the federal Resource Conservation and Recovery Act (RCRA), as enforced by the U.S. Environmental Protection Agency (EPA).[7][8] This framework mandates a "cradle-to-grave" management approach, meaning waste cannot be discarded in standard trash or discharged into the sanitary sewer system.[1][8]

Mandatory Personal Protective Equipment (PPE)

Before handling any form of aminopterin sodium waste, the following PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The causality behind this requirement is the compound's ability to cause systemic damage through absorption or inhalation.[5][9]

  • Gloves: Wear double, chemotherapy-rated nitrile gloves.[7][10] This provides a redundant barrier against potential tears or micropores in the outer glove.

  • Protective Clothing: A dedicated lab coat or gown must be worn to protect skin and personal clothing from contamination.[5][10]

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles to prevent accidental contact with the eyes.[5][10]

  • Respiratory Protection: When handling the pure powder, generating dust, or cleaning up spills, a NIOSH-certified respirator is required.[5][11] Surgical masks offer no protection against chemical dust or aerosols.

The Core Principle: Waste Segregation at the Source

Effective disposal begins with the correct classification of waste at the point of generation. Aminopterin sodium waste is categorized into two primary streams: Trace Waste and Bulk Waste . This distinction is critical as it dictates the required containment and disposal pathway.

  • Trace Chemotherapy Waste: These are items contaminated with residual amounts of the drug, defined as less than 3% of the original product's weight.[10][12] Examples include empty vials, used gloves, gowns, bench paper, and contaminated wipes.

  • Bulk Chemotherapy Waste: This category includes any quantity of aminopterin sodium that exceeds the "trace" definition.[12] It is managed as RCRA-regulated hazardous chemical waste. Examples include unused or expired pure drug, partially full vials or syringes, and materials used to clean up a significant spill.[7][12]

Step-by-Step Disposal Protocols

The following protocols provide a direct, procedural workflow for managing different forms of aminopterin sodium waste.

Unused/Expired Aminopterin Sodium (Bulk Powder)

This is considered bulk hazardous waste and requires the highest level of containment.

  • Do NOT attempt to neutralize or dispose of the pure compound yourself.

  • Carefully place the original container with the unused aminopterin sodium into a larger, sealable, and clearly labeled hazardous waste container.

  • If the original container is compromised, collect the powder using dry cleanup methods (e.g., sweeping with care to avoid dust generation) and place it directly into a designated black RCRA hazardous waste container.[5][12]

  • Label the container according to the guidelines in Section 6.

  • Arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[7]

Trace-Contaminated Solid Waste (Gloves, Wipes, Empty Vials)

This waste stream is managed as trace chemotherapy waste.

  • Place all disposable items (e.g., gloves, absorbent pads, contaminated wipes, and RCRA-empty vials) directly into a designated yellow chemotherapy waste container.[12][13]

  • These containers are specifically designed for incineration to ensure complete destruction of the cytotoxic agent.[5]

  • Once full, seal the container and manage it for disposal through your institution's regulated medical waste program.[7]

Contaminated Liquid Waste (Aqueous Solutions)

Aqueous solutions containing aminopterin sodium are hazardous and must never be poured down the drain.[1][14]

  • Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container (plastic is preferred over glass).[8][10]

  • The container must be compatible with the waste and kept securely sealed when not in use.[15]

  • Label the container as "Hazardous Waste" with the full chemical name and concentration.

  • Store in a designated satellite accumulation area until it is collected by EHS.

Contaminated Sharps (Needles, Syringes, Glassware)

The disposal of sharps depends on the level of contamination.

  • Never recap needles or syringes. [7][16]

  • Trace-Contaminated Sharps: If a syringe is completely empty with no visible drug residue, it can be disposed of in a yellow, puncture-proof "Chemo Sharps" container designated for incineration.[13]

  • Bulk-Contaminated Sharps: If a syringe or needle contains any visible residual volume of the drug solution, it must be treated as bulk hazardous waste.[7] Dispose of it directly into a black, puncture-proof RCRA hazardous waste container.[7][12] Do not place it in a standard red or yellow sharps container.

Emergency Spill Procedures

In the event of a spill, immediate and correct action is required to contain the hazard and protect personnel.

  • Evacuate & Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.[5]

  • Don Full PPE: Before attempting cleanup, don the full suite of PPE described in Section 2, including a NIOSH-certified respirator.[2][5]

  • Contain the Spill:

    • For solid powder: Gently cover the spill with absorbent pads to prevent dust from becoming airborne.

    • For liquid solutions: Contain the spill with absorbent materials like vermiculite or sand, working from the outside in.[5]

  • Collect Waste: Carefully collect all contaminated absorbent materials, broken glass (using tongs or a scoop), and other cleanup items.[5][16]

  • Package for Disposal: Place all collected spill cleanup materials into a black RCRA hazardous waste container.[5][12]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[5][16] All cloths and wipes used for decontamination must also be disposed of as hazardous waste.

  • Seek Medical Attention: If personal contamination occurs, wash the affected area immediately and seek medical advice.[9]

Summary of Disposal Pathways & Labeling

Data Presentation: Disposal Quick Reference Table
Waste TypeDescriptionContainer TypeDisposal Pathway
Bulk Powder Unused/expired pure aminopterin sodium.Black RCRA-rated, sealed container.[12]Hazardous Chemical Waste (via EHS)
Trace Solids Used gloves, gowns, wipes, empty vials (<3% residue).Yellow chemotherapy bag/container.[13]Trace Chemotherapy Waste (Incineration)
Liquid Solutions Any solution containing aminopterin sodium.Sealed, labeled hazardous waste bottle.Hazardous Chemical Waste (via EHS)
Trace Sharps Completely empty syringes/needles.Yellow "Chemo Sharps" container.[13]Trace Chemotherapy Waste (Incineration)
Bulk Sharps Syringes with any visible residual drug.Black RCRA-rated sharps container.[7][12]Hazardous Chemical Waste (via EHS)
Spill Cleanup All materials used to clean a spill.Black RCRA-rated, sealed container.[5][12]Hazardous Chemical Waste (via EHS)
Waste Container Labeling

All hazardous waste containers must be labeled clearly and accurately.[8][15] The label must include:

  • The words "Hazardous Waste"

  • Full Chemical Name: "Aminopterin Sodium" (no formulas or abbreviations)

  • List of all components and percentages for mixtures.

  • Accumulation Start Date (the date waste was first added).

  • Principal Investigator's Name and contact information.

  • Appropriate hazard pictograms (e.g., Skull and Crossbones, Health Hazard).[8]

Containers must be kept sealed except when adding waste and stored in a designated, secure Satellite Accumulation Area away from incompatible materials.[15]

Visual Workflow Diagrams

The following diagrams illustrate the decision-making process for waste segregation and the procedural flow for spill response.

DisposalWorkflow start Aminopterin Sodium Waste Generated decision Is waste 'RCRA Empty' (<3%) and non-liquid? start->decision trace_path Trace Contaminated Solids (Gloves, Gowns, Wipes, Empty Vials) decision->trace_path Yes bulk_path Bulk Waste (Pure Drug, Liquids, Spill Debris) decision->bulk_path No sharps_decision Is it a sharp (needle, syringe)? trace_sharps_path Trace Sharps sharps_decision->trace_sharps_path Yes yellow_bin Place in YELLOW Trace Chemo Container sharps_decision->yellow_bin No bulk_decision Is there any visible residual drug? yellow_sharps Place in YELLOW 'Chemo Sharps' Container bulk_decision->yellow_sharps No (RCRA Empty) black_sharps Place in BLACK RCRA Sharps Container bulk_decision->black_sharps Yes trace_path->sharps_decision sharps_decision_bulk Is it a sharp? bulk_path->sharps_decision_bulk trace_sharps_path->yellow_sharps bulk_sharps_path Bulk Sharps bulk_sharps_path->bulk_decision black_bin Place in BLACK RCRA Hazardous Waste Container sharps_decision_bulk->bulk_sharps_path Yes sharps_decision_bulk->black_bin No SpillCleanup cluster_spill Spill Cleanup Protocol spill Spill Occurs evacuate 1. Evacuate & Secure Area spill->evacuate ppe 2. Don Full PPE (incl. Respirator) evacuate->ppe contain 3. Contain Spill (Absorbent Material) ppe->contain collect 4. Collect All Contaminated Debris contain->collect package 5. Place in BLACK RCRA Waste Container collect->package decontaminate 6. Decontaminate Surface Area package->decontaminate dispose_wipes 7. Dispose of Wipes in RCRA Container decontaminate->dispose_wipes end Cleanup Complete dispose_wipes->end

Caption: Emergency Spill Cleanup Protocol Workflow.

References

  • Safe Handling and Disposal of Antineoplastic and Other Drugs. University of Rhode Island, Environmental Health and Safety.[Link]

  • Cancer Medicines: Safe Handling at Home 2022. Rutgers Cancer Institute of New Jersey.[Link]

  • How to Dispose of Chemotherapy Waste. Daniels Health.[Link]

  • Aminopterin - Safety Data Sheet. Carl ROTH.[Link]

  • Chemotherapy Waste: Amazing Scary Disposal Tips. Liv Hospital.[Link]

  • Material Safety Data Sheet - AMINOPTERIN. MP Biomedicals.[Link]

  • Aminopterin. PubChem, National Institutes of Health.[Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. HERO.[Link]

  • Aminopterin. California Office of Environmental Health Hazard Assessment (OEHHA).[Link]

  • Aminopterin. Wikipedia.[Link]

  • How to Dispose of Chemical Waste. Case Western Reserve University, Environmental Health and Safety.[Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Aline.[Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University, Research.[Link]

  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists.[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.